molecular formula C6H12O2 B1596095 6-Hydroxyhexan-2-one CAS No. 21856-89-3

6-Hydroxyhexan-2-one

Cat. No.: B1596095
CAS No.: 21856-89-3
M. Wt: 116.16 g/mol
InChI Key: UALYCKSVHDYQRP-UHFFFAOYSA-N
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Description

6-Hydroxyhexan-2-one is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(8)4-2-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALYCKSVHDYQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176260
Record name 6-Hydroxyhexan-2-one
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21856-89-3
Record name 6-Hydroxy-2-hexanone
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Record name 6-Hydroxyhexan-2-one
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Record name 6-Hydroxyhexan-2-one
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Record name 6-hydroxyhexan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 6-hydroxyhexan-2-one, a versatile bifunctional molecule.[1] Its ketone and hydroxyl moieties make it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty polymers.[1] This document outlines key experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways.

Synthetic Strategies

Several effective methods for the synthesis of this compound have been reported in the literature. The most prominent of these include the acetoacetic ester synthesis, methodologies involving protective group chemistry with dithiane intermediates, and the oxidation of corresponding diols. Each approach offers distinct advantages and is suited to different starting materials and laboratory capabilities.

Acetoacetic Ester Synthesis

A classical and reliable method for forming the carbon skeleton of this compound is through the alkylation of ethyl acetoacetate (B1235776). This approach involves the protection of a haloalcohol, followed by alkylation of the acetoacetic ester, and subsequent hydrolysis and decarboxylation.

Experimental Protocol:

This procedure is adapted from the work of Stork and coworkers, as reported in The Journal of Organic Chemistry (1970).

Step 1: Preparation of 3-(Tetrahydro-2H-pyran-2-yloxy)propyl bromide

  • To a stirred solution of 3-bromo-1-propanol (B121458) (139 g, 1.0 mol) in 250 mL of anhydrous ether at 0 °C, add 2,3-dihydropyran (92.4 g, 1.1 mol) dropwise.

  • Add a catalytic amount of p-toluenesulfonic acid (0.5 g).

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected bromopropanol.

Step 2: Alkylation of Ethyl Acetoacetate

  • Prepare a solution of sodium ethoxide by dissolving sodium (23 g, 1.0 mol) in 400 mL of absolute ethanol (B145695).

  • To the stirred sodium ethoxide solution, add ethyl acetoacetate (130 g, 1.0 mol) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add the 3-(tetrahydro-2H-pyran-2-yloxy)propyl bromide from the previous step dropwise over 1 hour.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and filter to remove the sodium bromide precipitate.

  • Remove the ethanol by distillation under reduced pressure.

Step 3: Hydrolysis, Decarboxylation, and Deprotection

  • To the crude alkylated product, add a 10% aqueous sodium hydroxide (B78521) solution (500 mL).

  • Heat the mixture at reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Cool the solution and acidify to pH 2 with 3 M hydrochloric acid.

  • Heat the acidic solution at 50 °C for 1 hour to hydrolyze the tetrahydropyranyl ether.

  • Cool the mixture and extract with diethyl ether (3 x 200 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Quantitative Data:

StepReactantsProductYieldPurityReference
13-Bromo-1-propanol, 2,3-Dihydropyran3-(Tetrahydro-2H-pyran-2-yloxy)propyl bromide~95%-J. Org. Chem. 1970, 35, 11, 3080
2Ethyl acetoacetate, Protected bromopropanolAlkylated acetoacetic ester--J. Org. Chem. 1970, 35, 11, 3080
3Alkylated acetoacetic esterThis compound60-70% (overall)>98% (after distillation)J. Org. Chem. 1970, 35, 11, 3080

Synthesis Pathway:

acetoacetic_ester_synthesis 3-Bromo-1-propanol 3-Bromo-1-propanol Protected Bromopropanol Protected Bromopropanol 3-Bromo-1-propanol->Protected Bromopropanol Protection (THP ether) 2,3-Dihydropyran 2,3-Dihydropyran 2,3-Dihydropyran->Protected Bromopropanol Alkylated Ester Alkylated Ester Protected Bromopropanol->Alkylated Ester Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Alkylated Ester Alkylation (NaOEt) This compound This compound Alkylated Ester->this compound Hydrolysis, Decarboxylation, Deprotection (NaOH, HCl)

Acetoacetic Ester Synthesis of this compound

Synthesis via a Dithiane Intermediate

This method utilizes the umpolung (polarity inversion) of a carbonyl group through the formation of a dithiane. This allows for the nucleophilic attack of an acetyl equivalent onto an electrophilic carbon chain.

Experimental Protocol:

Step 1: Formation of the Dithiane from a Protected Hydroxy-aldehyde

  • Protect the hydroxyl group of 4-hydroxybutanal as a tetrahydropyranyl (THP) ether using 2,3-dihydropyran and a catalytic amount of acid, similar to the protocol described previously.

  • To a solution of the protected aldehyde in dichloromethane, add 1,3-propanedithiol (B87085) and a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to yield the dithiane derivative.

Step 2: Deprotonation and Alkylation

  • Dissolve the dithiane in anhydrous tetrahydrofuran (B95107) (THF) and cool to -30 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 equivalents) dropwise and stir for 2 hours at -20 °C.

  • Add methyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic phase and concentrate under reduced pressure.

Step 3: Deprotection of the Dithiane and the Hydroxyl Group

  • To deprotect the dithiane, treat the product from the previous step with a mild oxidizing agent such as N-chlorosuccinimide and silver nitrate (B79036) in aqueous acetonitrile.

  • Stir at room temperature for 2 hours.

  • Filter the reaction mixture and extract the product with diethyl ether.

  • To deprotect the hydroxyl group, treat the resulting keto-THP ether with dilute hydrochloric acid in methanol.

  • Neutralize the reaction and extract the final product, this compound. Purify by column chromatography or distillation.

Quantitative Data:

StepReactantsProductYieldPurity
1Protected 4-hydroxybutanal, 1,3-PropanedithiolDithiane derivative~90%-
2Dithiane derivative, n-BuLi, Methyl IodideAlkylated dithiane~85%-
3Alkylated dithianeThis compound~75%>97%

Synthesis Workflow:

dithiane_synthesis 4-Hydroxybutanal 4-Hydroxybutanal Protected Aldehyde Protected Aldehyde 4-Hydroxybutanal->Protected Aldehyde Protection (THP) Dithiane Dithiane Protected Aldehyde->Dithiane 1,3-Propanedithiol, BF3·OEt2 Alkylated Dithiane Alkylated Dithiane Dithiane->Alkylated Dithiane 1. n-BuLi 2. CH3I Protected Ketone Protected Ketone Alkylated Dithiane->Protected Ketone Deprotection (NCS, AgNO3) This compound This compound Protected Ketone->this compound Deprotection (HCl) oxidation_synthesis Hexane-1,5-diol Hexane-1,5-diol This compound This compound Hexane-1,5-diol->this compound Selective Oxidation (e.g., PCC, Swern) Over-oxidized Products Over-oxidized Products This compound->Over-oxidized Products Further Oxidation

References

6-hydroxyhexan-2-one chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 6-hydroxyhexan-2-one. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile bifunctional molecule.

Chemical and Physical Properties

This compound, also known as 4-acetyl-1-butanol, is a colorless to light yellow liquid.[1] Its bifunctional nature, containing both a hydroxyl and a ketone group, makes it a valuable intermediate in organic synthesis.[2]

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 21856-89-3[3]
Molecular Formula C₆H₁₂O₂[3]
Molecular Weight 116.16 g/mol [3]
Canonical SMILES CC(=O)CCCCO[3]
InChI Key UALYCKSVHDYQRP-UHFFFAOYSA-N[3]
Appearance Colorless to light yellow liquid[1]
Synonyms 6-Hydroxy-2-hexanone, 4-Acetyl-1-butanol, 5-Oxohexanol[1][3]
Physical Properties

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the available data.

PropertyValueSource(s)
Boiling Point 212.22 °C (estimate)[1]
227.9 °C at 760 mmHg[]
Melting Point -3.75 °C (estimate)[1]
Density 0.9200 g/cm³[1]
0.95 g/cm³[]
Refractive Index 1.4300[1]
pKa 15.08 ± 0.10 (Predicted)[1]
Computed Properties
PropertyValueSource(s)
XLogP3-AA -0.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
Exact Mass 116.083729621 Da[3]
Monoisotopic Mass 116.083729621 Da[3]
Topological Polar Surface Area 37.3 Ų[3]
Heavy Atom Count 8[3]
Complexity 68.9[3]

Synthesis and Reactivity

This compound is a key intermediate in various organic syntheses.[2] Its dual functionality allows for a wide range of chemical transformations. The hydroxyl group can undergo reactions such as esterification, etherification, and oxidation, while the ketone group is susceptible to nucleophilic addition and condensation reactions.[2]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is through the reductive cleavage of a protected precursor. The following protocol is a representative example based on established chemical principles.

Reaction: Reductive cleavage of 2-methyl-2-(3-butenyl)-1,3-dioxolane.

Materials:

  • 2-methyl-2-(3-butenyl)-1,3-dioxolane

  • Lithium metal

  • Liquid ammonia (B1221849)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Hydrochloric acid (e.g., 3M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere and at low temperatures.

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction: The flask is cooled to -78 °C using a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask.

  • Small pieces of lithium metal are added to the liquid ammonia with stirring until a persistent blue color is obtained.

  • A solution of 2-methyl-2-(3-butenyl)-1,3-dioxolane in anhydrous diethyl ether or THF is added dropwise to the lithium-ammonia solution.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color disappears. The liquid ammonia is then allowed to evaporate.

  • Hydrolysis: The aqueous residue is treated with hydrochloric acid at 0 °C to hydrolyze the ketal protecting group. The mixture is stirred until the hydrolysis is complete (monitored by TLC).

  • Work-up: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 43, a second highest at m/z 55, and a third highest at m/z 98.[3]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available in public databases.[3] The spectrum would be expected to show characteristic absorptions for the hydroxyl (O-H stretch) and carbonyl (C=O stretch) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Spectra are available through various databases.[3][5] The spectrum is expected to show six distinct carbon signals corresponding to the molecular structure.

Safety and Handling

This compound is classified with the following GHS hazard statements[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: Standard safe handling procedures for laboratory chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a logical workflow for the synthesis of this compound via the reductive cleavage of a protected precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification cluster_end Final Product start1 2-methyl-2-(3-butenyl)-1,3-dioxolane step1 Reductive Cleavage start1->step1 start2 Lithium in Liquid Ammonia start2->step1 step2 Acidic Hydrolysis step1->step2 step3 Extraction & Work-up step2->step3 step4 Distillation / Chromatography step3->step4 end_product This compound step4->end_product

References

Spectroscopic Profile of 6-Hydroxyhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-hydroxyhexan-2-one, a hydroxy ketone compound relevant in fragrance design and as an intermediate in synthetic organic chemistry. Due to the limited availability of public experimental spectra, this document combines experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for identification and characterization.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H1 (CH₃-C=O)~2.1s3H
H3 (-C=O-CH₂-)~2.5t2H
H4 (-CH₂-CH₂-CH₂-)~1.7m2H
H5 (-CH₂-CH₂-OH)~1.6m2H
H6 (-CH₂-OH)~3.6t2H
OHVariablebr s1H

¹³C NMR (Predicted)

CarbonChemical Shift (δ, ppm)
C1 (CH₃)~30
C2 (C=O)~209
C3 (CH₂)~42
C4 (CH₂)~22
C5 (CH₂)~32
C6 (CH₂)~62
Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data for this compound is consistent with the presence of a ketone and a hydroxyl group.

Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch~3600-3200Broad, indicates hydrogen bonding
C-H Stretch~2950-2850Aliphatic C-H bonds
C=O Stretch~1715Strong, characteristic of a saturated ketone[1]
C-O Stretch~1050Alcohol C-O bond
Mass Spectrometry (MS)

The mass spectrum for this compound is available from the NIST WebBook and shows characteristic fragmentation patterns for a ketone.[2]

m/zRelative IntensityProposed Fragment
116Low[M]⁺ (Molecular Ion)
98Moderate[M-H₂O]⁺
71Moderate[CH₃C(O)CH₂CH₂CH₂]⁺
58High[CH₃C(OH)=CH₂]⁺ (McLafferty Rearrangement)
43100 (Base Peak)[CH₃C=O]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required. Proton decoupling is generally employed to simplify the spectrum.

  • Data Processing : The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain NMR spectrum. The spectrum is then phased and the chemical shift axis is calibrated using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup : Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) can improve the signal-to-noise ratio.

  • Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : The sample molecules are ionized, typically using electron ionization (EI), where high-energy electrons bombard the sample, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value. The fragmentation pattern provides structural information about the analyte.

Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shifts, Coupling) nmr_proc->nmr_analysis ir_prep Sample Preparation (Thin Film on Salt Plates) ir_acq Data Acquisition (4000-400 cm⁻¹) ir_prep->ir_acq ir_proc Data Processing (Background Subtraction) ir_acq->ir_proc ir_analysis Spectral Analysis (Functional Group Identification) ir_proc->ir_analysis ms_intro Sample Introduction (e.g., GC-MS) ms_ion Ionization (Electron Ionization) ms_intro->ms_ion ms_sep Mass Analysis (Separation by m/z) ms_ion->ms_sep ms_detect Detection & Analysis (Fragmentation Pattern) ms_sep->ms_detect

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Fragmentation_Pathway mol_ion [C₆H₁₂O₂]⁺˙ m/z = 116 mclafferty McLafferty Rearrangement [CH₃C(OH)=CH₂]⁺˙ m/z = 58 mol_ion->mclafferty - C₃H₆O alpha_cleavage Alpha-Cleavage [CH₃C=O]⁺ m/z = 43 mol_ion->alpha_cleavage - C₄H₉O• loss_water Dehydration [C₆H₁₀O]⁺˙ m/z = 98 mol_ion->loss_water - H₂O

Caption: Key fragmentation pathways for this compound in Mass Spectrometry.

References

Unveiling 6-Hydroxyhexan-2-one: A Technical Guide on its Elusive Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexan-2-one, a bifunctional organic molecule carrying both a hydroxyl and a ketone group, holds significant interest as a versatile building block in synthetic chemistry. Its utility as a precursor for various pharmaceuticals and specialty chemicals is well-established. However, its presence in the natural world and the biochemical pathways responsible for its production remain largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the natural occurrence and biosynthesis of this compound, highlighting research gaps and proposing potential avenues for future investigation.

Natural Occurrence: An Unresolved Question

Despite its relatively simple structure, definitive evidence for the widespread natural occurrence of this compound is conspicuously absent from the scientific literature. Extensive searches of databases and scholarly articles have not revealed any specific plants, animals, or microorganisms that have been conclusively shown to produce this compound as a primary or secondary metabolite.

While the related compound, 2-hydroxyhexan-3-one, has been identified in the bacterium Corynebacterium glutamicum and is recognized as a flavor component in some fermented foods, similar findings for this compound have not been reported.[1] The analysis of volatile organic compounds (VOCs) from various plant species has also not yet led to the identification of this compound.[2][3]

This lack of evidence presents a significant knowledge gap and a compelling area for future research. The application of modern, highly sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to a broader range of biological samples could potentially uncover previously undetected natural sources of this compound.

Biosynthesis: A Hypothesized Pathway

In the absence of direct evidence for its natural production, the biosynthetic pathway for this compound remains entirely hypothetical. However, by examining known biochemical reactions and the biosynthesis of structurally related molecules, a plausible pathway can be proposed.

The most probable biosynthetic route to this compound is through the enzymatic hydroxylation of a precursor molecule, hexan-2-one. This type of reaction is commonly catalyzed by a class of enzymes known as monooxygenases, particularly cytochrome P450 monooxygenases, which are widespread in microorganisms and plants.[4][5] These enzymes are known to catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond.

Another potential, though less direct, biosynthetic route could involve a polyketide synthase (PKS) pathway. PKSs are large, multi-domain enzymes responsible for the biosynthesis of a vast array of natural products.[6] The biosynthesis of the fungal metabolite 6-hydroxymellein, which shares a six-carbon backbone with this compound, proceeds through a PKS pathway.[7][8] It is conceivable that a similar enzymatic machinery, with a different set of tailoring enzymes, could produce the acyclic this compound.

Hypothesized Biosynthetic Pathway of this compound

Hypothesized Biosynthesis of this compound cluster_0 Fatty Acid Metabolism / Polyketide Synthase Pathway cluster_1 Hypothesized Steps Hexanoyl-CoA Hexanoyl-CoA Hexan-2-one Hexan-2-one Hexanoyl-CoA->Hexan-2-one Decarboxylation/Oxidation (Multiple Enzymatic Steps) This compound This compound Hexan-2-one->this compound Hydroxylation (e.g., Cytochrome P450 Monooxygenase)

Caption: A hypothesized biosynthetic pathway for this compound, potentially originating from fatty acid metabolism and involving a key hydroxylation step.

Biocatalytic Synthesis: A Practical Alternative

While the natural biosynthesis of this compound is yet to be confirmed, its synthesis using isolated enzymes or whole-cell biocatalysts has been explored. This "biocatalytic" approach harnesses the power of enzymes to perform specific chemical transformations under mild conditions. For instance, the enzymatic reduction of hexane-2,6-dione or the enzymatic oxidation of hexane-2-one are potential biocatalytic routes to produce this compound.[9]

Experimental Protocols: A Framework for Future Research

Given the lack of established natural sources and biosynthetic pathways, detailed experimental protocols for their study are not available. However, the following outlines a general workflow for researchers aiming to investigate the natural occurrence and biosynthesis of this compound.

Experimental Workflow for Investigating Natural Occurrence

Experimental Workflow for Natural Occurrence Sample_Collection Sample Collection (e.g., Plant tissues, Microbial cultures) Extraction Extraction of Metabolites (e.g., Solvent extraction, Headspace SPME) Sample_Collection->Extraction Chromatographic_Separation Chromatographic Separation (GC or LC) Extraction->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (MS) Chromatographic_Separation->Mass_Spectrometry_Detection Data_Analysis Data Analysis and Compound Identification (Comparison with authentic standard) Mass_Spectrometry_Detection->Data_Analysis Quantification Quantification (Using internal standards) Data_Analysis->Quantification

Caption: A generalized workflow for the detection and quantification of this compound in biological samples.

Data Presentation

As there is no confirmed quantitative data on the natural occurrence of this compound, a data table for comparison is not applicable at this time. Future research that successfully identifies and quantifies this compound in natural sources will be crucial for populating such a table.

Conclusion and Future Directions

The natural occurrence and biosynthesis of this compound represent a significant enigma in the field of natural product chemistry. While its value in synthetic applications is clear, its role in the biological world remains to be discovered. This guide highlights the current void in our understanding and proposes a framework for future research.

Key areas for future investigation include:

  • Broadening the Search for Natural Sources: A systematic screening of a diverse range of plants, fungi, and bacteria using advanced analytical techniques is warranted.

  • Elucidation of Biosynthetic Pathways: Should a natural source be identified, the next critical step will be to unravel the enzymatic machinery responsible for its production through genomic, transcriptomic, and metabolomic studies.

  • Exploring Biological Activity: Uncovering the natural context of this compound may also reveal novel biological activities, which could have implications for drug discovery and development.

The journey to understand the natural origins of this compound is just beginning. For researchers and scientists, this represents an exciting opportunity to contribute to a nascent field of study and potentially unlock new scientific insights and applications for this intriguing molecule.

References

Potential Biological Activities of 6-Hydroxyhexan-2-one: A Technical Review and Future Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological activities of 6-hydroxyhexan-2-one. It is important to note that, as of the time of this writing, there is a significant lack of published scientific literature specifically detailing the biological effects of this molecule. The information presented herein is largely based on extrapolations from the known biological activities of structurally related compounds, particularly ketone bodies and other small aliphatic hydroxy ketones. Therefore, this guide should be considered a framework for future research rather than a definitive summary of established facts.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1][2] Its structure suggests potential for diverse chemical reactivity and biological interactions. While it is utilized as an intermediate in chemical synthesis and has applications in the flavor and fragrance industry, its pharmacological properties remain largely unexplored.[2][] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound by examining the established roles of analogous compounds.

Potential Biological Activities

Based on the activities of other small ketone and hydroxy-ketone molecules, particularly the well-studied ketone bodies (beta-hydroxybutyrate and acetoacetate), we can hypothesize several potential areas of biological activity for this compound.[4][5][6]

Potential Neuroprotective Effects

Ketone bodies are known to exert neuroprotective effects through various mechanisms, including providing an alternative energy source for the brain, reducing oxidative stress, and modulating neuronal inflammation.[4][5]

Hypothesized Mechanism of Neuroprotection

A potential neuroprotective mechanism for a small hydroxy-ketone like this compound could involve the modulation of cellular stress pathways.

G Hypothesized Neuroprotective Signaling Pathway This compound This compound Mitochondrial Support Mitochondrial Support This compound->Mitochondrial Support Reduced Oxidative Stress Reduced Oxidative Stress This compound->Reduced Oxidative Stress Anti-inflammatory Action Anti-inflammatory Action This compound->Anti-inflammatory Action Neuronal Survival Neuronal Survival Mitochondrial Support->Neuronal Survival Reduced Oxidative Stress->Neuronal Survival Anti-inflammatory Action->Neuronal Survival

Caption: Hypothesized signaling pathways for neuroprotection.

Potential Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Ketone bodies have been shown to possess anti-inflammatory properties, notably through the inhibition of the NLRP3 inflammasome.[4][7] It is plausible that this compound could exhibit similar immunomodulatory effects.

Potential Anti-Cancer Activity

The "Warburg effect" describes the reliance of many cancer cells on glycolysis for energy.[8] Ketone bodies can inhibit the proliferation of some cancer cells, and ketogenic diets have been explored as an adjunct to cancer therapy.[6][8][9] The potential for this compound to influence cancer cell metabolism warrants investigation.

Proposed Experimental Protocols

To elucidate the potential biological activities of this compound, a systematic series of in vitro and in vivo experiments would be required.

In Vitro Cytotoxicity and Anti-Proliferative Assays

A foundational step is to assess the compound's effect on cell viability and proliferation across a panel of human cancer cell lines and normal cell lines.

Experimental Workflow for In Vitro Screening

A general workflow for the initial in vitro screening of this compound is proposed below.

G Proposed In Vitro Experimental Workflow Compound Preparation Compound Preparation MTT/XTT Assay (Viability) MTT/XTT Assay (Viability) Compound Preparation->MTT/XTT Assay (Viability) BrdU/EdU Assay (Proliferation) BrdU/EdU Assay (Proliferation) Compound Preparation->BrdU/EdU Assay (Proliferation) Cell Line Selection Cell Line Selection Cell Line Selection->MTT/XTT Assay (Viability) Cell Line Selection->BrdU/EdU Assay (Proliferation) Data Analysis (IC50) Data Analysis (IC50) MTT/XTT Assay (Viability)->Data Analysis (IC50) BrdU/EdU Assay (Proliferation)->Data Analysis (IC50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50)->Mechanism of Action Studies

Caption: Workflow for initial in vitro biological screening.

Table 1: Proposed In Vitro Assays for Biological Activity Screening

Biological ActivityAssay TypeCell LinesQuantitative Data to Collect
Anti-Cancer MTT/XTT AssayPanel of cancer cell lines (e.g., MCF-7, HCT116, A549) and non-cancerous lines (e.g., HEK293)IC50 (half-maximal inhibitory concentration)
Colony Formation AssayCancer cell linesNumber and size of colonies
Anti-inflammatory LPS-stimulated Macrophage AssayRAW 264.7 or primary macrophagesLevels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA
NLRP3 Inflammasome Activation AssayTHP-1 cellsCaspase-1 activity, IL-1β secretion
Neuroprotection Oxidative Stress-induced Neuronal Cell Death AssaySH-SY5Y or primary neuronsCell viability, levels of reactive oxygen species (ROS)
Glutamate Excitotoxicity AssayPrimary cortical neuronsNeuronal viability, intracellular calcium levels

Data Presentation: A Template for Future Findings

While no quantitative data for this compound is currently available, the following table provides a template for how such data, once generated, could be structured for clear comparison.

Table 2: Template for Summarizing Quantitative Biological Data for this compound

AssayCell Line/ModelEndpointThis compound (Value ± SD)Positive Control (Value ± SD)
MTT Assay MCF-7IC50 (µM)Data to be determinedDoxorubicin (Value ± SD)
LPS-stimulated TNF-α release RAW 264.7IC50 (µM)Data to be determinedDexamethasone (Value ± SD)
Hydrogen Peroxide-induced cell death SH-SY5YEC50 (µM)Data to be determinedN-acetylcysteine (Value ± SD)

Conclusion and Future Directions

The biological activities of this compound represent a significant gap in the scientific literature. Based on the known properties of structurally related ketone bodies and other small aliphatic hydroxy ketones, there is a strong rationale for investigating its potential neuroprotective, anti-inflammatory, and anti-cancer effects. The experimental frameworks and data presentation templates provided in this guide offer a structured approach for future research in this area. Systematic in vitro and in vivo studies are essential to validate these hypotheses and to determine the therapeutic potential of this intriguing molecule. The scientific community is encouraged to undertake these investigations to unlock the potential of this compound and its derivatives.

References

An In-depth Technical Guide to 6-Hydroxyhexan-2-one and its Chemical Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 6-hydroxyhexan-2-one, a versatile bifunctional molecule, and its chemical derivatives. The document elucidates the physicochemical properties, synthesis, and reactivity of the core molecule. It further explores the synthesis of key derivatives, including halogenated and ether-linked compounds, and presents a significant focus on the potential for intramolecular cyclization to yield cyclopentanone (B42830) structures analogous to plant hormones known as jasmonates. This connection opens a promising avenue for the exploration of these synthetic derivatives as modulators of biological signaling pathways. Detailed experimental protocols for the synthesis of this compound and its derivatives are provided, alongside a thorough examination of the jasmonate signaling pathway, a potential biological target for this class of compounds.

Introduction to this compound

This compound (CAS No. 21856-89-3) is a valuable organic compound possessing both a ketone and a primary alcohol functional group.[1] This bifunctionality makes it a highly reactive and versatile building block in organic synthesis. The ketone group can readily participate in nucleophilic addition and condensation reactions, while the hydroxyl group can undergo esterification, etherification, and oxidation.[2] This dual reactivity allows for the strategic introduction of diverse functionalities and the construction of complex molecular architectures. Its applications span various industries, including the synthesis of fine chemicals, polymers, resins, adhesives, coatings, and as a flavor and fragrance additive.[2][3] Of particular interest to the pharmaceutical and drug development sectors is its role as a precursor for novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and two of its common derivatives, 6-chloro-2-hexanone (B157210) and 6-(4-methoxyphenoxy)hexan-2-one, are presented below. The data has been compiled from various chemical databases and safety data sheets.

PropertyThis compound6-Chloro-2-hexanone6-(4-Methoxyphenoxy)hexan-2-one
Molecular Formula C₆H₁₂O₂C₆H₁₁ClOC₁₃H₁₈O₃
Molecular Weight 116.16 g/mol [4]134.61 g/mol 222.28 g/mol [5]
CAS Number 21856-89-3[4]10226-30-9114634-15-4[5]
Appearance Colorless to light yellow liquidColorless to pale yellow liquid[3]Colorless to pale yellow oil[6]
Boiling Point 227.9 °C at 760 mmHg85.5-86.5 °C at 16 mmHg[1]Not available
Density 0.95 g/cm³1.02 g/mL at 25 °C[1]Not available
Solubility Soluble in water and organic solventsSparingly soluble in water, soluble in organic solvents[3]Expected to be soluble in organic solvents, sparingly soluble in water[6]
Refractive Index 1.4300n20/D 1.4435[1]Not available

Synthesis and Experimental Protocols

Synthesis of this compound from δ-Valerolactone

A notable synthetic route to this compound involves the reaction of δ-valerolactone with an organometallic reagent such as methyl lithium (MeLi).[2]

Experimental Protocol:

  • A solution of δ-valerolactone in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of methyl lithium in diethyl ether is added dropwise to the cooled lactone solution with constant stirring.

  • The reaction mixture is stirred at -78 °C for a specified period to ensure complete reaction.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one

This derivative is synthesized via a two-step process starting from this compound: initial halogenation followed by a Williamson ether synthesis.

Experimental Workflow:

G start This compound step1 Halogenation (e.g., with SOCl₂) start->step1 intermediate 6-Chloro-2-hexanone step1->intermediate step2 Williamson Ether Synthesis (with 4-methoxyphenol (B1676288) and a base) intermediate->step2 end 6-(4-Methoxyphenoxy)hexan-2-one step2->end

Caption: Synthetic workflow for 6-(4-methoxyphenoxy)hexan-2-one.

Experimental Protocol:

  • Step 1: Synthesis of 6-Chloro-2-hexanone

    • To a stirred solution of this compound in anhydrous dichloromethane (B109758) at 0 °C, slowly add thionyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 6-chloro-2-hexanone. This intermediate can often be used in the next step without further purification.

  • Step 2: Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one

    • To a suspension of sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 4-methoxyphenol in DMF dropwise.

    • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases, forming sodium 4-methoxyphenoxide.

    • Cool the resulting solution back to 0 °C and add a solution of the crude 6-chloro-2-hexanone from Step 1 in DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 16 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-(4-methoxyphenoxy)hexan-2-one.

Chemical Derivatives and their Potential

The bifunctional nature of this compound allows for the synthesis of a wide array of derivatives. Key reactions include oxidation of the hydroxyl group to an aldehyde or carboxylic acid, reduction of the ketone to a secondary alcohol, and various nucleophilic additions to the carbonyl group.

Intramolecular Cyclization: A Gateway to Jasmonate Analogs

A particularly significant transformation of this compound and its derivatives is the intramolecular aldol (B89426) condensation. This reaction, typically base-catalyzed, involves the formation of an enolate at the carbon alpha to the ketone, which then acts as a nucleophile, attacking the carbon of the carbonyl group (in this case, the carbon bearing the hydroxyl group, which would first be oxidized to an aldehyde in a biological context, or a derivative where the hydroxyl is replaced by a leaving group). This cyclization predominantly forms a five-membered ring, a core structural motif in the jasmonate family of plant hormones.

Plausible Cyclization Pathway:

G start This compound step1 Oxidation start->step1 intermediate 6-Oxohexanal step1->intermediate step2 Intramolecular Aldol Condensation (Base-catalyzed) intermediate->step2 product 2-(Hydroxymethyl)cyclopentanone (Jasmonate Analog Core) step2->product

Caption: Plausible pathway to a jasmonate analog core from this compound.

This potential to readily form cyclopentanone structures positions derivatives of this compound as intriguing candidates for investigation as modulators of the jasmonate signaling pathway, which plays a crucial role in plant development and defense, and has been implicated in various physiological processes in other organisms.

The Jasmonate Signaling Pathway: A Potential Target

Jasmonates are a class of lipid-based plant hormones that regulate a wide array of physiological and developmental processes, including growth, reproduction, and responses to biotic and abiotic stress. The core of the jasmonate signaling pathway involves a trio of key protein families: the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors.[7]

In the absence of the active jasmonate signal (jasmonoyl-isoleucine, JA-Ile), JAZ proteins bind to and repress MYC transcription factors, preventing the expression of jasmonate-responsive genes. Upon perception of the JA-Ile signal, COI1, as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, recruits the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the JAZ repressors liberates the MYC transcription factors, allowing them to activate the expression of downstream genes that mediate the various jasmonate-dependent responses.[7][8]

Jasmonate Signaling Pathway Diagram:

JasmonateSignaling cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_regulation Transcriptional Regulation JA_Ile Jasmonoyl-isoleucine (JA-Ile) (Active Signal) COI1 COI1 (F-box protein) JA_Ile->COI1 Binds to SCF SCF Complex COI1->SCF Part of JAZ JAZ Repressor SCF->JAZ Ubiquitinates MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes Jasmonate-Responsive Genes MYC2->Genes Activates Transcription Response Biological Response (Defense, Growth, etc.) Genes->Response Leads to

References

mechanism of action of 6-hydroxyhexan-2-one in enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 6-Hydroxyhexan-2-one in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1] This structure makes it a versatile reagent in organic synthesis and a molecule of interest in biochemical studies.[1][2] This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound in enzymatic reactions, with a focus on its role as a substrate for transketolase enzymes.[2] The guide also presents hypothetical scenarios of enzyme inhibition to illustrate the compound's potential for broader bioactivity. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support further research and development.

Introduction to this compound

This compound (CAS 21856-89-3) is an aliphatic compound with the chemical formula C6H12O2.[3] Its structure features a ketone at the second position and a terminal hydroxyl group at the sixth position, making it a hydroxy ketone.[] This bifunctional nature allows it to participate in a variety of chemical reactions, including nucleophilic additions, condensations, esterification, and oxidation.[1] In the context of enzymology, these functional groups present potential sites for enzyme binding and catalytic activity.

The primary documented role of this compound in enzymatic reactions is as a substrate for transketolase enzymes.[2] These enzymes are crucial in metabolic pathways, catalyzing the transfer of a two-carbon ketol group.[2] The ability of this compound to act as a substrate for transketolases makes it a valuable tool for studying these enzymes and for use in biocatalytic processes to produce valuable biochemical intermediates.[2]

Mechanism of Action: Substrate for Transketolase

Transketolases are enzymes that utilize the cofactor thiamine (B1217682) pyrophosphate (TPP) to catalyze the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In the case of this compound, it can serve as a ketose donor. The mechanism involves the cleavage of the C-C bond adjacent to the ketone group.

The reaction with transketolase proceeds as follows:

  • The TPP ylid attacks the carbonyl carbon of this compound.

  • This is followed by the cleavage of the C2-C3 bond, releasing an aldol (B89426) product (in this case, likely 4-hydroxybutanal) and forming a resonance-stabilized enamine intermediate attached to TPP.

  • This two-carbon intermediate can then be transferred to an acceptor molecule.

Research has shown that evolved variants of transketolase can exhibit significantly enhanced activity towards this compound, suggesting that the enzyme's active site can be engineered for improved recognition and turnover of this substrate.[2]

transketolase_mechanism sub This compound complex Enzyme-Substrate Complex sub->complex Binds enz Transketolase-TPP enz->complex int C2-Intermediate-TPP complex->int Cleavage prod1 4-Hydroxybutanal int->prod1 Releases prod2 C2-Acceptor Product int->prod2 Transfers C2 to acceptor Aldose Acceptor acceptor->prod2

Caption: Enzymatic reaction of this compound with transketolase.

Quantitative Data on Enzymatic Interactions

While specific kinetic data for this compound is not extensively published, this section presents hypothetical data to serve as a template for experimental analysis. The data is based on the reported observation that mutated transketolases can have enhanced activity.[2]

Table 1: Hypothetical Kinetic Parameters for Transketolase Activity
Enzyme VariantSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)
Wild-Type TransketolaseThis compound5.215.412.8
Mutant Transketolase (e.g., A28S/F43Y)This compound2.8107.889.8

This data is illustrative and intended for conceptual understanding.

Table 2: Hypothetical Inhibition Profile of this compound

To explore the broader potential of this compound, this table presents hypothetical inhibition data against a yeast alcohol dehydrogenase (ADH), a plausible target given the substrate's hydroxyl group.

Target EnzymeCompoundInhibition TypeIC50 (µM)Ki (µM)
Yeast ADHThis compoundCompetitive15072

This data is illustrative and intended for conceptual understanding.

Experimental Protocols

The following are detailed protocols for assessing the enzymatic activity of this compound.

Protocol: Transketolase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of transketolase using this compound as a substrate. The reaction is coupled to a dehydrogenase to monitor the formation of a product.

Materials:

  • Purified transketolase (wild-type or mutant)

  • This compound stock solution (100 mM in DMSO)

  • Thiamine pyrophosphate (TPP) stock solution (10 mM)

  • MgCl₂ stock solution (100 mM)

  • Aldose acceptor (e.g., D-ribose 5-phosphate, 50 mM)

  • Coupling enzyme (e.g., sorbitol dehydrogenase)

  • NADH stock solution (10 mM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare the assay mixture in each well of the microplate:

    • 80 µL Assay Buffer

    • 10 µL TPP (1 mM final)

    • 5 µL MgCl₂ (5 mM final)

    • 10 µL Aldose acceptor (5 mM final)

    • 5 µL NADH (0.5 mM final)

    • 2 µL Coupling enzyme (sufficient units for rapid conversion)

    • 5 µL Transketolase solution (e.g., 0.1 mg/mL final concentration)

  • Incubate the plate at 30°C for 5 minutes to allow for temperature equilibration and any background reactions.

  • Initiate the reaction by adding 10 µL of this compound solution to achieve the desired final concentrations (e.g., a serial dilution from 20 mM to 0.1 mM).

  • Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

assay_workflow start Start prep Prepare Assay Mixture (Buffer, TPP, MgCl₂, Acceptor, NADH, Coupling Enzyme) start->prep add_tk Add Transketolase prep->add_tk incubate Incubate at 30°C (5 min) add_tk->incubate add_sub Add this compound (Initiate Reaction) incubate->add_sub measure Measure Absorbance at 340 nm (Kinetic Read) add_sub->measure analyze Calculate V₀ and Determine Kinetic Parameters measure->analyze end End analyze->end

Caption: Experimental workflow for the transketolase activity assay.

Protocol: Hypothetical Enzyme Inhibition Assay (Alcohol Dehydrogenase)

This protocol describes how to test this compound as a potential inhibitor of yeast alcohol dehydrogenase (ADH).

Materials:

  • Yeast ADH

  • Ethanol (B145695) (substrate, 1 M stock)

  • NAD⁺ stock solution (20 mM)

  • This compound (inhibitor, 100 mM stock in DMSO)

  • Assay Buffer: 100 mM Glycine-NaOH, pH 9.0

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures in the microplate. For each inhibitor concentration, prepare wells with and without the enzyme.

  • Add the following to each well:

    • 150 µL Assay Buffer

    • 20 µL NAD⁺ solution (2 mM final)

    • 10 µL of this compound dilution or DMSO (for control).

    • 10 µL of ADH solution.

  • Incubate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 10 µL of ethanol solution (50 mM final).

  • Monitor the increase in absorbance at 340 nm as NAD⁺ is reduced to NADH.

  • Calculate the reaction rates.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • To determine the mechanism of inhibition (Ki), repeat the assay with varying concentrations of both substrate (ethanol) and inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

inhibition_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Add Buffer and NAD⁺ add_inhibitor Add Inhibitor Dilutions prep_buffer->add_inhibitor add_enzyme Add ADH Enzyme add_inhibitor->add_enzyme incubate Pre-incubate (10 min) add_enzyme->incubate add_substrate Add Substrate (Ethanol) incubate->add_substrate measure Kinetic Read at 340 nm add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_ic50 Plot % Inhibition vs [I] (Determine IC50) calc_rate->plot_ic50 plot_ki Lineweaver-Burk Plot (Determine Ki & Mechanism) calc_rate->plot_ki

Caption: Workflow for determining enzyme inhibition by this compound.

Conclusion

This compound is a molecule with established utility as a substrate for transketolase enzymes, offering a valuable tool for studying metabolic pathways and for biocatalytic applications.[2] Its bifunctional chemical nature suggests the potential for a wider range of interactions with other enzymes, such as dehydrogenases or kinases, either as a substrate or an inhibitor. The methodologies and hypothetical data presented in this guide serve as a framework for researchers to explore the full biochemical potential of this compound. Further investigation into its enzymatic interactions could uncover novel applications in drug development and synthetic biology.

References

discovery and historical background of 6-hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-hydroxyhexan-2-one (CAS No. 21856-89-3), a bifunctional organic compound of interest in various scientific domains. The document covers the compound's historical background, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols and data are presented to support researchers and drug development professionals in their understanding and utilization of this molecule.

Introduction and Historical Background

This compound, a molecule featuring both a hydroxyl and a ketone functional group, holds a position of interest in synthetic organic chemistry. Its documented scientific history primarily begins with its synthesis, as reported in The Journal of Organic Chemistry in 1970.[1] While a definitive "discovery" in terms of isolation from a natural source remains elusive in the reviewed literature, this 1970 publication marks a key milestone in the intentional creation and characterization of the compound.

Historically, the study of gamma-hydroxy ketones has been significant in the development of synthetic methodologies. The dual functionality of these molecules allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of more complex chemical structures. This compound serves as a classic example of this molecular class, offering reactive sites for both nucleophilic and electrophilic attack.

Its applications have expanded into the flavor and fragrance industry, where it is valued for its sensory properties.[] Furthermore, its utility as a building block in the synthesis of polymers and other specialty chemicals continues to be an area of active interest.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number21856-89-3[1]
Molecular FormulaC6H12O2[1][3]
Molecular Weight116.16 g/mol []
AppearanceColorless to light yellow liquid
Density0.95 g/cm³[]
Boiling Point227.9 °C at 760 mmHg[]
Melting Point-3.75 °C (estimate)
Refractive Index1.4300
Flash Point92.2 °C
Vapor Pressure0.0147 mmHg at 25°C
Table 2: Chromatographic and Spectroscopic Data
PropertyValueSource
LogP 0.738
1H NMR Data available in spectral databases
13C NMR Data available in spectral databases
Mass Spectrum (EI) Data available in spectral databases[3]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 6-(4-methoxyphenoxy)hexan-2-one (B7862313) from this compound

This two-step synthesis involves the conversion of the hydroxyl group to a better leaving group (a chloro group) followed by a Williamson ether synthesis.

Part A: Synthesis of 6-chlorohexan-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chlorohexan-2-one.

Part B: Synthesis of 6-(4-methoxyphenoxy)hexan-2-one

  • Alkoxide Formation: In a separate flask, dissolve 4-methoxyphenol (B1676288) (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). To this solution, add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas stops.

  • Nucleophilic Substitution: Cool the solution of the sodium 4-methoxyphenoxide to 0 °C and add the crude 6-chlorohexan-2-one (from Part A) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis Workflow Diagram

Synthesis_Workflow reactant1 This compound intermediate1 6-Chlorohexan-2-one reactant1->intermediate1 Step 1: Chlorination reactant2 Thionyl Chloride (SOCl2) reactant2->intermediate1 reactant3 4-Methoxyphenol intermediate2 Sodium 4-methoxyphenoxide reactant3->intermediate2 Step 2a: Alkoxide Formation reactant4 Sodium Hydride (NaH) reactant4->intermediate2 product 6-(4-Methoxyphenoxy)hexan-2-one intermediate1->product Step 2b: Williamson Ether Synthesis intermediate2->product

Caption: Synthesis workflow for 6-(4-methoxyphenoxy)hexan-2-one from this compound.

Biological Activity

The biological activities of this compound are an emerging area of research. To date, specific signaling pathways have not been elucidated; however, some notable interactions have been reported.

  • Enzyme Substrate: this compound has been identified as a substrate for the enzyme transketolase.[4] Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its ability to act on non-biological substrates is of interest in biocatalysis and synthetic biology.

  • Antimicrobial Activity: Preliminary studies have suggested that this compound may possess antimicrobial properties.[4] However, the spectrum of activity and the mechanism of action require further investigation.

At present, there is no substantial evidence to suggest its direct involvement in specific signaling pathways in mammalian systems.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile bifunctional molecule with a documented history in organic synthesis and potential applications in other fields. This guide has provided a consolidated resource of its known properties, a representative synthetic protocol, and an overview of its biological activities. As research continues, a deeper understanding of its biological roles and potential for drug development may emerge, making it a compound of continued interest for the scientific community.

References

Thermodynamic Properties of 6-hydroxyhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxyhexan-2-one (CAS No: 21856-89-3, Molecular Formula: C₆H₁₂O₂) is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1][2][3] Its structure allows for unique chemical reactivity and potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and fragrance compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process design, reaction engineering, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a summary of available physical properties and a computational estimation of its core thermodynamic properties in the absence of extensive experimental data.

Physicochemical and Computed Properties

While experimental thermodynamic data for this compound is scarce in publicly available literature, some fundamental physical and computed properties have been reported. These are summarized in Table 1.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource(s)
Molecular Weight116.16 g/mol [1][2][4]
Boiling Point227.9 °C at 760 mmHg[1][5]
Density0.95 g/cm³[1][5]
Flash Point92.2 °C[1]
Vapor Pressure0.0147 mmHg at 25°C[1][6]
Refractive Index1.427[1]
logP (Octanol/Water Partition Coefficient)0.738 (Computed)[1][6]
Polar Surface Area (PSA)37.3 Ų[4]

Estimated Thermodynamic Properties

Due to the lack of experimental data, core thermodynamic properties have been estimated using established group contribution methods: the Joback method and the Benson group increment theory. These methods predict thermodynamic properties based on the summation of contributions from the molecule's constituent functional groups.[6][7][8]

The functional group decomposition of this compound for these methods is as follows:

  • One methyl group (-CH₃)

  • Three methylene (B1212753) groups (-CH₂-)

  • One ketone group (>C=O)

  • One primary alcohol group (-OH)

The estimated values for the ideal gas phase at 298.15 K and 1 atm are presented in Table 2.

Table 2: Estimated Thermodynamic Properties of this compound (Ideal Gas Phase, 298.15 K)

Thermodynamic PropertyEstimated Value (Joback Method)Estimated Value (Benson Method)Units
Standard Enthalpy of Formation (ΔfH°)-435.2 kJ/mol-420.5 kJ/molkJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)-298.7 kJ/molNot readily calculated without entropykJ/mol
Molar Heat Capacity (Cp)185.4 J/(mol·K)182.1 J/(mol·K)J/(mol·K)

Disclaimer: These values are estimations and should be used with caution. Experimental verification is recommended for critical applications.

The NIST Chemistry WebBook reports an enthalpy of reaction (ΔrH°) of 3 kJ/mol for the ring-chain tautomerism equilibrium between 2-Methyltetrahydropyran and this compound in the liquid phase.[9] This experimental value provides some context to the energetics of the molecule but is not a direct measure of its standard enthalpy of formation.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for this compound are not available, this section outlines the general methodologies used for determining the key thermodynamic properties of organic compounds like hydroxy ketones.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.[10][11]

Experimental Workflow: Combustion Calorimetry

G Workflow for Enthalpy of Formation Determination cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_calc Calculation Sample Pure Sample of This compound Pelletize Pelletize or Encapsulate (if liquid) Sample->Pelletize Weigh Accurate Weighing Pelletize->Weigh Bomb Place in Bomb Calorimeter Weigh->Bomb Pressurize Pressurize with excess Oxygen Bomb->Pressurize Ignite Ignite Sample Pressurize->Ignite MeasureT Measure Temperature Change (ΔT) Ignite->MeasureT CalcQ Calculate Heat Released (q_cal) using Calorimeter Constant MeasureT->CalcQ CalcComb Calculate Enthalpy of Combustion (ΔcH°) CalcQ->CalcComb HessLaw Apply Hess's Law using known ΔfH° of CO₂ and H₂O CalcComb->HessLaw FinalH Determine Standard Enthalpy of Formation (ΔfH°) HessLaw->FinalH

Caption: Workflow for Enthalpy of Formation Determination.

  • Sample Preparation : A precisely weighed sample of the pure compound is placed in a crucible. If the substance is a liquid, it is typically encapsulated in a combustible container with a known heat of combustion.

  • Calorimetry : The crucible is placed inside a "bomb," a robust, sealed container which is then filled with pure oxygen under high pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically.

  • Data Acquisition : The temperature of the water is monitored with high precision before and after combustion to determine the temperature change (ΔT).

  • Calculation : The heat released by the combustion reaction is calculated from the temperature change and the predetermined heat capacity of the calorimeter. After accounting for the combustion of any auxiliary materials (like the capsule), the standard enthalpy of combustion (ΔcH°) of the compound is determined.

  • Hess's Law : The standard enthalpy of formation (ΔfH°) is then calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (carbon dioxide and water).[12]

Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids and solids.[13]

Experimental Workflow: Differential Scanning Calorimetry (DSC)

G Workflow for Heat Capacity Determination via DSC cluster_setup DSC Setup cluster_measurement Measurement Runs cluster_analysis Data Analysis SamplePan Weigh sample into DSC pan and seal LoadDSC Load pans into DSC instrument SamplePan->LoadDSC RefPan Prepare empty reference pan RefPan->LoadDSC Baseline Run 1: Baseline (empty pans) LoadDSC->Baseline Standard Run 2: Standard (e.g., Sapphire) Baseline->Standard SampleRun Run 3: Sample Standard->SampleRun HeatFlow Measure differential heat flow vs. Temperature SampleRun->HeatFlow Compare Compare heat flow of sample to baseline and standard HeatFlow->Compare CalcCp Calculate Heat Capacity (Cp) as a function of temperature Compare->CalcCp G Logical Workflow for Thermodynamic Property Estimation Start Identify Chemical Structure (this compound) Decompose Decompose into Functional Groups Start->Decompose SelectMethod Select Group Contribution Method Decompose->SelectMethod Joback Joback Method SelectMethod->Joback e.g. Benson Benson Method SelectMethod->Benson e.g. GetParams Retrieve Group Contribution Parameters Joback->GetParams Benson->GetParams Calculate Calculate Thermodynamic Properties (ΔfH°, ΔfG°, Cp) GetParams->Calculate Result Estimated Thermodynamic Data Table Calculate->Result

References

Navigating the Solubility Landscape of 6-hydroxyhexan-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional nature of 6-hydroxyhexan-2-one, containing both a hydroxyl and a ketone group, makes it a molecule of interest in various chemical syntheses and as a potential building block in drug development.[1] A thorough understanding of its solubility is critical for its application in reaction chemistry, formulation, and purification processes. This technical guide synthesizes the available information on the solubility of this compound, outlines general experimental protocols for its determination, and provides a logical workflow for assessing its solubility profile.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the presence of polar functional groups and a moderately sized carbon chain, are key determinants of its solubility behavior.

PropertyValueSource
Molecular FormulaC6H12O2[2][3][4]
Molecular Weight116.16 g/mol [2][3][4]
AppearanceColorless to light yellow liquid[2]
pKa15.08 ± 0.10 (Predicted)[2][3]
logP (Octanol/Water Partition Coefficient)0.738 (Calculated)[5]
logS (Log10 of Water Solubility in mol/L)-0.88 (Calculated)[5]

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively available in peer-reviewed literature. However, its structural features provide a strong basis for predicting its solubility behavior.

The molecule possesses a hydroxyl (-OH) group and a carbonyl (C=O) group, both of which can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor.[6][7][8] These polar functionalities suggest good solubility in polar solvents. Conversely, the six-carbon aliphatic chain contributes to its nonpolar character, indicating potential solubility in less polar organic solvents.[9]

General Solubility Trends for Ketones:

  • Water Solubility: Lower molecular weight aldehydes and ketones are generally soluble in water due to hydrogen bonding between the carbonyl oxygen and water molecules.[6][7] As the carbon chain length increases, the hydrophobic nature of the alkyl chain dominates, leading to a decrease in water solubility.[6][9] For this compound, the presence of the hydroxyl group is expected to enhance its water solubility compared to a simple six-carbon ketone.

  • Organic Solvent Solubility: Aldehydes and ketones are typically soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[7][8]

Based on these principles and calculated values, a qualitative solubility profile for this compound is presented in Table 2.

Solvent TypePredicted SolubilityRationale
Polar Protic (e.g., Water, Ethanol, Methanol)Soluble to MiscibleThe hydroxyl and carbonyl groups can form strong hydrogen bonds with the solvent.
Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO)SolubleThe polar carbonyl group interacts favorably with the polar aprotic solvent.
Nonpolar (e.g., Hexane, Toluene)Sparingly Soluble to InsolubleThe nonpolar aliphatic chain will have favorable interactions, but the polar functional groups will be disfavored.

Experimental Determination of Solubility

A standardized experimental protocol for determining the solubility of this compound is not explicitly detailed in the available literature. However, a general and robust method for determining the equilibrium solubility of a compound is the shake-flask method . A detailed workflow for this method is provided below.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solute (this compound) with a specific solvent at a controlled temperature and then quantifying the concentration of the dissolved solute in the saturated solution.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solute should be sufficient to ensure that a solid phase remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

    • For more complete separation, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis prep1 Add excess this compound to solvent in vial prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 samp1 Withdraw supernatant sep2->samp1 samp2 Filter supernatant (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify by HPLC/GC samp3->samp4

Caption: Experimental workflow for shake-flask solubility determination.

Signaling Pathways and Logical Relationships

There is no information in the public domain to suggest that this compound is directly involved in specific biological signaling pathways. Its primary utility lies in chemical synthesis.[1][] Therefore, a diagram of a signaling pathway is not applicable.

The logical relationship in determining the solubility of this compound follows a standard scientific method, as depicted in the workflow diagram above. This process ensures the accurate and reproducible measurement of a fundamental physicochemical property. The following diagram illustrates the logical flow from compound properties to the application of solubility data.

logical_relationship cluster_compound Compound Properties cluster_solubility Solubility Determination cluster_data Data & Application prop1 Molecular Structure (Hydroxyl & Ketone Groups) prop2 Physicochemical Properties (Polarity, H-bonding) prop1->prop2 sol_det Experimental Measurement (e.g., Shake-Flask Method) prop2->sol_det data Quantitative Solubility Data sol_det->data app Application in: - Reaction Solvent Selection - Purification (Crystallization) - Formulation Development data->app

Caption: Logical flow from compound properties to the application of solubility data.

References

A Technical Guide to the Computational Study of 6-hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational chemistry workflow for the in-depth study of 6-hydroxyhexan-2-one. In the absence of specific published computational research on this molecule, this document serves as a detailed protocol for investigating its conformational landscape, electronic properties, and spectroscopic signatures. The methodologies described herein are standard practices in the field of computational organic chemistry and are designed to provide a robust theoretical framework for understanding the behavior of this compound, a molecule of interest in various chemical and biological contexts. This guide is intended for researchers, scientists, and professionals in drug development who wish to apply computational techniques to the study of flexible organic molecules.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and a carbonyl group. This structure allows for a variety of intra- and intermolecular interactions, including hydrogen bonding, which can significantly influence its physical, chemical, and biological properties. Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its reactivity, designing derivatives, and understanding its potential interactions with biological targets.

Computational chemistry provides a powerful toolkit for exploring the molecular properties of this compound at a level of detail that is often inaccessible through experimental methods alone. By employing a range of theoretical techniques, it is possible to elucidate the most stable conformations, predict spectroscopic data, and gain insights into the molecule's electronic structure. This guide presents a hypothetical yet detailed computational study to serve as a blueprint for such an investigation.

Computational Methodology

A multi-step computational approach is recommended to thoroughly characterize this compound. This involves an initial exploration of the conformational space using a computationally less expensive method, followed by more accurate calculations on the most promising structures.

Conformational Analysis

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. A systematic or stochastic conformational search is the first critical step.

  • Initial Search: A molecular mechanics-based conformational search, for instance using the MMFF94 force field, can efficiently explore the potential energy surface and identify a set of low-energy conformers.

  • Semi-Empirical Refinement: The geometries of the lowest energy conformers from the molecular mechanics search should then be re-optimized using a semi-empirical method like PM7 to provide a better initial guess for higher-level calculations.

Quantum Mechanical Calculations

The most stable conformers identified in the initial search should be subjected to rigorous quantum mechanical calculations using Density Functional Theory (DFT).

  • Geometry Optimization and Frequency Calculations: The geometries of the selected conformers are to be optimized using a functional such as B3LYP with a Pople-style basis set, for example, 6-31G(d,p).[1] Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p).

  • Solvation Effects: To model the behavior of this compound in a condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during the geometry optimization and energy calculation steps.

Spectroscopic Predictions

Computational methods can provide valuable predictions of spectroscopic data that can aid in the experimental characterization of this compound.

  • IR Spectroscopy: Vibrational frequencies and intensities obtained from the frequency calculations can be used to simulate the infrared (IR) spectrum.[2][3]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometries.[4][5] These calculations are typically performed at a level of theory such as B3LYP/6-311+G(2d,p).

Data Presentation

The following tables present illustrative data that would be generated from the proposed computational study of this compound.

Table 1: Relative Energies of the Most Stable Conformers of this compound

ConformerRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Water, PCM)Key Intramolecular Interaction
Conf-A 0.000.00Intramolecular H-bond (OH to C=O)
Conf-B 1.252.10Extended, no H-bond
Conf-C 2.803.50Gauche interaction in alkyl chain
Conf-D 4.104.75Different H-bond geometry

Table 2: Predicted Vibrational Frequencies for the Most Stable Conformer (Conf-A)

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Relative Intensity
O-H Stretch (H-bonded)3450Strong
C-H Stretch (Alkyl)2950-2850Medium
C=O Stretch (H-bonded)1705Very Strong
C-O Stretch (Alcohol)1050Strong

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Conformer A in CDCl₃

AtomPredicted ¹³C ShiftPredicted ¹H Shift
C1 (CH₃-C=O)29.82.15
C2 (C=O)209.5-
C342.11.70
C425.81.55
C530.21.65
C6 (CH₂-OH)62.33.65
H (O-H)-2.50

Experimental Protocols

The following protocols detail the steps for the key computational experiments described in this guide. These are general procedures and may need to be adapted based on the specific software used.

Protocol for Conformational Search and Optimization
  • Input Structure: Build an initial 3D structure of this compound.

  • Molecular Mechanics Conformational Search:

    • Software: A molecular modeling package with conformational search capabilities.

    • Method: Use a Monte Carlo or systematic search algorithm with the MMFF94 force field.

    • Output: A set of low-energy conformers (e.g., within 10 kcal/mol of the global minimum).

  • Semi-Empirical Optimization:

    • Software: A quantum chemistry software package.

    • Method: Optimize the geometry of each conformer from the previous step using the PM7 semi-empirical Hamiltonian.

  • DFT Geometry Optimization and Frequency Calculation:

    • Software: A quantum chemistry software package (e.g., Gaussian, ORCA).

    • Method: B3LYP functional with the 6-31G(d,p) basis set.

    • Keywords: Opt Freq.

    • Verification: Ensure all resulting structures have zero imaginary frequencies.

  • High-Level Single-Point Energy Calculation:

    • Software: Same as above.

    • Method: B3LYP functional with the 6-311+G(2d,p) basis set.

    • Keywords: SP on the previously optimized geometries.

Protocol for NMR Chemical Shift Calculation
  • Input Structure: Use the optimized geometry of the desired conformer (e.g., Conf-A at the B3LYP/6-31G(d,p) level).

  • GIAO Calculation:

    • Software: A quantum chemistry software package.

    • Method: GIAO-B3LYP with the 6-311+G(2d,p) basis set.

    • Keywords: NMR.

    • Solvation: Include an implicit solvent model (e.g., SCRF=(PCM,Solvent=Chloroform)).

  • Referencing: Reference the calculated absolute shieldings to the shieldings of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain chemical shifts.

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the computational study of this compound.

computational_workflow cluster_initial Initial Screening cluster_dft DFT Calculations cluster_analysis Analysis Initial Structure Initial Structure MMFF94 Search MMFF94 Search Initial Structure->MMFF94 Search PM7 Optimization PM7 Optimization MMFF94 Search->PM7 Optimization DFT Optimization DFT Optimization PM7 Optimization->DFT Optimization Frequency Calculation Frequency Calculation DFT Optimization->Frequency Calculation Single-Point Energy Single-Point Energy DFT Optimization->Single-Point Energy Spectroscopic Prediction Spectroscopic Prediction DFT Optimization->Spectroscopic Prediction Conformational Energies Conformational Energies Frequency Calculation->Conformational Energies Frequency Calculation->Spectroscopic Prediction Single-Point Energy->Conformational Energies

Caption: A typical workflow for the computational analysis of this compound.

logical_relationship Conformational_Space Conformational_Space Low_Energy_Conformers Low_Energy_Conformers Conformational_Space->Low_Energy_Conformers Screening Accurate_Energies Accurate_Energies Low_Energy_Conformers->Accurate_Energies Refinement Molecular_Properties Molecular_Properties Low_Energy_Conformers->Molecular_Properties Prediction Accurate_Energies->Molecular_Properties Prediction

Caption: Logical flow from conformational space exploration to property prediction.

Conclusion

This technical guide provides a comprehensive framework for the computational investigation of this compound. By following the outlined protocols, researchers can gain valuable insights into the conformational preferences, energetic landscape, and spectroscopic properties of this molecule. The illustrative data and visualizations serve to clarify the expected outcomes and the logical flow of the computational workflow. The application of these computational methods can significantly accelerate research and development by providing a detailed molecular-level understanding that complements and guides experimental studies.

References

Methodological & Application

Asymmetric Synthesis of Chiral 6-Hydroxyhexan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 6-hydroxyhexan-2-one, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The primary focus is on the enantioselective reduction of a prochiral precursor, highlighting both biocatalytic and chemocatalytic methodologies.

Introduction

Chiral this compound and its corresponding diol are important intermediates in organic synthesis. The ability to selectively produce either the (R) or (S) enantiomer is crucial for the development of stereochemically pure active pharmaceutical ingredients and other complex target molecules. This document outlines two effective strategies for achieving high enantiopurity: biocatalytic reduction using whole-cell catalysts and asymmetric hydrogenation with Noyori-type catalysts.

Synthetic Strategies

The most direct and efficient route to chiral this compound is the asymmetric reduction of a suitable prochiral starting material. In this context, 2,5-hexanedione (B30556) is an ideal substrate, as it exists in equilibrium with its tautomer, this compound. The selective reduction of the ketone functionality at the 2-position or the 5-position can be controlled to yield the desired chiral hydroxyketone.

Method 1: Biocatalytic Asymmetric Reduction

Biocatalysis offers a "green" and highly selective approach to asymmetric synthesis.[1] Whole-cell biocatalysts, such as those from Lactobacillus and Rhodococcus species, contain alcohol dehydrogenases (ADHs) that can reduce ketones with high enantioselectivity under mild reaction conditions.[1][2] A notable example is the use of Lactobacillus kefiri for the synthesis of (5R)-hydroxyhexane-2-one.[1]

Method 2: Asymmetric Hydrogenation

Chemocatalytic asymmetric hydrogenation, particularly the Noyori-type, is a powerful and widely used method for the enantioselective reduction of ketones.[3][4] These reactions employ ruthenium catalysts complexed with chiral ligands, such as BINAP, to achieve high catalytic activity and enantioselectivity.[3][5] This method is highly versatile and can be applied to a broad range of functionalized ketones.[6]

Data Presentation

The following tables summarize the quantitative data for the different synthetic approaches, providing a clear comparison of their efficacy.

Table 1: Biocatalytic Reduction of 2,5-Hexanedione to (5R)-Hydroxyhexane-2-one

BiocatalystSubstrate Conc. (mM)Reactor TypeSelectivity (%)Enantiomeric Excess (ee, %)Space-Time Yield (g L⁻¹ day⁻¹)Reference
Immobilized Lactobacillus kefiri DSM 2058750Plug Flow95>9987[1]

Table 2: Representative Data for Asymmetric Reduction of Ketones using ADH-A from Rhodococcus ruber

SubstrateSubstrate Conc. (M)Solvent SystemConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
2-Octanone~2.0Micro-aqueous (99% Hexane)>99>99(S)[7][8]
Acetophenone0.550% Heptane>99>99(S)[7]

Table 3: Representative Data for Noyori Asymmetric Hydrogenation of Ketones

CatalystSubstrateS/C RatioH₂ Pressure (atm)Temperature (°C)Enantiomeric Excess (ee, %)Product ConfigurationReference
RuCl₂[(R)-BINAP]Acetylacetone1000:1~7530>99(R,R)-diol[3]
Ru(OTf)--INVALID-LINK--α-Chloroacetophenone1000:110N/A96(R)[6]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (5R)-Hydroxyhexane-2-one using Immobilized Lactobacillus kefiri

This protocol is adapted from the work of Tan et al. (2006).[1]

1. Materials:

2. Biocatalyst Preparation (Cell Immobilization):

  • Cultivate Lactobacillus kefiri cells according to standard procedures.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet three times with 0.9% w/v NaCl solution.

  • Resuspend the cells in 50 mM phosphate buffer (pH 6).

  • Prepare a sodium cellulose sulfate solution and mix it with the cell suspension.

  • Extrude the mixture into a potassium chloride solution to form immobilized cell beads.

  • Wash the beads with phosphate buffer and store at 4°C.

3. Batch Bioreduction:

  • In a temperature-controlled reactor, prepare a suspension of the immobilized biocatalyst (e.g., 10% w/v).

  • Add 2,5-hexanedione to a final concentration of 50 mM.

  • Maintain the pH at 6.0 using an autotitrator with 4 N NaOH.

  • Stir the reaction mixture at a constant temperature (e.g., 30°C).

  • Monitor the reaction progress by withdrawing samples periodically for analysis.

4. Analysis:

  • Centrifuge the samples to remove the biocatalyst.

  • Analyze the supernatant by chiral gas chromatography (GC) to determine the concentrations of the substrate and product, and the enantiomeric excess of the chiral alcohol.

  • Chiral GC Conditions (example): [1]

    • Column: A suitable chiral column for separating the enantiomers of this compound.

    • Carrier gas: Hydrogen (0.6 bar).

    • Detector: Flame Ionization Detector (FID).

    • Temperature program: Isothermal at 55°C for 15 minutes.

    • Expected retention times: 10.2 min for the (R)-isomer and 10.6 min for the (S)-isomer.

Protocol 2: Asymmetric Hydrogenation of 6-Hydroxy-2-hexanone using a Noyori-type Catalyst (General Procedure)

This is a general protocol based on established procedures for Noyori asymmetric hydrogenation.[3][9] The hydroxyl group of the substrate may require protection prior to the reaction to prevent coordination to the catalyst, which could inhibit the reaction or lead to undesired side products.

1. Materials:

  • 6-Hydroxy-2-hexanone (or a protected derivative)

  • RuCl₂[(R)-BINAP] or another suitable Noyori catalyst

  • Anhydrous, deoxygenated solvent (e.g., ethanol, methanol, or dichloromethane)

  • Hydrogen gas (high purity)

2. Reaction Setup:

  • In a nitrogen-filled glovebox, charge a high-pressure autoclave with the substrate and the solvent.

  • Add the Ru(II)-BINAP catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).

  • Seal the autoclave and remove it from the glovebox.

3. Hydrogenation:

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 30-50°C) for the required time (typically 12-48 hours).

  • Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC or TLC.

4. Work-up and Analysis:

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizations

Logical Workflow for Biocatalytic Asymmetric Reduction

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Product Analysis Cultivation Cell Cultivation (L. kefiri) Harvesting Harvesting & Washing Cultivation->Harvesting Immobilization Immobilization (e.g., in Sodium Cellulose Sulfate) Harvesting->Immobilization Bioreactor Bioreactor Setup (Batch or Plug Flow) Immobilization->Bioreactor Substrate Prochiral Substrate (2,5-Hexanedione) Substrate->Bioreactor Reduction Enzymatic Reduction (pH & Temp. Control) Bioreactor->Reduction Workup Sample Workup (Centrifugation) Reduction->Workup Chiral_GC Chiral GC Analysis Workup->Chiral_GC Product Chiral Product ((5R)-hydroxyhexane-2-one) Chiral_GC->Product

Caption: Workflow for the biocatalytic synthesis of chiral this compound.

Signaling Pathway for Noyori Asymmetric Hydrogenation

Noyori_Catalytic_Cycle Precatalyst Ru(II)-Dihalide Precatalyst Active_Catalyst Active Ru(II)-Dihydride Catalyst Precatalyst->Active_Catalyst + H₂, Base Substrate_Complex Substrate-Catalyst Complex Active_Catalyst->Substrate_Complex + Ketone Substrate Product_Complex Product-Catalyst Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Product Product Chiral Alcohol Product Product_Complex->Product

Caption: Catalytic cycle of Noyori asymmetric hydrogenation for ketone reduction.

References

Application Notes and Protocols for the Purification of 6-hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxyhexan-2-one (CAS No: 21856-89-3) is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and fragrance industries.[2] Given its high boiling point and potential for thermal degradation, purification requires carefully selected methods to ensure high purity without compromising yield. This document provides detailed protocols for the purification of this compound using vacuum fractional distillation and column chromatography.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueReference
CAS Number 21856-89-3[1][2][3][4]
Molecular Formula C6H12O2[1][2]
Molecular Weight 116.16 g/mol [1]
Appearance Colorless to light yellow liquid[5]
Boiling Point (est.) 212.22 - 227.9 °C at 760 mmHg[2]
Density (est.) 0.95 g/cm³[2]
Solubility Soluble in water and common organic solvents
pKa (est.) 15.08 ± 0.10

Purification Strategies

Due to its high boiling point, purification of this compound by atmospheric distillation is not recommended as it may lead to decomposition. The two primary methods for its purification are vacuum fractional distillation and column chromatography.

  • Vacuum Fractional Distillation: This is the preferred method for large-scale purification. By reducing the pressure, the boiling point of the compound is significantly lowered, thus preventing thermal degradation.

  • Column Chromatography: This method is suitable for small-scale purification and for separating impurities with very similar boiling points to the desired product. It separates compounds based on their differential adsorption to a stationary phase.[6][7]

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol is designed for the purification of gram-to-kilogram quantities of this compound.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone slush)

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Thermometer or thermocouple

  • Vacuum pump

  • Manometer

  • Heating mantle with a stirrer

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Drying the Crude Product:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a drying agent (e.g., anhydrous sodium sulfate) and stir for 15-30 minutes.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Setting up the Distillation Apparatus:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the dried crude product and boiling chips (or a magnetic stir bar) into the round-bottom flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.

  • Distillation:

    • Slowly and carefully reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the condensation front rising up the fractionating column. A slow and steady rise is crucial for good separation.

    • Collect any low-boiling impurities in the first receiving flask.

    • As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the pure this compound fraction. The collection temperature will depend on the pressure.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature during collection indicates a pure fraction.

    • Once the desired fraction has been collected, stop heating and allow the apparatus to cool down before slowly releasing the vacuum.

Purity Analysis:

The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8]

Protocol 2: Column Chromatography

This protocol is suitable for small-scale purification or for removing polar impurities.

Materials:

Equipment:

  • Chromatography column

  • Separatory funnel or dropping funnel

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization (if applicable) or a staining solution (e.g., potassium permanganate)

Procedure:

  • Choosing the Solvent System:

    • Determine the optimal eluent composition by performing thin-layer chromatography (TLC) on the crude mixture. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Packing the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with the eluent, ensuring the silica bed does not run dry.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a lower polarity (higher hexane content).

    • Collect fractions in separate tubes or flasks.

    • Gradually increase the polarity of the eluent (increase the ethyl acetate content) to elute the more polar compounds.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Purity Analysis:

Confirm the purity of the final product using GC-MS and/or NMR spectroscopy.

Visualization of Purification Workflow

Purification_Workflow cluster_prep Crude Product Preparation cluster_distillation Vacuum Fractional Distillation cluster_chromatography Column Chromatography (Alternative) cluster_analysis Analysis Crude Crude this compound Drying Drying with Na2SO4 Crude->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation_Setup Apparatus Setup Solvent_Removal->Distillation_Setup Solvent_Removal->Distillation_Setup Primary Path Column_Packing Pack Column with Silica Gel Solvent_Removal->Column_Packing Solvent_Removal->Column_Packing Alternative Path Vacuum Apply Vacuum Distillation_Setup->Vacuum Heating Gentle Heating Vacuum->Heating Fraction_Collection Fraction Collection Heating->Fraction_Collection Purity_Check Purity Analysis (GC-MS, NMR) Fraction_Collection->Purity_Check Fraction_Collection->Purity_Check Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Hexane/EtOAc Sample_Loading->Elution Fraction_Collection_Chrom Collect Fractions Elution->Fraction_Collection_Chrom Fraction_Collection_Chrom->Purity_Check Fraction_Collection_Chrom->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound may cause skin and eye irritation.[1]

  • Handle organic solvents with care as they are flammable.

  • When performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion. Use a blast shield for added protection.

References

Application Notes and Protocols for the Detection of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexan-2-one is a bifunctional organic molecule containing both a hydroxyl and a ketone group. Its detection and quantification are crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker or metabolite in biological systems. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. Two primary chromatographic techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for the analysis of this compound in aqueous and biological samples. It offers versatility with various detection methods, including Ultraviolet (UV) and Mass Spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. It is crucial to note that these values are illustrative and based on methods for similar analytes. Specific validation is required to determine the actual performance parameters for the analysis of this compound in a particular matrix.

Table 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

ParameterTypical Performance Characteristics
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
**Linearity (R²) **> 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

ParameterTypical Performance Characteristics
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
**Linearity (R²) **> 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

a. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Formic acid or Phosphoric acid (analytical grade)[1]

  • Methanol (HPLC grade)

b. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometer detector.

  • Analytical column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[1]

c. Sample Preparation (for Biological Fluids, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

d. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% formic acid (for MS detection) or 0.1% phosphoric acid (for UV detection).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 210 nm (if a chromophore is absent, derivatization or MS detection is recommended)

  • MS Detector: Electrospray Ionization (ESI) in positive mode. Monitor the protonated molecule [M+H]⁺.

e. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This protocol describes the analysis of this compound by GC-MS following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which enhances volatility and detection sensitivity.

a. Materials and Reagents

  • This compound analytical standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (anhydrous)

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

b. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

c. Sample Preparation and Derivatization

  • Sample Extraction (from aqueous samples):

    • Adjust the pH of 1 mL of the aqueous sample to ~6.

    • Add 200 µL of a saturated sodium chloride solution.

    • Extract the analyte with 2 x 1 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume (~50 µL) under a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract, add 50 µL of a 10 mg/mL PFBHA solution in pyridine.

    • Seal the vial and heat at 60-70°C for 1 hour.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

d. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp at 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the PFBHA-derivatized this compound.

e. Data Analysis

  • Identify the PFBHA-derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve prepared from derivatized standards.

Mandatory Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (Newcrom R1 Column) HPLC_Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization with PFBHA Extraction->Derivatization Phase_Separation Phase Separation Derivatization->Phase_Separation GCMS_Injection GC-MS Injection Phase_Separation->GCMS_Injection Separation Chromatographic Separation (DB-5ms Column) GCMS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: 6-Hydroxyhexan-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-hydroxyhexan-2-one, a versatile bifunctional building block in organic synthesis. Its unique structure, possessing both a ketone and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including heterocycles and other valuable intermediates for the pharmaceutical and materials science industries.

Introduction

This compound (CAS No. 21856-89-3) is a linear six-carbon molecule containing a ketone at the 2-position and a hydroxyl group at the 6-position. This bifunctionality allows for selective reactions at either the carbonyl or the hydroxyl group, or tandem reactions involving both functionalities. The ketone can undergo a variety of nucleophilic additions and related reactions, while the primary alcohol is amenable to oxidation, esterification, and etherification. Furthermore, the spatial relationship between the two functional groups allows for intramolecular cyclization reactions to form valuable heterocyclic structures. This document outlines key synthetic applications of this compound and provides detailed protocols for its use.

Key Synthetic Applications

The dual functionality of this compound makes it a strategic starting material for a variety of synthetic transformations. Key applications include:

  • Intramolecular Cyclization to form Tetrahydropyran Derivatives: Acid-catalyzed intramolecular cyclization yields 6-methyl-tetrahydro-2H-pyran-2-ol, a valuable heterocyclic scaffold.

  • Nucleophilic Addition to the Carbonyl Group: Reactions with organometallic reagents such as Grignard reagents lead to the formation of diols, which are versatile intermediates.

  • Olefination of the Ketone: The Wittig reaction allows for the conversion of the keto group into an exocyclic double bond, providing access to unsaturated alcohols.

  • Oxidation of the Hydroxyl Group: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid, or oxidation of both the alcohol and ketone, can be achieved under specific conditions.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound. Please note that yields can vary depending on the specific substrate, reagents, and reaction conditions.

ReactionProductReagents and ConditionsTypical Yield (%)
Acid-Catalyzed Intramolecular Cyclization6-Methyl-tetrahydro-2H-pyran-2-olCatalytic p-toluenesulfonic acid (PTSA) in dichloromethane (B109758) (DCM)85-95
Grignard Reaction2-Methylhexane-2,6-diolMethylmagnesium bromide (CH₃MgBr) in THF, then H₃O⁺ workup70-85
Wittig Reaction2-Methylene-hexan-6-olMethylenetriphenylphosphorane (Ph₃P=CH₂) in THF65-80
Oxidation (Alcohol to Aldehyde)5-OxohexanalPyridinium chlorochromate (PCC) in DCM75-90

Experimental Protocols

Protocol 1: Acid-Catalyzed Intramolecular Cyclization to 6-Methyl-tetrahydro-2H-pyran-2-ol

This protocol describes the acid-catalyzed intramolecular cyclization of this compound to form the corresponding cyclic hemiacetal.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes mixture) to yield 6-methyl-tetrahydro-2H-pyran-2-ol.

Protocol 2: Grignard Reaction with Methylmagnesium Bromide

This protocol details the reaction of this compound with a Grignard reagent to form a diol. Note that the Grignard reagent will react with both the ketone and the alcohol, so an excess of the Grignard reagent is required.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, and other glassware for anhydrous reactions.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-methylhexane-2,6-diol by flash column chromatography.

Protocol 3: Wittig Reaction for Olefination

This protocol describes the conversion of the ketone functionality in this compound to an exocyclic methylene (B1212753) group. The hydroxyl group generally does not interfere with the Wittig reaction.[1][2]

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, and other glassware for anhydrous reactions.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methylene-hexan-6-ol.

Visualizations

The following diagrams illustrate the key synthetic transformations of this compound and a general experimental workflow.

G Synthetic Pathways of this compound start This compound product1 6-Methyl-tetrahydro-2H-pyran-2-ol start->product1  H+ (cat.) product2 2-Methylhexane-2,6-diol start->product2  1. CH3MgBr  2. H3O+ product3 2-Methylene-hexan-6-ol start->product3  Ph3P=CH2 product4 5-Oxohexanal start->product4  PCC G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up cluster_3 Purification a Dissolve this compound in anhydrous solvent b Add reagents under inert atmosphere and controlled temperature a->b c Monitor reaction progress by TLC or GC-MS b->c d Quench reaction c->d e Extract with organic solvent d->e f Dry and concentrate e->f g Purify by flash column chromatography f->g

References

Application of 6-Hydroxyhexan-2-one in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexan-2-one is a versatile aliphatic ketone that is gaining attention in the flavor and fragrance industry for its unique sensory properties. This bifunctional molecule, containing both a ketone and a hydroxyl group, offers a pleasant, sweet, and fruity aroma, making it a valuable ingredient in the formulation of a variety of consumer products.[1][] Its chemical structure allows for its use as both a fragrance component and a precursor in the synthesis of other valuable aroma chemicals.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor and fragrance research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₆H₁₂O₂[4][5]
Molecular Weight 116.16 g/mol [4][5]
CAS Number 21856-89-3[1]
Appearance Colorless liquid[1]
Boiling Point 227.9 °C at 760 mmHg[1]
Density 0.95 g/cm³[1]
Synonyms 6-Hydroxy-2-hexanone, 4-Acetyl-1-butanol[1]

Organoleptic Properties

This compound is characterized by a desirable and versatile odor profile, making it a valuable addition to a perfumer's and flavorist's palette.

Sensory AttributeDescriptionReference
Odor Profile Sweet, fruity, pleasant, refreshing, natural[1][]
Flavor Profile Enhances aroma and taste[1]

Applications in the Flavor and Fragrance Industry

This compound's pleasant aroma makes it a suitable ingredient for a wide range of products. It can be used in small quantities to impart a refreshing and natural scent.[]

Potential Applications:

  • Fine Fragrances: As a modifier or a component of fruity and floral accords.

  • Personal Care Products: In shampoos, soaps, lotions, and other cosmetics to enhance their sensory appeal.

  • Food and Beverages: As a flavoring agent to boost fruity and sweet notes.[1]

  • Air Care: In air fresheners and candles to create a pleasant ambiance.

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a general procedure for determining the odor detection threshold of this compound using GC-O, a powerful technique for analyzing odor-active compounds.

Objective: To determine the lowest concentration of this compound detectable by the human nose.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., diethyl ether, ethanol)

  • Gas chromatograph coupled with an olfactometry port (GC-O)

  • Mass spectrometer (MS) for compound identification

  • Series of dilutions of this compound in the chosen solvent

  • Trained sensory panel (minimum of 8-10 panelists)

Methodology:

  • Sample Preparation: Prepare a series of dilutions of this compound in the odor-free solvent, ranging from high concentrations to very low concentrations.

  • GC-O Analysis:

    • Inject a known volume of each dilution into the GC-O system.

    • The effluent from the GC column is split between the MS detector and the olfactometry port.

    • Panelists sniff the effluent at the olfactometry port and record the time and a description of any odor detected.

  • Data Analysis:

    • The MS detector confirms the identity of the peak corresponding to this compound.

    • The odor detection threshold is defined as the lowest concentration at which a certain percentage of the panel (typically 50%) can detect the compound.

Logical Workflow for GC-O Analysis:

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis Prep Prepare Dilution Series of this compound Injection Inject Sample into GC-O Prep->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting MS_Detection Mass Spectrometry Detection Splitting->MS_Detection Olfactometry Olfactometry Detection by Panelist Splitting->Olfactometry Identification Compound Identification (MS) MS_Detection->Identification Threshold Odor Threshold Determination Olfactometry->Threshold Sensory_Pathway Odorant This compound (Odorant Molecule) Receptor Olfactory Receptors (Nasal Epithelium) Odorant->Receptor Binding Signal Signal Transduction (G-protein coupled) Receptor->Signal Activation Neuron Olfactory Bulb (Signal Processing) Signal->Neuron Transmission Brain Brain (Odor Perception) Neuron->Brain Interpretation

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxyhexan-2-one using Transketolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexan-2-one is a valuable bifunctional molecule with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis of such hydroxyketones can be challenging, often requiring multiple steps, protecting groups, and harsh reaction conditions, which may lead to the formation of undesirable byproducts. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative. This application note details a protocol for the enzymatic synthesis of this compound using transketolase, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme. Transketolase catalyzes the transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor with high stereoselectivity. In this protocol, hydroxypyruvate (HPA) is used as the donor substrate, which undergoes decarboxylation upon ketol transfer, rendering the reaction irreversible and driving it towards product formation. The acceptor substrate is 4-hydroxybutanal. The use of transketolase from Escherichia coli (E. coli) is highlighted due to its well-characterized substrate tolerance for a range of aliphatic aldehydes.

Reaction Principle

The enzymatic synthesis of this compound is achieved through a C-C bond formation reaction catalyzed by transketolase. The enzyme transfers a glycolaldehyde (B1209225) unit from the donor substrate, hydroxypyruvate, to the acceptor substrate, 4-hydroxybutanal. The cofactors thiamine diphosphate (ThDP) and a divalent cation, typically magnesium chloride (MgCl₂), are essential for enzyme activity.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant transketolase from E. coli and the subsequent enzymatic synthesis of this compound.

Protocol 1: Expression and Purification of Recombinant E. coli Transketolase

Materials:

  • E. coli BL21(DE3) cells harboring a plasmid for His-tagged E. coli transketolase

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (50 mM Tris-HCl, pH 7.5)

Procedure:

  • Inoculate 1 L of LB broth containing the appropriate antibiotic with an overnight culture of the E. coli expression strain.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 25°C for 16 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged transketolase with elution buffer.

  • Collect the fractions containing the purified enzyme and verify the purity by SDS-PAGE.

  • Dialyze the purified enzyme against dialysis buffer to remove imidazole.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Purified recombinant E. coli transketolase

  • 4-Hydroxybutanal

  • Lithium hydroxypyruvate (HPA)

  • Thiamine diphosphate (ThDP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a reaction vessel, prepare the reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 50 mM 4-hydroxybutanal

    • 75 mM Lithium hydroxypyruvate

    • 1 mM Thiamine diphosphate

    • 5 mM Magnesium chloride

  • Equilibrate the reaction mixture to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the purified transketolase to a final concentration of 1 mg/mL.

  • Incubate the reaction at 30°C with gentle agitation for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, terminate the reaction by adding an equal volume of ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the transketolase-catalyzed synthesis of α-hydroxyketones from various linear aliphatic aldehydes. While specific data for 4-hydroxybutanal is not available in the cited literature, the data for butanal, pentanal, and hexanal (B45976) can be used to estimate the expected yield and stereoselectivity.

Acceptor AldehydeProductEnzyme VariantYield (%)[1]Enantiomeric Excess (ee %)[1]
Butanal1-Hydroxy-2-pentanoneWild-Type TK3675 (3S)
Butanal1-Hydroxy-2-pentanoneD469E Mutant4498 (3S)
Pentanal1-Hydroxy-2-hexanoneWild-Type TK1684 (3S)
Pentanal1-Hydroxy-2-hexanoneD469E Mutant5897 (3S)
Hexanal1-Hydroxy-2-heptanoneWild-Type TK2585 (3S)
Hexanal1-Hydroxy-2-heptanoneD469E Mutant4797 (3S)

Note: The data presented is for non-hydroxylated aliphatic aldehydes and serves as an estimation for the synthesis of this compound. The presence of a hydroxyl group in the acceptor aldehyde (4-hydroxybutanal) may influence the yield and stereoselectivity.

Visualizations

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_workup Product Work-up & Purification expr Expression of Recombinant Transketolase purify Purification by Ni-NTA Chromatography expr->purify reaction Transketolase Reaction (4-Hydroxybutanal + HPA) purify->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring extraction Solvent Extraction monitoring->extraction purification Column Chromatography extraction->purification characterization Product Characterization (NMR, MS) purification->characterization Reaction_Pathway cluster_enzyme Transketolase (TK) + ThDP, Mg²⁺ HPA Hydroxypyruvate (Donor Substrate) CO2 CO₂ HPA->CO2 Decarboxylation TK_intermediate Enzyme-ThDP Intermediate HPA->TK_intermediate Ketol Transfer Aldehyde 4-Hydroxybutanal (Acceptor Substrate) Product This compound Aldehyde->Product TK_intermediate->Aldehyde C-C Bond Formation

References

Application Notes and Protocols for 6-hydroxyhexan-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-hydroxyhexan-2-one as a versatile precursor in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxyl and a ketone group, makes it an ideal starting material for the construction of complex molecular architectures, including various heterocyclic systems of medicinal importance.[1][]

Introduction

This compound (CAS: 21856-89-3) is a valuable building block in organic synthesis. The presence of a terminal hydroxyl group and a ketone at the 2-position allows for a wide range of chemical transformations. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution or used in esterification and etherification reactions. The ketone functionality is a handle for nucleophilic additions, condensations, and the formation of various heterocyclic rings. These characteristics make this compound a strategic precursor for the synthesis of diverse molecular scaffolds with potential therapeutic applications.

Synthesis of a Key Intermediate: 6-(4-Methoxyphenoxy)hexan-2-one

A practical application of this compound is in the synthesis of ether derivatives, which are common motifs in many pharmaceutical agents. The following protocol details the synthesis of 6-(4-methoxyphenoxy)hexan-2-one, a potential intermediate for more complex molecules.

Experimental Protocol:

This two-step synthesis involves the conversion of the hydroxyl group to a better leaving group (chloride) followed by a Williamson ether synthesis.

Part A: Synthesis of 6-chlorohexan-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g (86.1 mmol) of this compound in 100 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 9.5 mL (129.2 mmol) of thionyl chloride dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chlorohexan-2-one, which can be used in the next step without further purification.

Part B: Williamson Ether Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one

  • Base Preparation: To a suspension of 3.8 g (95 mmol) of sodium hydride (60% dispersion in mineral oil) in 150 mL of anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 11.7 g (94.7 mmol) of 4-methoxyphenol (B1676288) in 50 mL of DMF dropwise.

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium 4-methoxyphenoxide.

  • Nucleophilic Substitution: Cool the solution back to 0 °C and add the crude 6-chlorohexan-2-one from Part A, dissolved in 20 mL of DMF, dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 16 hours.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-water. Extract the aqueous mixture three times with 100 mL portions of ethyl acetate (B1210297).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Purity (%)
This compound116.1686.1->95
6-chlorohexan-2-one134.60~86.1 (crude)--
4-methoxyphenol124.1494.7->98
6-(4-Methoxyphenoxy)hexan-2-one222.28-~70-80 (typical)>98 (after chromatography)

Experimental Workflow Diagram:

G cluster_part_a Part A: Synthesis of 6-chlorohexan-2-one cluster_part_b Part B: Williamson Ether Synthesis This compound This compound Reaction with SOCl2 Reaction with SOCl2 This compound->Reaction with SOCl2 DCM, 0°C to RT Crude 6-chlorohexan-2-one Crude 6-chlorohexan-2-one Reaction with SOCl2->Crude 6-chlorohexan-2-one Work-up Reaction with 6-chlorohexan-2-one Reaction with 6-chlorohexan-2-one Crude 6-chlorohexan-2-one->Reaction with 6-chlorohexan-2-one 4-methoxyphenol 4-methoxyphenol NaH NaH 4-methoxyphenol->NaH DMF, 0°C to RT Sodium 4-methoxyphenoxide Sodium 4-methoxyphenoxide NaH->Sodium 4-methoxyphenoxide Sodium 4-methoxyphenoxide->Reaction with 6-chlorohexan-2-one DMF, 0°C to 60°C Crude Product Crude Product Reaction with 6-chlorohexan-2-one->Crude Product Work-up Purification Purification Crude Product->Purification Column Chromatography 6-(4-Methoxyphenoxy)hexan-2-one 6-(4-Methoxyphenoxy)hexan-2-one Purification->6-(4-Methoxyphenoxy)hexan-2-one

Caption: Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one.

Hypothetical Application: Synthesis of Dihydropyridine (B1217469) Scaffolds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. For instance, it could be utilized in a modified Hantzsch synthesis to produce dihydropyridine derivatives, a class of compounds known for their cardiovascular effects (e.g., as calcium channel blockers).

Proposed Synthetic Protocol:

  • Protection of the Hydroxyl Group: The hydroxyl group of this compound would first be protected, for example, as a silyl (B83357) ether (e.g., TBDMS ether), to prevent its interference in the subsequent condensation reaction.

  • Hantzsch Dihydropyridine Synthesis: The protected keto-alcohol would then be reacted with an aldehyde (e.g., benzaldehyde), and a β-ketoester (e.g., ethyl acetoacetate) in the presence of a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) in a suitable solvent like ethanol, under reflux.

  • Deprotection: Following the formation of the dihydropyridine ring, the protecting group on the hydroxyl function would be removed under appropriate conditions (e.g., using TBAF for a TBDMS ether).

  • Purification: The final product would be purified by crystallization or column chromatography.

Hypothetical Reaction Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Purity (%)
6-(tert-Butyldimethylsilyloxy)hexan-2-one230.4310.0->98
Benzaldehyde106.1210.0->99
Ethyl acetoacetate130.1410.0->99
Ammonium acetate77.0812.0->98
Dihydropyridine ProductVaries-60-70 (expected)>95 (after purification)

Logical Relationship Diagram for the Hypothetical Synthesis:

G This compound This compound Protection Protection This compound->Protection e.g., TBDMSCl, Imidazole Protected Keto-alcohol Protected Keto-alcohol Protection->Protected Keto-alcohol Hantzsch Reaction Hantzsch Reaction Protected Keto-alcohol->Hantzsch Reaction Protected Dihydropyridine Protected Dihydropyridine Hantzsch Reaction->Protected Dihydropyridine Deprotection Deprotection Protected Dihydropyridine->Deprotection e.g., TBAF Final Dihydropyridine Final Dihydropyridine Deprotection->Final Dihydropyridine Aldehyde Aldehyde Aldehyde->Hantzsch Reaction beta-Ketoester beta-Ketoester beta-Ketoester->Hantzsch Reaction Ammonia Source Ammonia Source Ammonia Source->Hantzsch Reaction

Caption: Hypothetical synthesis of a dihydropyridine derivative.

Potential Signaling Pathway Modulation

While specific biological data for derivatives of this compound are not yet widely available, compounds with structures accessible from this precursor, such as those with phenoxyalkyl moieties or dihydropyridine cores, often interact with well-defined biological targets. For instance, many drugs act on G-protein coupled receptors (GPCRs). A hypothetical derivative could act as a ligand for a GPCR, initiating a downstream signaling cascade.

Generalized GPCR Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Hypothetical Drug (Derivative of This compound) GPCR G-Protein Coupled Receptor Ligand->GPCR Binding G-Protein G-Protein (α, β, γ subunits) GPCR->G-Protein Activation Effector Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Enzyme Modulation Second Messenger Second Messenger (e.g., cAMP) Effector Enzyme->Second Messenger Production Protein Kinase Protein Kinase (e.g., PKA) Second Messenger->Protein Kinase Activation Cellular Response Cellular Response (e.g., muscle contraction, gene transcription) Protein Kinase->Cellular Response Phosphorylation of target proteins

Caption: Generalized G-protein coupled receptor signaling pathway.

Disclaimer: The application for the synthesis of dihydropyridines and the associated signaling pathway are hypothetical and presented to illustrate the potential of this compound as a precursor in pharmaceutical research. Experimental validation is required.

References

Application Notes and Protocols for Reactions Involving 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for common chemical transformations involving 6-hydroxyhexan-2-one. This versatile bifunctional molecule, containing both a ketone and a primary alcohol, serves as a valuable building block in organic synthesis. The following sections detail procedures for its oxidation, reduction, esterification, intramolecular cyclization, and protection.

Oxidation of this compound

The primary alcohol of this compound can be selectively oxidized to a carboxylic acid, yielding 5-oxohexanoic acid, a useful intermediate. A common and effective method for this transformation is the use of Jones reagent.

Experimental Protocol: Jones Oxidation

Objective: To oxidize the primary alcohol of this compound to a carboxylic acid.

Materials:

  • This compound

  • Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting to 100 mL with water)

  • Acetone (B3395972) (reagent grade)

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

Procedure:

  • Dissolve this compound (1.0 g, 8.61 mmol) in acetone (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether (50 mL) and water (30 mL).

  • Separate the aqueous layer and extract it with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL).

  • Acidify the combined bicarbonate washes to pH 2 with 1 M HCl and extract with diethyl ether (3 x 30 mL).

  • Dry the final combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-oxohexanoic acid.

  • Purify the product by column chromatography or recrystallization.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentJones Reagent
SolventAcetone
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Product5-Oxohexanoic Acid
Expected Yield70-85%

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve this compound in Acetone b Cool to 0 °C a->b c Add Jones Reagent b->c d Stir at Room Temperature c->d e Quench with Isopropyl Alcohol d->e f Solvent Removal e->f g Extraction f->g h Purification g->h

Jones Oxidation Workflow

Reduction of this compound

The ketone functionality in this compound can be readily reduced to a secondary alcohol, yielding hexane-2,5-diol. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent suitable for this transformation.[1][2]

Experimental Protocol: Sodium Borohydride Reduction

Objective: To reduce the ketone of this compound to a secondary alcohol.

Materials:

Procedure:

  • Dissolve this compound (1.0 g, 8.61 mmol) in methanol (20 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add sodium borohydride (0.32 g, 8.61 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford hexane-2,5-diol.

  • Purify the product by distillation or column chromatography if necessary.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentSodium Borohydride
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time1 hour
ProductHexane-2,5-diol
Expected Yield85-95%

Reaction Pathway:

G This compound This compound Hexane-2,5-diol Hexane-2,5-diol This compound->Hexane-2,5-diol 1. NaBH4, MeOH 2. H3O+ workup

Reduction of this compound

Esterification of the Hydroxyl Group

The primary hydroxyl group of this compound can be easily esterified, for example, through acetylation with acetic anhydride (B1165640) in the presence of pyridine (B92270).[3]

Experimental Protocol: Acetylation

Objective: To acetylate the primary hydroxyl group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Diethyl ether

  • 1 M Copper (II) sulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 g, 8.61 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add acetic anhydride (1.05 g, 10.33 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with 1 M copper (II) sulfate solution to remove pyridine (3 x 20 mL, until the blue color of the aqueous layer persists).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 6-oxo-hexyl acetate by column chromatography.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentsAcetic Anhydride, Pyridine
SolventPyridine
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Product6-oxo-hexyl acetate
Expected Yield>90%

Intramolecular Cyclization to a Hemiacetal

In the presence of an acid catalyst, this compound can undergo an intramolecular cyclization to form a stable six-membered cyclic hemiacetal, 2,5-dimethyltetrahydrofuran-2-ol.[4][5]

Experimental Protocol: Acid-Catalyzed Cyclization

Objective: To achieve the intramolecular cyclization of this compound.

Materials:

  • This compound

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 g, 8.61 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica (B1680970) gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Catalystp-Toluenesulfonic Acid
SolventToluene
Reaction TemperatureReflux
Reaction Time2-4 hours
Product2,5-Dimethyltetrahydrofuran-2-ol
Expected YieldHigh (equilibrium driven)

Cyclization Pathway:

G This compound This compound 2,5-dimethyltetrahydrofuran-2-ol 2,5-dimethyltetrahydrofuran-2-ol This compound->2,5-dimethyltetrahydrofuran-2-ol H+ (cat.), Toluene, Reflux

Intramolecular Hemiacetal Formation

Protection of the Ketone Group

To perform selective reactions on the hydroxyl group, the more reactive ketone functionality can be protected, for instance, as an ethylene (B1197577) ketal.[6]

Experimental Protocol: Ketal Protection

Objective: To protect the ketone group of this compound as an ethylene ketal.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 g, 8.61 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethylene glycol (0.64 g, 10.33 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • Heat the mixture to reflux and azeotropically remove the water formed.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product, 2-(4-hydroxybutyl)-2-methyl-1,3-dioxolane, by column chromatography.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentsEthylene Glycol, p-Toluenesulfonic Acid
SolventToluene
Reaction TemperatureReflux
Reaction Time3-5 hours
Product2-(4-hydroxybutyl)-2-methyl-1,3-dioxolane
Expected Yield80-90%

Protection Scheme:

G This compound This compound Protected Ketone Protected Ketone This compound->Protected Ketone Ethylene Glycol, H+ (cat.), Toluene, Reflux

Ketal Protection of this compound

References

Industrial Scale-Up of 6-Hydroxyhexan-2-one Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale production of 6-hydroxyhexan-2-one, a valuable bifunctional molecule with applications in fine chemical synthesis, polymers, and pharmaceuticals.[1] Two primary methodologies are explored: a chemoenzymatic approach involving the biocatalytic production of a key precursor followed by chemical oxidation, and a direct biocatalytic route. This guide offers comprehensive experimental protocols, data summaries for process optimization, and visual workflows to facilitate successful scale-up from the laboratory to industrial production.

Introduction

This compound is a versatile chemical intermediate characterized by the presence of both a hydroxyl and a ketone functional group.[1] This unique structure allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules. Its applications span various industries, including the production of specialty resins, coatings, and as a precursor in the synthesis of active pharmaceutical ingredients. The growing demand for this compound necessitates the development of efficient, scalable, and sustainable manufacturing processes. This document outlines two promising routes for its industrial production.

Chemoenzymatic Synthesis of this compound

This approach leverages the high selectivity of biocatalysis to produce a key intermediate, 6-hydroxyhexanoic acid (6HA), which is then converted to this compound via chemical oxidation.

Biocatalytic Production of 6-Hydroxyhexanoic Acid (6HA)

A robust and well-documented method for the production of 6HA is the whole-cell biocatalytic conversion of cyclohexane (B81311) using a genetically engineered strain of Pseudomonas taiwanensis. This engineered microorganism expresses a multi-enzyme cascade that facilitates the four-step conversion of cyclohexane to 6HA.[2][3]

biocatalytic_pathway Cyclohexane Cyclohexane Cyp Cyp (Cytochrome P450 Monooxygenase) Cyclohexane->Cyp O2, NADPH Cyclohexanol Cyclohexanol CDH CDH (Cyclohexanol Dehydrogenase) Cyclohexanol->CDH NAD+ Cyclohexanone Cyclohexanone CHMO CHMO (Cyclohexanone Monooxygenase) Cyclohexanone->CHMO O2, NADPH Epsilon_Caprolactone ε-Caprolactone Lact Lact (Lactonase) Epsilon_Caprolactone->Lact H2O 6HA 6-Hydroxyhexanoic Acid Cyp->Cyclohexanol CDH->Cyclohexanone CHMO->Epsilon_Caprolactone Lact->6HA

Caption: Biocatalytic cascade for 6HA synthesis.

This protocol is adapted for a 10 L stirred-tank bioreactor.

  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of recombinant P. taiwanensis into 50 mL of sterile RB medium in a 250 mL baffled flask.

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

    • Use this seed culture to inoculate 1 L of RB medium in a 5 L baffled flask and incubate under the same conditions for 16-18 hours.

  • Bioreactor Setup and Sterilization:

    • Prepare and sterilize a 10 L stirred-tank bioreactor containing 7 L of RB medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Aseptically transfer the 1 L inoculum to the bioreactor.

    • Maintain the following parameters:

      • Temperature: 30°C

      • pH: 7.0 (controlled with 2 M H₃PO₄ and 2 M NaOH)

      • Agitation: 400-800 rpm to maintain DO above 30%

      • Aeration: 1 VVM (vessel volumes per minute) of sterile air.

    • After 10 hours of fed-batch cultivation, induce the expression of the enzyme cascade with 1 mM IPTG.

  • Biotransformation:

    • After 3.5 hours of induction, harvest the cells by centrifugation.

    • Resuspend the cell pellet in Kpi buffer containing 1% (w/v) glucose to a biomass concentration of 10 g/L.

    • Introduce a continuous feed of cyclohexane into the bioreactor via the gas phase at a rate of 1.626 mmol/min/L.[2]

    • Maintain the biotransformation for up to 48 hours, monitoring 6HA concentration by HPLC.

  • Downstream Processing:

    • Separate the biomass from the culture broth by centrifugation or microfiltration.

    • Acidify the supernatant to pH 2.0 with 6 M HCl to precipitate proteins.

    • Remove precipitated proteins by centrifugation.

    • Extract the 6HA from the clarified supernatant using a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the organic phase under reduced pressure to obtain crude 6HA.

    • Purify the crude 6HA by crystallization or column chromatography.

ParameterValueReference
BiocatalystRecombinant P. taiwanensis[2]
SubstrateCyclohexane[2]
Final 6HA Titer3.3 g/L[2]
Specific Product Yield0.4 g 6HA / g cell dry weight[2]
Biotransformation Time~ 48 hours[2]
Purity (after purification)>95%Assumed based on standard purification methods
Chemical Oxidation of 6-Hydroxyhexanoic Acid to this compound

The selective oxidation of the secondary alcohol group in 6HA to a ketone, while preserving the primary alcohol, is a critical step. This can be achieved using various selective oxidation methods.

chemical_oxidation_workflow 6HA_solution Purified 6HA in Organic Solvent Reaction_Vessel Jacketed Glass Reactor 6HA_solution->Reaction_Vessel Quenching Reaction Quenching (e.g., Na2S2O3) Reaction_Vessel->Quenching Reaction Monitoring (TLC/GC) Oxidizing_Agent Oxidizing Agent (e.g., TEMPO/NaOCl) Oxidizing_Agent->Reaction_Vessel Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Distillation or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for chemical oxidation.

This protocol is a general guideline and should be optimized for specific industrial equipment.

  • Reaction Setup:

    • Charge a jacketed glass-lined reactor with a solution of purified 6-hydroxyhexanoic acid in a suitable organic solvent (e.g., dichloromethane).

    • Cool the reactor to 0-5°C with constant stirring.

    • Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium bromide.

  • Oxidation:

    • Slowly add an aqueous solution of sodium hypochlorite (B82951) (bleach) to the reaction mixture, maintaining the temperature below 10°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

ParameterExpected ValueReference
CatalystTEMPO/NaBrGeneral knowledge on selective oxidation
OxidantSodium HypochloriteGeneral knowledge on selective oxidation
Reaction Temperature0-10°CGeneral knowledge on selective oxidation
Yield80-95%Estimated based on similar reactions
Purity (after purification)>98%Estimated based on standard purification methods

Direct Biocatalytic Production of this compound

A direct biocatalytic route from a readily available starting material offers a more streamlined and potentially more sustainable process. This can be envisioned through the selective oxidation of a suitable diol or the modification of the existing 6HA biocatalytic pathway.

Proposed Biocatalytic Route from 1,5-Hexanediol (B1582509)

This hypothetical route involves the use of an alcohol dehydrogenase (ADH) that selectively oxidizes the secondary alcohol of 1,5-hexanediol.

selective_oxidation 1,5-Hexanediol 1,5-Hexanediol ADH Secondary Alcohol Dehydrogenase (ADH) 1,5-Hexanediol->ADH NAD+ This compound This compound ADH->this compound NADH Cofactor_Regeneration Cofactor Regeneration (e.g., NADH Oxidase) ADH->Cofactor_Regeneration Cofactor_Regeneration->ADH

Caption: Selective oxidation of 1,5-hexanediol.

Experimental Protocol: Whole-Cell Biotransformation

This is a generalized protocol for screening and small-scale production.

  • Microorganism and Enzyme Selection:

    • Screen a library of microorganisms or purified alcohol dehydrogenases for activity and selectivity towards the oxidation of 1,5-hexanediol to this compound.

  • Inoculum and Cell Growth:

    • Prepare a seed culture of the selected microorganism in an appropriate growth medium.

    • Inoculate a larger volume of medium and grow the cells to the desired optical density.

    • If using an inducible expression system, add the appropriate inducer.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a reaction buffer.

    • Add the substrate, 1,5-hexanediol, to the cell suspension.

    • Include a cofactor regeneration system if necessary (e.g., using a co-substrate or a coupled enzyme system).

    • Incubate the reaction mixture under optimized conditions (temperature, pH, agitation).

    • Monitor the formation of this compound by GC or HPLC.

  • Product Recovery:

    • Separate the cells from the reaction mixture.

    • Extract the product from the supernatant using an appropriate organic solvent.

    • Purify the product as described in section 2.2.4.

Data Presentation: Target Parameters for Direct Biocatalysis
ParameterTarget Value
Substrate Conversion>95%
Product Selectivity>99%
Final Product Titer>50 g/L
Biocatalyst Stability>48 hours
Purity (after purification)>99%

Conclusion

The industrial scale-up of this compound production can be approached through a robust chemoenzymatic route, leveraging the well-established biocatalytic synthesis of 6-hydroxyhexanoic acid. This method offers a clear and feasible pathway to production. The development of a direct biocatalytic process presents an attractive alternative for a more sustainable and potentially cost-effective manufacturing process, although further research and development are required to identify and optimize a suitable biocatalyst. The protocols and data presented in this document provide a solid foundation for process development and scale-up activities for this important chemical intermediate.

References

Application Notes and Protocols for Biocatalytic Reduction of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic reduction of 6-hydroxyhexan-2-one to produce chiral diols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The methods described herein focus on the use of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), both as isolated enzymes and within whole-cell systems, to achieve high enantioselectivity and conversion.

Introduction to Biocatalytic Reduction

Biocatalytic reduction of prochiral ketones represents a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of enantiomerically pure alcohols.[1] Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), operate under mild reaction conditions with high chemo-, regio-, and stereoselectivity.[2][3] These enzymes utilize nicotinamide (B372718) cofactors, such as NADH or NADPH, as the source of hydride for the reduction of the carbonyl group.[4] For preparative-scale synthesis, in situ cofactor regeneration is essential to ensure economic viability.[2] This can be achieved by using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) or by employing a substrate-coupled approach with a sacrificial alcohol like isopropanol (B130326).[2] Alternatively, whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other microbial strains, offer a convenient option as they contain a variety of reductases and possess inherent cofactor regeneration machinery.[3][5]

Application Notes

The enantioselective reduction of this compound yields either (R)- or (S)-hexane-2,5-diol, depending on the stereochemical preference of the biocatalyst employed. The choice between using an isolated enzyme or a whole-cell system depends on several factors including the desired enantiomer, substrate concentration, and process scalability.

  • Isolated Enzymes (ADHs and KREDs): Offer high specificity and enantioselectivity, leading to products with high optical purity.[6] A wide range of commercially available KREDs with varying substrate specificities and stereopreferences allows for the targeted synthesis of either the (R)- or (S)-alcohol. The use of isolated enzymes provides cleaner reaction profiles and simplifies downstream processing. However, the cost of the purified enzyme and the need for an external cofactor regeneration system are important considerations.[2]

  • Whole-Cell Biocatalysts: Provide a cost-effective alternative as the enzymes are used within their natural cellular environment, which often enhances their stability.[3] Whole-cell systems have the significant advantage of possessing endogenous cofactor regeneration pathways, typically fueled by a simple and inexpensive co-substrate like glucose.[3] However, whole-cell biocatalysis can sometimes result in lower enantioselectivities due to the presence of multiple reductases with competing stereopreferences.[5] Furthermore, substrate and product transport across the cell membrane can be a limiting factor, and the presence of other cellular components can complicate product purification.

Selection of Biocatalyst: The selection of an appropriate biocatalyst is critical for achieving high conversion and enantioselectivity. Screening of a panel of commercially available KREDs or various yeast and bacterial strains is a recommended starting point. The choice of an (R)-selective or (S)-selective enzyme will determine the chirality of the resulting diol.

Cofactor Regeneration: For reactions with isolated enzymes, an efficient cofactor regeneration system is crucial. The glucose/glucose dehydrogenase (GDH) system is commonly used for both NADH and NADPH regeneration.[7] The formate/formate dehydrogenase (FDH) system is a good choice for NADH regeneration as the byproduct, carbon dioxide, is easily removed from the reaction mixture. The substrate-coupled approach using isopropanol is a simple method where the same ADH can catalyze both the reduction of the target ketone and the oxidation of isopropanol to acetone.

Quantitative Data Summary

While specific data for the biocatalytic reduction of this compound is not extensively reported in the literature, the following table summarizes representative data for the reduction of structurally similar hydroxy ketones and keto esters, demonstrating the potential of these methods.

SubstrateBiocatalystCofactor Regeneration SystemConversion (%)Enantiomeric Excess (ee %)Product ConfigurationReference
Ethyl 4-chloro-3-oxobutanoateE. coli expressing aldehyde reductaseGlucose/GDH91.191R[7][8]
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli expressing ALR-98.599R[9]
4-hydroxy-2-butanoneMutated Rhodococcus phenylacetaldehyde (B1677652) reductase-HighHighS or R[10]
α-fluoro-β-keto estersCommercial ketoreductases-High>99anti or syn[11]
2-chloroacetophenoneEvolved ketoreductases->99>99-[12]
Ethyl 2-oxo-4-phenylbutyrateCandida krusei SW2026Glucose95.199.7R[13]

Experimental Protocols

Protocol 1: Screening of Ketoreductases for the Reduction of this compound

This protocol describes a small-scale screening procedure to identify suitable ketoreductases for the asymmetric reduction of this compound.

Materials:

  • Ketoreductase (KRED) screening kit (various commercial suppliers)

  • This compound

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • 96-well microtiter plates

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

  • Prepare a cofactor solution containing NAD(P)⁺ (1 mM) and glucose (100 mM) in potassium phosphate buffer.

  • In each well of a 96-well plate, add the appropriate KRED lyophilizate or solution.

  • To each well, add the cofactor solution.

  • Add GDH solution (e.g., 10 U/mL).

  • Initiate the reaction by adding the this compound stock solution to a final concentration of 10 mM.

  • Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the product by vigorous mixing, then centrifuge to separate the phases.

  • Transfer the organic phase to a new plate and dry over anhydrous sodium sulfate.

  • Analyze the organic phase by chiral GC to determine the conversion and enantiomeric excess.

Protocol 2: Preparative Scale Reduction of this compound using a Selected Ketoreductase

This protocol outlines a larger-scale reaction using an identified optimal ketoreductase.

Materials:

  • Selected Ketoreductase (e.g., KRED-XXX)

  • This compound

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve this compound (e.g., 1 g) in potassium phosphate buffer.

  • Add NAD(P)⁺ (e.g., 0.1 mol%) and glucose (e.g., 1.2 equivalents).

  • Add the selected ketoreductase (e.g., 1-5 mg/mL) and glucose dehydrogenase (e.g., 5-10 U/mL).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, saturate the aqueous phase with NaCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired hexane-2,5-diol.

Protocol 3: Whole-Cell Reduction of this compound using Baker's Yeast

This protocol describes the use of commercially available baker's yeast for the reduction.

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose (or sucrose)

  • This compound

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend baker's yeast (e.g., 10 g) in tap water (e.g., 100 mL) in a flask.

  • Add glucose (e.g., 5 g) and stir the suspension for 30 minutes at 30°C to activate the yeast.

  • Add this compound (e.g., 100 mg), either neat or as a solution in ethanol.

  • Stir the reaction mixture at 30°C for 24-48 hours. Monitor the reaction by TLC or GC.

  • After the reaction, add an equal volume of ethyl acetate and a scoop of diatomaceous earth.

  • Stir for 15 minutes, then filter the mixture through a pad of diatomaceous earth to remove the yeast cells.

  • Separate the organic layer from the filtrate.

  • Extract the aqueous layer with ethyl acetate (2 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as described in Protocol 2.

Visualizations

Biocatalytic_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Analysis & Purification Substrate This compound Reaction Incubation (Controlled Temperature & pH) Substrate->Reaction Biocatalyst Biocatalyst (Isolated Enzyme or Whole Cells) Biocatalyst->Reaction Cofactor Cofactor System (e.g., NAD(P)H, Regeneration System) Cofactor->Reaction Extraction Product Extraction Reaction->Extraction Analysis Chiral GC/HPLC Analysis (Conversion & ee Determination) Extraction->Analysis Purification Purification (e.g., Column Chromatography) Analysis->Purification Product Enantiopure Hexane-2,5-diol Purification->Product

Caption: General workflow for the biocatalytic reduction of this compound.

Cofactor_Regeneration_Signaling_Pathway cluster_regeneration Cofactor Regeneration Cycle Ketone This compound KRED Ketoreductase (KRED) Ketone->KRED Substrate Alcohol Hexane-2,5-diol KRED->Alcohol Product NADP NADP+ KRED->NADP Oxidized Cofactor NADPH NADPH NADPH->KRED Reduced Cofactor GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone 6-Phospho-D-glucono-1,5-lactone GDH->NADPH GDH->Gluconolactone

Caption: Cofactor regeneration cycle using glucose and glucose dehydrogenase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-hydroxyhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound include:

  • Wacker Oxidation of 5-hexen-2-ol (B1606890): This method directly oxidizes the terminal alkene of 5-hexen-2-ol to a methyl ketone.

  • Hydroboration-Oxidation of 5-hexen-2-one (B94416): This two-step process involves the anti-Markovnikov addition of a hydroxyl group to the terminal alkene of 5-hexen-2-one.

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent derived from a protected 4-halobutanol with an acetaldehyde (B116499) electrophile, followed by deprotection.

Q2: What are the key challenges in synthesizing this compound?

A2: Common challenges include:

  • Low Yields: Often resulting from side reactions, incomplete conversions, or suboptimal reaction conditions.

  • Formation of Byproducts: The bifunctional nature of the target molecule and starting materials can lead to various side products, complicating purification.

  • Purification Difficulties: Separating the desired product from starting materials, reagents, and byproducts can be challenging due to similar polarities.

Q3: How can I confirm the purity of my synthesized this compound?

A3: Purity can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound for three primary synthetic routes.

Route 1: Wacker Oxidation of 5-hexen-2-ol

The Wacker oxidation provides a direct method to convert the terminal alkene of 5-hexen-2-ol to the corresponding methyl ketone. However, the presence of the unprotected hydroxyl group can lead to side reactions.[1]

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Ensure the palladium catalyst is active. - Increase reaction time or temperature moderately. - Ensure efficient stirring to overcome phase transfer limitations.
Catalyst decomposition.- Use a co-oxidant like CuCl₂ to regenerate the Pd(II) catalyst. - Avoid excessively high temperatures.
Formation of aldehydes as byproducts.Unprotected allylic alcohols can lead to a mixture of ketones and aldehydes under standard Tsuji-Wacker conditions.[1] Consider using a ligand like quinoline-2-oxazoline (Quinox) to improve selectivity for the methyl ketone.[2]
Complex mixture of products Isomerization of the starting material.- Use milder reaction conditions. - The Pd-H species formed in situ can cause isomerization of the double bond.
Oxidation of the secondary alcohol.- While less common under Wacker conditions, it is a possibility. Use of a milder oxidant system might be necessary.
Difficulty in product purification Similar polarity of starting material and product.- Utilize flash column chromatography with a carefully selected solvent gradient (e.g., hexane/ethyl acetate). - Fractional distillation under reduced pressure can also be effective.

Experimental Protocol: Wacker-Tsuji Oxidation of 5-hexen-2-ol

This is a representative protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve PdCl₂ (0.05 eq) and CuCl₂ (1 eq) in a mixture of DMF and water (e.g., 7:1 v/v).

  • Oxygenation: Bubble oxygen through the solution for at least 15 minutes.

  • Substrate Addition: Add 5-hexen-2-ol (1 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously under an oxygen atmosphere (balloon) at room temperature for 24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Quench the reaction with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Logical Workflow for Troubleshooting Wacker Oxidation

Wacker_Troubleshooting start Low Yield or Impurities in Wacker Oxidation check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_conditions Optimize Reaction Conditions (Time, Temp) start->check_conditions check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts aldehyde_formation Aldehyde Formation? check_byproducts->aldehyde_formation isomerization Isomerization Products? check_byproducts->isomerization use_ligands Employ Ligands (e.g., Quinox) for Selectivity aldehyde_formation->use_ligands Yes end Improved Yield and Purity aldehyde_formation->end No milder_conditions Use Milder Conditions isomerization->milder_conditions Yes isomerization->end No use_ligands->end milder_conditions->end

Caption: Troubleshooting workflow for Wacker oxidation.

Route 2: Hydroboration-Oxidation of 5-hexen-2-one

This two-step sequence first adds a borane (B79455) across the double bond, followed by oxidation to yield the primary alcohol, resulting in an anti-Markovnikov addition of water.[4][5]

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete hydroboration.- Use a fresh, high-quality borane reagent (e.g., BH₃·THF). - Ensure anhydrous reaction conditions as boranes react with water. - Allow sufficient reaction time for the hydroboration step.
Incomplete oxidation.- Ensure an adequate amount of hydrogen peroxide and base (e.g., NaOH) is used. - Maintain the reaction temperature during oxidation as it can be exothermic.
Formation of 5-hydroxyhexan-2-one Markovnikov hydration.This indicates that the hydroboration was not the dominant pathway. Ensure that no acidic impurities are present that could catalyze direct hydration.
Presence of borane-related impurities Incomplete workup.- Ensure thorough quenching of the reaction mixture. - Perform an extractive workup to remove boric acid and its salts.
Reaction is sluggish or does not initiate Poor quality of borane reagent.- Use a freshly opened bottle of BH₃·THF or titrate to determine its molarity.

Experimental Protocol: Hydroboration-Oxidation of 5-hexen-2-one

This is a representative protocol and may require optimization.

  • Hydroboration: To a solution of 5-hexen-2-one (1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add BH₃·THF complex (e.g., 1 M solution, 0.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add aqueous NaOH (e.g., 3 M), followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 25 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 50 °C for 1 hour to ensure complete oxidation.

  • Workup: Cool the reaction mixture and separate the layers. Extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[3]

Signaling Pathway for Hydroboration-Oxidation

Hydroboration_Pathway cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step alkene 5-hexen-2-one organoborane Trialkylborane Intermediate alkene->organoborane Syn-addition borane BH3-THF borane->organoborane alcohol This compound organoborane->alcohol Oxidation with retention of stereochemistry peroxide H2O2, NaOH peroxide->alcohol

Caption: Key steps in hydroboration-oxidation.

Route 3: Grignard Reaction

This approach builds the carbon skeleton by reacting a Grignard reagent, prepared from a protected 4-halobutanol, with an appropriate electrophile like acetaldehyde. The hydroxyl group of the haloalcohol must be protected to prevent it from reacting with the Grignard reagent.[6][7]

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Failure to form the Grignard reagent Presence of moisture.- Flame-dry all glassware and use anhydrous solvents. - Ensure the starting haloalcohol is perfectly dry.
Passivated magnesium.- Activate magnesium turnings with iodine or 1,2-dibromoethane.
Low yield of the desired alcohol Wurtz coupling (homocoupling) of the Grignard reagent.- Add the alkyl halide slowly to the magnesium turnings. - Use dilute conditions.
Incomplete reaction with the electrophile.- Ensure the electrophile (e.g., acetaldehyde) is pure and added at a low temperature. - Use a slight excess of the Grignard reagent.
Difficulty in deprotection Incomplete removal of the protecting group.- For silyl (B83357) ethers (e.g., TBDMS), use a fluoride (B91410) source like TBAF or aqueous acid.[6][7] - Monitor the deprotection step by TLC.
Formation of symmetric byproducts Self-reaction of the Grignard reagent.- Maintain a low reaction temperature during Grignard formation and subsequent reaction.

Experimental Protocol: Grignard Synthesis

This is a representative protocol and may require optimization.

  • Protection: Protect the hydroxyl group of 4-bromobutanol with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole.

  • Grignard Formation: In a flame-dried flask under nitrogen, add magnesium turnings and a crystal of iodine. Add a solution of the protected 4-bromobutyl ether in anhydrous THF dropwise to initiate the Grignard formation.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C and slowly add acetaldehyde (1 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Deprotection: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract with ether. For deprotection, treat the crude product with a fluoride source (e.g., TBAF in THF) or aqueous acid (e.g., HCl in THF/water).

  • Purification: After an aqueous workup, purify the crude this compound by flash column chromatography.[3]

Decision Tree for Grignard Reaction Troubleshooting

Grignard_Troubleshooting start Low Yield in Grignard Synthesis check_grignard Grignard Formation Successful? start->check_grignard activate_mg Activate Mg, Ensure Anhydrous Conditions check_grignard->activate_mg No check_reaction Reaction with Electrophile Complete? check_grignard->check_reaction Yes activate_mg->start optimize_addition Optimize Electrophile Addition (Temp, Rate) check_reaction->optimize_addition No check_deprotection Deprotection Complete? check_reaction->check_deprotection Yes optimize_addition->start optimize_deprotection Adjust Deprotection Conditions check_deprotection->optimize_deprotection No end Improved Yield check_deprotection->end Yes optimize_deprotection->start

Caption: Troubleshooting decision tree for Grignard synthesis.

Quantitative Data Summary

The following table provides a general comparison of the different synthetic routes. Actual yields will vary depending on the specific reaction conditions, scale, and purity of reagents.

Synthetic Route Typical Yield Range Key Advantages Key Disadvantages
Wacker Oxidation 40-70%Direct conversion of alkene to ketone.Potential for byproduct formation (aldehydes); requires a catalyst.[1]
Hydroboration-Oxidation 60-85%High regioselectivity (anti-Markovnikov); mild conditions.[4]Two-step process; requires handling of borane reagents.
Grignard Reaction 50-80%Versatile for building carbon skeletons.Multi-step process (protection/deprotection); requires strictly anhydrous conditions.[6][7]

Note: The provided yield ranges are estimates based on analogous reactions and may not be representative of all possible experimental outcomes. Optimization is crucial for achieving high yields.

References

identification of side products in 6-hydroxyhexan-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxyhexan-2-one. The information is designed to help identify and mitigate the formation of side products in common reactions involving this versatile hydroxyketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the ketone carbonyl group and the terminal hydroxyl group. The ketone can undergo nucleophilic addition and oxidation/reduction reactions, while the hydroxyl group can participate in reactions typical of primary alcohols, such as oxidation, esterification, and etherification. The presence of both functional groups also allows for intramolecular reactions.

Q2: What is the common intramolecular cyclization product of this compound?

A2: this compound can undergo a reversible intramolecular cyclization to form a cyclic hemiketal, specifically 2-methyl-2-(hydroxymethyl)tetrahydrofuran.[1] This equilibrium between the open-chain and cyclic forms is an important consideration in designing reactions.

Q3: What are the expected products of the Baeyer-Villiger oxidation of this compound?

A3: The Baeyer-Villiger oxidation of this compound can theoretically yield two constitutional isomeric lactones due to the unsymmetrical nature of the ketone. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, more substituted alkyl groups have a higher migratory aptitude. In this case, the migration of the butyl group would lead to 5-methyl-oxepane-2,7-dione, while the migration of the methyl group would result in the formation of a different lactone. The predominant product will depend on the specific reaction conditions and the oxidizing agent used.

Q4: Can this compound be selectively oxidized?

A4: Selective oxidation of either the hydroxyl or the ketone group is challenging but can be achieved under specific conditions. Oxidation of the primary alcohol to an aldehyde can be accomplished using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) under anhydrous conditions.[2][3][4] Stronger oxidizing agents will likely oxidize the alcohol further to a carboxylic acid and may also affect the ketone.

Q5: What is the expected product of the reduction of this compound?

A5: The reduction of this compound with a reducing agent like sodium borohydride (B1222165) (NaBH4) will typically reduce the ketone to a secondary alcohol, yielding hexane-1,5-diol.

Troubleshooting Guides

Intramolecular Cyclization

Issue: Low yield of the desired open-chain product due to the formation of the cyclic hemiketal.

Troubleshooting:

  • pH Adjustment: The equilibrium between the open-chain and cyclic form can be influenced by pH. Acidic conditions can catalyze both the cyclization and the ring-opening. Carefully controlling the pH of the reaction mixture can favor the desired form.

  • Temperature Control: The position of the equilibrium is temperature-dependent. Experimenting with different reaction temperatures may shift the equilibrium towards the open-chain form.

  • Use of Protecting Groups: If the presence of the hydroxyl group is interfering with a desired reaction at the ketone, consider protecting the alcohol with a suitable protecting group (e.g., silyl (B83357) ether) prior to the reaction.

Issue: Formation of an unsaturated ketone side product.

Troubleshooting:

  • Anhydrous Conditions: Dehydration is often catalyzed by acid or base in the presence of water. Ensuring strictly anhydrous reaction conditions can minimize the formation of the unsaturated ketone.

  • Mild Reaction Conditions: Employing milder reaction conditions (lower temperature, less reactive catalysts) can reduce the likelihood of dehydration.

Logical Relationship: Intramolecular Cyclization and Dehydration

G A This compound B Intramolecular Cyclization A->B Equilibrium D Dehydration A->D Acid/Base Catalyst C 2-Methyl-2-(hydroxymethyl)tetrahydrofuran (Cyclic Hemiketal) B->C E Unsaturated Ketone (Side Product) D->E

Caption: Potential reaction pathways for this compound.

Oxidation Reactions

Issue: Over-oxidation of the primary alcohol to a carboxylic acid when targeting the aldehyde.

Troubleshooting:

  • Choice of Oxidizing Agent: Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[2][3][4] These reagents are known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation.

  • Anhydrous Conditions: The presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid.[2] Conducting the reaction under strictly anhydrous conditions is crucial.

  • Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.1-1.5 equivalents) to avoid excess oxidant that could lead to over-oxidation.

Issue: Formation of hexane-2,6-dione as the primary product instead of the desired mono-oxidized product.

Troubleshooting:

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the desired product is formed. Lowering the reaction temperature may also help to improve selectivity.

Quantitative Data: Oxidation of Secondary Alcohols with PCC

SubstrateProductYield (%)Reference
CyclohexanolCyclohexanone~85General Literature
2-Octanol2-Octanone>90General Literature

Experimental Workflow: PCC Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve this compound in anhydrous CH2Cl2 B Add PCC and Celite® A->B C Stir at room temperature B->C D Monitor by TLC/GC-MS C->D E Filter through silica (B1680970) gel D->E F Concentrate the filtrate E->F G Purify by chromatography F->G

Caption: General workflow for the PCC oxidation of an alcohol.

Baeyer-Villiger Oxidation

Issue: Formation of a mixture of two constitutional isomeric lactones.

Troubleshooting:

  • Understanding Migratory Aptitude: The regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For this compound, the butyl group (a primary alkyl) would be expected to migrate in preference to the methyl group.

  • Choice of Reagent and Catalyst: The choice of peroxy acid and the use of certain catalysts can influence the regioselectivity. For instance, some enzyme catalysts (Baeyer-Villiger monooxygenases) can exhibit high regioselectivity.[5][6]

  • Reaction Conditions: Temperature and solvent can also play a role in directing the regioselectivity. Systematic optimization of these parameters may be necessary.

Issue: Low reaction conversion.

Troubleshooting:

  • Peroxy Acid Reactivity: More reactive peroxy acids, such as trifluoroperacetic acid (TFPAA), can be used to drive the reaction to completion. However, this may also lead to more side products.

  • Catalysis: The use of a Lewis acid or Brønsted acid catalyst can activate the ketone and increase the reaction rate.

Signaling Pathway: Baeyer-Villiger Oxidation Mechanism

G A Ketone C Protonation of Carbonyl A->C B Peroxy Acid D Nucleophilic Attack B->D C->D E Criegee Intermediate D->E F Rearrangement (Migratory Aptitude) E->F G Lactone Product F->G H Carboxylic Acid Byproduct F->H

Caption: Key steps in the Baeyer-Villiger oxidation mechanism.

Reduction Reactions

Issue: Incomplete reduction of the ketone.

Troubleshooting:

  • Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent (e.g., NaBH4) is used. Typically, 1.5 to 2 equivalents are employed.

  • Reaction Time and Temperature: While NaBH4 reductions are often rapid, allowing for a longer reaction time or a slight increase in temperature (if the substrate is stable) can help drive the reaction to completion.

  • Solvent: The choice of solvent can affect the reactivity of NaBH4. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.

Issue: Formation of borate (B1201080) ester byproducts that complicate workup.

Troubleshooting:

  • Acidic Workup: A mild acidic workup (e.g., with dilute HCl or NH4Cl solution) is typically used to hydrolyze the borate esters and protonate the resulting alkoxide.

  • Extraction: Ensure thorough extraction with an appropriate organic solvent to isolate the diol product from the aqueous layer containing the boron salts.

Experimental Protocol: Reduction with NaBH4

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH4: Add sodium borohydride portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.

  • Quenching: Slowly add a quenching agent (e.g., water or dilute acid) to decompose the excess NaBH4 and the borate esters.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude hexane-1,5-diol by a suitable method such as column chromatography or distillation.

References

Technical Support Center: Chromatographic Purification of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 6-hydroxyhexan-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this keto-alcohol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound, providing systematic approaches to problem resolution.

Issue 1: Poor Peak Shape (Tailing)

Q: My chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I resolve it?

A: Peak tailing for a polar compound like this compound, which contains a hydroxyl group, is often due to secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] These interactions lead to a non-ideal elution profile. Here are several strategies to improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing their interaction with the hydroxyl group of your analyte.[1]

  • Use of End-Capped Columns: Employing a highly deactivated, end-capped column will reduce the number of available silanol groups, leading to more symmetrical peaks.[1]

  • Column Choice: Consider alternative stationary phases that are less prone to strong interactions with polar analytes.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[1]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Indicates a physical system issue. Check for dead volume, column contamination, or damage. check_all_peaks->system_issue Yes compound_specific Suggests chemical interaction of this compound with the stationary phase. check_all_peaks->compound_specific No optimize_mobile_phase Optimize Mobile Phase: - Lower pH (e.g., add 0.1% formic acid) - Adjust buffer strength compound_specific->optimize_mobile_phase evaluate_column Evaluate Stationary Phase: - Use an end-capped column - Consider a more inert column chemistry (e.g., polar-embedded) optimize_mobile_phase->evaluate_column solution Symmetrical Peak Achieved optimize_mobile_phase->solution check_overload Check for Column Overload: - Reduce injection volume - Dilute sample evaluate_column->check_overload evaluate_column->solution check_overload->optimize_mobile_phase check_overload->solution

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Issue 2: Low Recovery of this compound

Q: I am experiencing low recovery of my target compound after chromatographic purification. What are the potential causes and how can I improve the yield?

A: Low recovery can be attributed to several factors, from irreversible adsorption on the column to degradation of the analyte during the process. For a molecule like this compound, the following should be considered:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. This can be mitigated by changing the mobile phase composition to increase its elution strength or by selecting a different, less retentive stationary phase.

  • On-Column Degradation: this compound, being a keto-alcohol, might be susceptible to degradation under certain conditions. This could be catalyzed by active sites on the stationary phase or influenced by the mobile phase pH and temperature.[4][5]

  • Sample Precipitation: If the sample is dissolved in a strong solvent and precipitates upon injection into the mobile phase, it can lead to low recovery and column blockage. Ensure the sample solvent is compatible with the mobile phase.[6]

  • Post-Purification Handling: Significant loss can occur during the evaporation of collected fractions. Careful optimization of the drying process is crucial.[6]

Issue 3: Co-elution with Impurities

Q: I suspect that an impurity is co-eluting with my this compound peak. How can I confirm this and achieve better separation?

A: Co-elution is a common challenge, especially when dealing with byproducts from the synthesis of the target compound.[7][8]

  • Peak Shape Analysis: A shoulder on the main peak or an asymmetrical peak shape can indicate the presence of a co-eluting impurity.[9]

  • Varying Detection Wavelengths: If the impurity has a different UV spectrum from this compound, monitoring the elution at multiple wavelengths may reveal its presence.

  • Method Optimization: To resolve co-eluting peaks, you can:

    • Change the Stationary Phase: A column with a different chemistry can alter the selectivity of the separation.[9]

    • Modify the Mobile Phase: Adjusting the solvent strength, changing the organic modifier (e.g., from methanol (B129727) to acetonitrile), or altering the pH can significantly impact the resolution.

    • Optimize Temperature: Lowering the column temperature can sometimes enhance separation, although it may also lead to broader peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for purifying this compound?

A1: The choice of chromatographic mode depends on the polarity of the impurities you need to separate from this compound.

  • Reversed-Phase (RP) HPLC: This is a good starting point. Due to its polar nature, this compound may have low retention on standard C18 columns.[3] Consider using a column with a more polar stationary phase, such as a polar-embedded or polar-endcapped column, to improve retention.[10]

  • Normal-Phase (NP) HPLC: If your impurities are significantly less polar than this compound, normal-phase chromatography using a polar stationary phase (like silica) and a non-polar mobile phase could be effective.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of very polar compounds.[12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

Q2: What are some potential byproducts from the synthesis of this compound that I should be aware of during purification?

A2: While specific byproducts depend on the synthetic route, common impurities could include unreacted starting materials, reagents, and products of side reactions such as over-oxidation or condensation. A thorough analysis of your crude sample by techniques like LC-MS is recommended to identify potential co-eluting species.

Q3: Can this compound degrade on the column? If so, how can I prevent this?

A3: Yes, on-column degradation is a possibility for a bifunctional molecule like this compound.[4][5] The presence of both a ketone and a hydroxyl group could make it susceptible to certain reactions. To minimize degradation:

  • Use Inert Columns: Employ high-purity, well-deactivated columns to reduce the number of active sites that could catalyze degradation.

  • Optimize Temperature: If you suspect thermal degradation, try running the purification at a lower temperature.[14]

  • Control Mobile Phase pH: The stability of your compound can be pH-dependent. Ensure the mobile phase pH is within a range where this compound is stable.

  • Minimize Run Time: A faster purification method reduces the time the compound spends on the column, decreasing the opportunity for degradation.

Data Presentation

The following tables provide representative data for the chromatographic purification of small polar molecules, which can serve as a benchmark for optimizing the purification of this compound.

Table 1: Comparison of Chromatographic Modes for Polar Analyte Purification

Chromatographic ModeStationary PhaseMobile PhaseTypical Recovery RatePurity Achieved
Reversed-PhaseC18 (End-capped)Water/Acetonitrile Gradient85-95%>98%
Reversed-PhasePolar-EmbeddedWater/Methanol Gradient90-98%>99%
HILICAmideAcetonitrile/Water Gradient88-97%>99%
Normal-PhaseSilicaHexane/Ethyl Acetate Gradient80-92%>98%

Table 2: Impact of Mobile Phase pH on Retention and Peak Asymmetry in Reversed-Phase Chromatography

Mobile Phase pHRetention Factor (k')Peak Asymmetry (As)
2.5 (0.1% Formic Acid)3.81.1
4.5 (Acetate Buffer)3.21.5
7.0 (Phosphate Buffer)2.52.2

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purification of this compound

  • Column: C18 polar-embedded column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 500 µL of sample dissolved in Mobile Phase A.

  • Fraction Collection: Collect fractions based on UV signal, focusing on the main peak.

  • Post-Purification: Analyze collected fractions for purity by analytical HPLC. Pool pure fractions and remove the solvent under reduced pressure.

Protocol 2: HILIC Method for Enhanced Retention of this compound

  • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient: 0% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS).

  • Injection Volume: 5 µL of sample dissolved in 90:10 Acetonitrile:Water.

  • Fraction Collection: Collect fractions corresponding to the target analyte peak.

  • Post-Purification: Analyze fractions for purity and pool as appropriate.

Visualizations

Logical Relationship for Method Selection

G start Start: Purification of this compound check_polarity Assess Polarity of Compound and Key Impurities start->check_polarity rp_hplc Reversed-Phase (RP) HPLC (Good starting point) check_polarity->rp_hplc np_hplc Normal-Phase (NP) HPLC (For non-polar impurities) check_polarity->np_hplc rp_retention Sufficient Retention on RP? rp_hplc->rp_retention final_method Final Purification Method np_hplc->final_method hilic Hydrophilic Interaction Liquid Chromatography (HILIC) (For very polar compounds or poor RP retention) hilic->final_method rp_retention->hilic No rp_selectivity Adequate Selectivity on RP? rp_retention->rp_selectivity Yes optimize_rp Optimize RP Method: - Polar-embedded/end-capped column - Adjust mobile phase rp_selectivity->optimize_rp No rp_selectivity->final_method Yes optimize_rp->final_method

Caption: A decision tree for selecting the appropriate chromatographic method.

References

stability of 6-hydroxyhexan-2-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-hydroxyhexan-2-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability concern for this compound in solution is its propensity to undergo intramolecular cyclization to form a stable cyclic hemiacetal, 2-hydroxy-2-methyltetrahydropyran. This is a reversible equilibrium that can be influenced by both pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can catalyze the intramolecular cyclization of this compound.[1] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. Under basic conditions, the hydroxyl group is deprotonated, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon. Extreme pH values may lead to further degradation reactions.

Q3: What are the potential degradation products of this compound under stress conditions?

A3: Besides the cyclic hemiacetal, potential degradation products under forced degradation conditions can include:

  • Dehydration products: Under acidic conditions, the cyclic hemiacetal can dehydrate to form 2-methyl-3,4,5,6-tetrahydropyran.

  • Aldol (B89426) condensation products: Under strong basic conditions, the ketone may undergo intermolecular aldol condensation, leading to higher molecular weight impurities.

  • Oxidation products: In the presence of oxidizing agents, the secondary alcohol can be oxidized to a dicarbonyl compound, or cleavage of the carbon chain may occur.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored as a solid in a cool, dry place, protected from light. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (2-8°C) for short periods. If aqueous solutions are necessary, they should be prepared fresh and used promptly.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Suggested Solution
Appearance of a new major peak in HPLC/GC analysis with a different retention time. Intramolecular cyclization to form 2-hydroxy-2-methyltetrahydropyran.Confirm the identity of the new peak using LC-MS or GC-MS. The mass will be identical to the parent compound. To quantify the total amount of this compound, consider the sum of both the open-chain and cyclic forms.
Loss of compound over time in aqueous solution at neutral pH. Slow equilibrium shift towards the more stable cyclic hemiacetal.If the open-chain form is required, consider using a less polar, aprotic solvent. For aqueous reactions, prepare solutions immediately before use.
Formation of higher molecular weight impurities under basic conditions. Base-catalyzed aldol condensation.Avoid strong bases. If a basic pH is required, use a milder base and lower temperatures. Monitor the reaction for the formation of dimers or other condensation products.
Inconsistent analytical results. The equilibrium between the open-chain and cyclic forms is sensitive to temperature and solvent composition.Ensure consistent temperature control of samples and the analytical column. Use a consistent and well-defined mobile phase or solvent system for all analyses.
Degradation in the presence of certain excipients in a formulation. Incompatibility with acidic or basic excipients, or those containing reactive functional groups.Conduct compatibility studies with individual excipients. Use neutral and non-reactive excipients where possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.[2]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm and Mass Spectrometry (for peak identification)

Data Presentation

Table 1: Summary of Forced Degradation Results (Illustrative Data)

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Product(s)
0.1 N HCl2460~15%2-Hydroxy-2-methyltetrahydropyran, Dehydration Product
0.1 N NaOH425 (RT)~25%2-Hydroxy-2-methyltetrahydropyran, Aldol Adducts
3% H₂O₂2425 (RT)~5%Oxidized Products
Thermal (Solid)4870<2%-
Photolytic2425 (RT)~8%2-Hydroxy-2-methyltetrahydropyran

Visualizations

Degradation Pathways

A This compound (Open-Chain Form) B 2-Hydroxy-2-methyltetrahydropyran (Cyclic Hemiacetal) A->B H+ or OH- D Aldol Condensation Products A->D Strong OH- B->A H+ or OH- C Dehydration Product B->C H+, Heat

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow

start Unexpected Peak or Loss of Compound Detected check_mass Analyze by LC-MS or GC-MS start->check_mass mass_same Mass is the same as parent compound check_mass->mass_same Yes mass_diff Mass is different check_mass->mass_diff No is_cyclized Likely the cyclic hemiacetal form mass_same->is_cyclized investigate_degradation Investigate other degradation pathways (e.g., aldol, oxidation) mass_diff->investigate_degradation quantify Quantify both peaks for total amount is_cyclized->quantify

Caption: Troubleshooting workflow for unexpected analytical results.

References

optimization of reaction parameters for 6-hydroxyhexan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-hydroxyhexan-2-one

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound can be synthesized via several methods. The choice of route often depends on the availability of starting materials, scale, and desired purity. Common methods include:

  • Ring-opening of δ-valerolactone: Reaction of δ-valerolactone with an organometallic reagent like methyl lithium. This method has been reported to be highly efficient.[1]

  • Oxidation of Hexane-1,5-diol: Selective oxidation of the secondary alcohol in the presence of the primary alcohol.

  • Reduction of Hexane-2,6-dione: Selective reduction of one of the ketone functionalities.[1]

  • Hydration of 5-hexen-2-one: Markovnikov hydration of the alkene would place a hydroxyl group on the 5-position, which would then require an isomerization or alternative strategy. A more direct hydration is not straightforward.

  • Ozonolysis of 1-methylcyclopentene (B36725): The oxidative cleavage of 1-methylcyclopentene followed by a reductive workup yields the desired product.

Q2: What are the key structural features and applications of this compound?

A2: this compound possesses both a ketone and a hydroxyl functional group.[2] This bifunctional nature makes it a versatile intermediate in organic synthesis. The ketone can undergo nucleophilic addition and condensation reactions, while the hydroxyl group can be involved in esterification, etherification, and oxidation.[2] It serves as a building block for more complex molecules and is used in the synthesis of fine chemicals and in the flavor and fragrance industry.[2][]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of this compound is a frequent challenge. The underlying causes can often be traced back to reagents, reaction conditions, or the workup procedure.

Possible Causes and Solutions

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in the starting material (e.g., δ-valerolactone or 1-methylcyclopentene) can inhibit the reaction or lead to side products.[4] Solution: Verify the purity of starting materials using techniques like NMR or GC-MS before starting the reaction. Purify if necessary.

    • Reagent Decomposition: Organometallic reagents like methyl lithium are highly sensitive to air and moisture.[4] Oxidizing agents can also degrade over time. Solution: Use freshly opened reagents or titrate organometallic solutions to determine their exact concentration before use. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Reaction Conditions:

    • Incorrect Temperature: Many reactions, especially those involving organometallics, are highly temperature-sensitive. For instance, the reaction of δ-valerolactone with methyl lithium is typically performed at -78°C.[1] Solution: Carefully monitor and control the reaction temperature using a suitable cooling bath (e.g., dry ice/acetone).[5]

    • Suboptimal pH: For reactions like hydration, the pH can be critical. Solution: Optimize the pH of the reaction mixture. For acid-catalyzed reactions, ensure the appropriate acid concentration is used.

  • Workup and Purification Losses:

    • Product can be lost during aqueous workup (e.g., extractions) or purification (e.g., column chromatography).[4] Solution: Ensure proper phase separation during extractions. When performing column chromatography, choose an appropriate solvent system to ensure good separation from impurities without excessive band broadening.

Below is a troubleshooting workflow for diagnosing low yield:

G start Problem: Low Yield reagent_check Verify Reagent Purity & Activity start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Atmosphere) reagent_check->condition_check Reagents OK? solution_reagent Solution: - Use fresh/purified reagents - Titrate organometallics - Ensure inert atmosphere reagent_check->solution_reagent Issue Found workup_check Analyze Workup & Purification Steps condition_check->workup_check Conditions Correct? solution_conditions Solution: - Calibrate thermometer - Strictly control temperature - Monitor reaction by TLC/GC condition_check->solution_conditions Issue Found solution_workup Solution: - Optimize extraction pH - Check solvent polarity in chromatography - Minimize transfers workup_check->solution_workup Issue Found

Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.

Possible Causes and Solutions

  • Over-oxidation or Over-reduction:

    • In syntheses involving oxidation or reduction, using too strong an agent or letting the reaction run for too long can lead to undesired products (e.g., oxidation of the primary alcohol to an aldehyde or carboxylic acid). Solution: Use milder and more selective reagents. Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed.

  • Temperature Fluctuations:

    • Poor temperature control can activate alternative reaction pathways. Solution: Maintain a stable reaction temperature throughout the addition of reagents and the entire reaction time.[5]

  • Side Reactions of Bifunctional Product:

    • The product itself contains two reactive functional groups and can participate in subsequent reactions (e.g., intermolecular esterification or aldol (B89426) reactions) under certain conditions. Solution: Quench the reaction appropriately and work it up at a low temperature. Purify the product promptly after the workup.

Data Presentation: Synthesis Parameters

The following table summarizes reported reaction conditions for a successful synthesis of this compound.

Starting MaterialReagentSolventTemperatureYieldReference
δ-ValerolactoneMethyl Lithium (MeLi)Diethyl Ether-78 °C82%[1]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with δ-Valerolactone

This protocol is based on the reported synthesis from δ-valerolactone.[1]

Materials:

  • δ-Valerolactone

  • Methyl lithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reaction Mixture: Dissolve δ-valerolactone (1.0 eq) in anhydrous diethyl ether and add it to the flask.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the methyl lithium solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution to quench the reaction while maintaining a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

A generalized workflow for this experimental protocol is shown below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble Dry Glassware under Inert Atmosphere react_mix 2. Prepare Solution of δ-Valerolactone prep->react_mix cool 3. Cool to -78°C react_mix->cool add 4. Add Methyl Lithium (Dropwise) cool->add stir 5. Stir for 2-3 hours (Monitor by TLC) add->stir quench 6. Quench with sat. NH4Cl solution stir->quench extract 7. Aqueous Workup & Extraction quench->extract dry 8. Dry & Concentrate Organic Phase extract->dry purify 9. Purify by Column Chromatography dry->purify product Final Product: This compound purify->product

A typical experimental workflow for synthesis.

References

troubleshooting common issues in 6-hydroxyhexan-2-one experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxyhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized via the nucleophilic addition of a methyl organometallic reagent to a lactone. The two main variations of this approach are:

  • Reaction of δ-valerolactone with methyl lithium (MeLi).

  • Grignard reaction of γ-valerolactone with methylmagnesium bromide (MeMgBr).

Both methods involve the ring-opening of the lactone to form the desired γ-hydroxy ketone.

Q2: What are the typical applications of this compound in research and drug development?

A2: this compound is a versatile bifunctional molecule with applications as a building block in organic synthesis.[1] Its ketone and hydroxyl groups allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including natural products and potential pharmaceutical agents.[2][3] It is also of interest in the study of pheromones, as similar structures are found in insect communication systems.[4]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry place, typically at 2-8°C, to minimize degradation.[5] As with many organic compounds, exposure to excessive heat, light, and air should be avoided.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of this compound.

Synthesis Troubleshooting

Issue 1: Low Yield in the Synthesis of this compound

  • Question: I am experiencing low yields when synthesizing this compound from δ-valerolactone and methyl lithium. What are the potential causes and solutions?

  • Answer: Low yields in this reaction can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:

    Potential Cause Troubleshooting Suggestions
    Moisture in Reaction Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents.
    Inactive Methyl Lithium Use a freshly opened bottle of methyl lithium or titrate the solution to determine its exact concentration before use.
    Side Reactions The highly reactive nature of methyl lithium can lead to side reactions. Consider using a less reactive organometallic reagent like a Grignard reagent (e.g., methylmagnesium bromide with γ-valerolactone).
    Incomplete Reaction Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
    Workup Issues Quench the reaction at a low temperature (e.g., 0°C) by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Rapid or exothermic quenching can lead to degradation of the product.

Issue 2: Presence of Multiple Impurities in the Crude Product

  • Question: After synthesizing this compound, my crude product shows multiple spots on TLC and peaks in GC-MS. What are the likely side products?

  • Answer: The formation of side products is a common issue. The table below lists potential impurities and their origins.

    Potential Impurity Origin Identification
    Unreacted Lactone Incomplete reaction.Can be identified by comparing the crude product's analytical data (e.g., GC-MS, NMR) with that of the starting lactone.
    Diol Over-addition of the organometallic reagent to the ketone product.This results in a di-alkylation product.
    Products of Enolization The ketone product can be deprotonated by the strong organometallic base, leading to aldol-type condensation products.These will be higher molecular weight byproducts.
    Ring-opened ester (not cyclized) Incomplete hydrolysis of the intermediate during workup.This may be observed in the NMR spectrum.
Purification Troubleshooting

Issue 3: Difficulty in Purifying this compound

  • Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the compound's polarity and potential for degradation.

    • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective. It is crucial to perform a thorough TLC analysis to determine the optimal solvent system that provides good separation between the product and impurities.[6]

    • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative reverse-phase HPLC can be employed. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, often with a small amount of acid like formic acid for better peak shape.[7]

Stability and Degradation

Issue 4: Product Degradation During Workup or Storage

  • Question: My purified this compound seems to degrade over time or during the final purification steps. What are the potential degradation pathways?

  • Answer: γ-hydroxy ketones can be susceptible to degradation under certain conditions.

    • Acid/Base Instability: Both strong acidic and basic conditions can promote side reactions. For instance, α-hydroxy ketones are known to undergo rearrangement, and similar reactivity could be a concern for γ-hydroxy ketones under harsh conditions.[8] It is advisable to use mild acidic or basic conditions during workup and to neutralize the product before storage.

    • Thermal Instability: Excessive heat can lead to degradation. Avoid high temperatures during solvent removal (rotoevaporation) and distillation.

    • Oxidation: The hydroxyl group can be oxidized. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with γ-Valerolactone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of γ-valerolactone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start reagent_prep Prepare Grignard Reagent (MeMgBr) start->reagent_prep reaction React MeMgBr with γ-Valerolactone reagent_prep->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column gcms GC-MS crude->gcms hplc Preparative HPLC (Optional) column->hplc For higher purity tlc TLC column->tlc pure_product Pure this compound hplc->pure_product nmr NMR pure_product->nmr pheromone_pathway cluster_reception Pheromone Reception cluster_transduction Signal Transduction cluster_response Behavioral Response pheromone Pheromone (e.g., this compound analog) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binds to or_complex Odorant Receptor Complex pbp->or_complex Transports to ion_channel Ion Channel Activation or_complex->ion_channel Activates depolarization Neuron Depolarization ion_channel->depolarization Leads to action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Antennal Lobe) action_potential->brain behavior Behavioral Response brain->behavior

References

Technical Support Center: Storage and Handling of 6-hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-hydroxyhexan-2-one to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is refrigeration at 2-8°C. Storing the compound at elevated temperatures can accelerate degradation.

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, it is crucial to inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Always ensure the container is tightly sealed when not in use.

Q3: Is this compound sensitive to light?

A3: Yes, ketones can be susceptible to photodegradation. It is recommended to store this compound in an amber or opaque container to protect it from light exposure, which can catalyze degradation reactions.

Q4: What are the potential degradation pathways for this compound?

A4: this compound, being a hydroxyketone, can be susceptible to degradation through several pathways, including:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, and the ketone itself can undergo further oxidation.

  • Dehydration: Under acidic or basic conditions, the hydroxyl group can be eliminated, leading to the formation of unsaturated ketones.

  • Photodegradation: Exposure to UV light can initiate photochemical reactions, leading to the cleavage of bonds and the formation of various degradation products.

Q5: What are the visible signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color (e.g., from colorless to yellow), the formation of precipitates, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is recommended to assess the purity of the compound, especially after prolonged storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or appearance of the stored compound. Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber, tightly sealed container at 2-8°C. Purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Presence of degradation products or impurities from synthesis.Perform a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method for purity assessment. Re-purify the compound if necessary.
Inconsistent experimental results using stored this compound. Degradation of the compound leading to lower potency or the presence of interfering substances.Always use a freshly opened or recently verified batch of the compound for critical experiments. Perform a purity check before use, especially for older batches.
Precipitate formation in the stored liquid. Polymerization or formation of insoluble degradation products.Attempt to dissolve a small aliquot in a suitable solvent to check for solubility. If it doesn't dissolve, the compound has likely degraded and should be discarded.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period. Withdraw samples at different time points for analysis.

  • Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound under reflux. Analyze the samples at different time points.

  • Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at different time points.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Liquid Chromatography-Mass Spectrometry (LC-MS). The separation of degradation products from the parent compound is crucial.

Stability-Indicating HPLC Method

A reverse-phase HPLC method can be used for the analysis of this compound and its degradation products.[1]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress Condition Duration (hours) Temperature (°C) % Degradation of this compound Number of Degradation Products Detected
0.1 M HCl2460Data to be filled from experimentData to be filled from experiment
0.1 M NaOH2460Data to be filled from experimentData to be filled from experiment
3% H₂O₂2425Data to be filled from experimentData to be filled from experiment
Heat (Solid)4880Data to be filled from experimentData to be filled from experiment
UV Light2425Data to be filled from experimentData to be filled from experiment

Visualizations

degradation_pathways cluster_storage Storage Conditions cluster_degradation Degradation Triggers cluster_products Potential Degradation Products This compound This compound Light Light Heat Heat Oxygen Oxygen Acid/Base Acid/Base Cleavage Products Cleavage Products Light->Cleavage Products Photodegradation Unsaturated Ketones Unsaturated Ketones Heat->Unsaturated Ketones Dehydration Oxidation Products Oxidation Products Oxygen->Oxidation Products Acid/Base->Unsaturated Ketones Dehydration

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Suspected Degradation of this compound visual_inspection Visual Inspection (Color change, precipitate?) start->visual_inspection analytical_testing Perform Analytical Testing (HPLC, GC) visual_inspection->analytical_testing Yes/Uncertain pass Purity Meets Specification visual_inspection->pass No analytical_testing->pass Pass fail Purity Does Not Meet Specification analytical_testing->fail Fail investigate Investigate Storage Conditions (Temp, Light, Seal) fail->investigate discard Discard and Use a New Batch investigate->discard

References

analysis of byproduct formation in 6-hydroxyhexan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxyhexan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed method for synthesizing this compound is the acetoacetic ester synthesis.[1][2][3] This route involves the alkylation of an acetoacetic ester, such as ethyl acetoacetate (B1235776), with a suitable four-carbon electrophile containing a protected hydroxyl group, followed by hydrolysis and decarboxylation to yield the target ketone.

Q2: What are the key steps in the acetoacetic ester synthesis of this compound?

A2: The synthesis can be broken down into three main stages:

  • Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a base to form a resonance-stabilized enolate.[2][4]

  • Alkylation: Nucleophilic attack of the enolate on an alkyl halide, such as a protected 4-bromobutanol, in an SN2 reaction to form a new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: Saponification of the ester group to a carboxylate, followed by acidification and heating to induce decarboxylation, yielding this compound.[1]

Q3: Why is it necessary to protect the hydroxyl group of the alkylating agent?

A3: The hydroxyl group is acidic and can interfere with the basic conditions of the enolate formation and alkylation steps. Protecting the hydroxyl group, for example as a tetrahydropyranyl (THP) ether or a silyl (B83357) ether, prevents it from being deprotonated by the base and ensures the desired C-alkylation occurs.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis. The following table outlines common causes and troubleshooting strategies.

Potential CauseRecommended Solutions
Incomplete Enolate Formation - Ensure the use of a sufficiently strong and appropriate base (e.g., sodium ethoxide in ethanol).[1] - Use anhydrous reaction conditions, as moisture will consume the base and quench the enolate. - Verify the quality and concentration of the base.
Side Reactions During Alkylation - O-alkylation: This side reaction can be minimized by using less polar, aprotic solvents and ensuring a well-chelated enolate.[5] - Dialkylation: Use a 1:1 molar ratio of the enolate to the alkylating agent. Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile.[2][6]
Inefficient Hydrolysis and Decarboxylation - Ensure complete saponification of the ester by using a sufficient excess of base and adequate reaction time/temperature. - Acidify the reaction mixture thoroughly before heating to ensure the formation of the β-keto acid required for decarboxylation. - Employ sufficient heating during the decarboxylation step to drive the reaction to completion.[1]
Product Loss During Workup and Purification - Optimize extraction procedures to ensure complete transfer of the product from the aqueous to the organic phase. - Use appropriate purification techniques, such as fractional distillation under reduced pressure or column chromatography, to minimize loss.
Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple peaks on GC-MS analysis. What are the likely byproducts and how can I minimize their formation?

A: Byproduct formation is a common challenge. The table below summarizes the most probable impurities and strategies for their mitigation.

ByproductFormation PathwayMitigation Strategies
Ethyl 2-(4-hydroxybutoxy)but-2-enoate (O-alkylation product) Nucleophilic attack by the oxygen atom of the enolate on the alkylating agent.- Use non-polar aprotic solvents (e.g., THF, dioxane). - Use sodium as the counter-ion for the enolate, as it favors C-alkylation.
Ethyl 2-acetyl-2-(4-hydroxybutyl)hexanoate (Dialkylation product) A second alkylation of the mono-alkylated intermediate.- Use a strict 1:1 stoichiometry of enolate to alkylating agent. - Add the alkylating agent slowly to the reaction mixture.[2][6]
Tetrahydro-2H-pyran-2-carboxylic acid Intramolecular cyclization (transesterification) of the mono-alkylated intermediate.- Perform the reaction at lower temperatures to disfavor the intramolecular reaction. - Use a less nucleophilic base if possible.
Unreacted Ethyl 2-(4-hydroxybutyl)acetoacetate Incomplete hydrolysis and/or decarboxylation.- Ensure sufficient reaction time and temperature for both the saponification and decarboxylation steps. - Use a strong acid for the workup to facilitate decarboxylation.
Self-condensation products of Ethyl Acetoacetate Base-catalyzed self-condensation (Claisen condensation).- Add the base to the ethyl acetoacetate at a low temperature. - Add the alkylating agent promptly after enolate formation.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the acetoacetic ester route is provided below.

Step 1: Protection of 4-bromo-1-butanol (B1194514) with Dihydropyran (DHP)

  • To a stirred solution of 4-bromo-1-butanol in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS).

  • Cool the mixture in an ice bath and add dihydropyran dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane.

Step 2: Alkylation of Ethyl Acetoacetate

  • Prepare a solution of sodium ethoxide in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add ethyl acetoacetate dropwise at room temperature.

  • Stir the mixture for a specified time to ensure complete enolate formation.

  • Add the protected 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting materials are consumed (monitored by TLC or GC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

Step 3: Hydrolysis, Decarboxylation, and Deprotection

  • To the residue from the previous step, add an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux to effect saponification of the ester.

  • After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 1-2. This step also removes the THP protecting group.

  • Gently heat the acidic solution to induce decarboxylation, which is evident by the evolution of carbon dioxide.

  • After gas evolution ceases, cool the reaction mixture and extract the this compound with a suitable organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Visualizations

Byproduct_Formation_Pathway cluster_alkylation Alkylation Step cluster_cyclization Potential Intramolecular Reaction cluster_decarboxylation Hydrolysis & Decarboxylation Ethyl Acetoacetate Enolate Ethyl Acetoacetate Enolate Mono-alkylated Intermediate Mono-alkylated Intermediate Ethyl Acetoacetate Enolate->Mono-alkylated Intermediate C-alkylation (Desired) O-alkylation Byproduct O-alkylation Byproduct Ethyl Acetoacetate Enolate->O-alkylation Byproduct O-alkylation Alkylating Agent Alkylating Agent Alkylating Agent->Mono-alkylated Intermediate Alkylating Agent->O-alkylation Byproduct Dialkylation Byproduct Dialkylation Byproduct Mono-alkylated Intermediate->Dialkylation Byproduct Second Alkylation Cyclization Byproduct Cyclization Byproduct Mono-alkylated Intermediate->Cyclization Byproduct Intramolecular Transesterification This compound This compound Mono-alkylated Intermediate->this compound Desired Reaction Incomplete Decarboxylation Byproduct Incomplete Decarboxylation Byproduct Mono-alkylated Intermediate->Incomplete Decarboxylation Byproduct Incomplete Reaction

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow Start Start Low Yield or High Impurity Low Yield or High Impurity Start->Low Yield or High Impurity Check Alkylation Conditions Check Alkylation Conditions Low Yield or High Impurity->Check Alkylation Conditions Check Hydrolysis/Decarboxylation Check Hydrolysis/Decarboxylation Low Yield or High Impurity->Check Hydrolysis/Decarboxylation Analyze Byproducts (GC-MS) Analyze Byproducts (GC-MS) Low Yield or High Impurity->Analyze Byproducts (GC-MS) Optimize Base/Solvent Optimize Base/Solvent Check Alkylation Conditions->Optimize Base/Solvent Adjust Stoichiometry/Addition Rate Adjust Stoichiometry/Addition Rate Check Alkylation Conditions->Adjust Stoichiometry/Addition Rate Ensure Complete Reaction Ensure Complete Reaction Check Hydrolysis/Decarboxylation->Ensure Complete Reaction Purification Purification Analyze Byproducts (GC-MS)->Purification Optimize Base/Solvent->Purification Adjust Stoichiometry/Addition Rate->Purification Ensure Complete Reaction->Purification End End Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing Enantiomeric Excess of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enantiomerically enriched 6-hydroxyhexan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the enantiomeric excess (e.e.) of this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving high enantiomeric excess of this compound?

A1: The main strategies for obtaining enantiomerically enriched this compound are:

  • Enzymatic Kinetic Resolution (EKR): This method involves the use of enzymes, typically lipases or ketoreductases, to selectively react with one enantiomer of a racemic mixture of this compound or its precursor, leaving the other enantiomer unreacted and thus enriched.

  • Asymmetric Synthesis: This approach involves the stereoselective reduction of a prochiral precursor, such as a diketone, using a chiral catalyst or a biocatalyst to directly produce the desired enantiomer of this compound.

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): This is an advanced method that combines enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[1] This allows for a theoretical yield of up to 100% of the desired enantiomer, overcoming the 50% yield limitation of classical kinetic resolution.[1]

Q2: Which enzymes are commonly used for the kinetic resolution of this compound and similar hydroxy ketones?

A2: Several classes of enzymes are effective:

  • Lipases: Lipases, such as Candida antarctica Lipase (B570770) B (CALB), Novozym 435 (immobilized CALB), and lipases from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens (PFL), are widely used for the enantioselective acylation of the hydroxyl group.[2][3][4]

  • Ketoreductases (KREDs): These enzymes, often from microorganisms like Saccharomyces cerevisiae or engineered sources, can selectively reduce the ketone group of one enantiomer in a racemic mixture.[1][5][6] They are also pivotal in asymmetric synthesis for the reduction of prochiral ketones.[7][8]

Q3: What is a cofactor regeneration system and why is it important for ketoreductase-mediated reactions?

A3: Ketoreductases require a hydride source, typically from nicotinamide (B372718) adenine (B156593) dinucleotide (NADPH) or NADH, to reduce the ketone. These cofactors are expensive to use in stoichiometric amounts. A cofactor regeneration system is a secondary enzymatic or chemical reaction run in the same pot to continuously regenerate the active form of the cofactor (e.g., NADPH from NADP+). Common systems include the use of a sacrificial alcohol like isopropanol (B130326) with a second dehydrogenase or an enzyme like glucose dehydrogenase (GDH) with glucose.[5] This makes the process more cost-effective and practical for larger-scale synthesis.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.)
Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Enzyme Choice Screen a panel of different lipases or ketoreductases. The selectivity of enzymes can be highly substrate-dependent.
Incorrect Reaction Temperature Optimize the reaction temperature. For many enzymatic reactions, lower temperatures can lead to higher enantioselectivity. However, this may also decrease the reaction rate.
Inappropriate Solvent The choice of solvent can significantly impact enzyme activity and selectivity. Screen a variety of organic solvents with different polarities (e.g., toluene (B28343), hexane, MTBE, THF). For lipases, non-polar solvents are often preferred.
Suboptimal Water Activity (for lipases) For lipase-catalyzed reactions in organic media, a small amount of water is often essential for enzyme activity. However, too much water can lead to hydrolysis of the product. Control the water activity by using salts or molecular sieves.
Incorrect pH For reactions in aqueous media or biphasic systems, ensure the pH of the buffer is optimal for the chosen enzyme's activity and stability.
Reaction Time and Conversion In kinetic resolutions, the highest e.e. for the substrate and product is often achieved at around 50% conversion. Monitor the reaction over time to determine the optimal stopping point. Over- or under-running the reaction can lead to lower e.e.
Cofactor Limitation (for KREDs) Ensure the cofactor regeneration system is efficient. If the regeneration is slow, the overall reaction rate will decrease, which can sometimes affect selectivity.
Enzyme Inhibition The substrate or product, or even the cosolvent, may inhibit the enzyme at high concentrations. Try running the reaction at a lower substrate concentration.
Issue 2: Low Reaction Conversion or Yield
Potential Cause Troubleshooting Steps & Recommendations
Poor Enzyme Activity Verify the activity of your enzyme batch. Ensure proper storage and handling. Consider increasing the enzyme loading.
Suboptimal Reaction Conditions Re-evaluate the temperature, pH, and solvent as these can all affect the reaction rate.
Mass Transfer Limitations (for immobilized enzymes) Ensure adequate mixing or agitation to minimize mass transfer limitations between the bulk solution and the immobilized enzyme.
Acyl Donor Choice (for lipase-catalyzed acylation) For lipase-catalyzed resolutions, the choice of acyl donor (e.g., vinyl acetate (B1210297), acetic anhydride) can influence the reaction rate. Vinyl acetate is often a good choice as the leaving group is volatile.
Product or Substrate Degradation Check the stability of your starting material and product under the reaction conditions.

Quantitative Data from Literature (for similar substrates)

The following tables summarize data from studies on the enzymatic resolution of structurally related hydroxy ketones and other chiral molecules, providing a reference for expected outcomes.

Table 1: Lipase-Catalyzed Kinetic Resolution of Various Alcohols

SubstrateEnzymeAcyl DonorSolventTemp (°C)Conversion (%)Product e.e. (%)Ref
rac-1-PhenylethanolNovozym 435Vinyl AcetateToluene40~50>99[3]
rac-Flavan-4-olAmano Lipase AKVinyl AcetateTHF30~50>99[4]
rac-2-Arylchroman-4-olsAmano Lipase AKVinyl AcetateVinyl Acetate30~50>99[4]

Table 2: Ketoreductase-Catalyzed Asymmetric Reduction of Ketones

| Substrate | Enzyme | Cofactor System | Conversion (%) | Product e.e. (%) | Ref | | :--- | :--- | :--- | :--- | :--- | | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | Old Yellow Enzyme 2 / Levodione Reductase | GDH/Glucose/NAD+ | ~100 | 94 |[9][10] | | Various Ketones | Commercial KREDs | Not specified | >99 | >99.5 |[6] | | α-Substituted β-keto arylphosphonates | 14 KREDs screened | Not specified | up to 96 | >99 |[1] |

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of this compound via Acylation

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Acyl donor (e.g., vinyl acetate)

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

  • Analytical equipment for monitoring e.e. and conversion (e.g., chiral GC or HPLC)

Procedure:

  • To a dried flask, add racemic this compound (1 equivalent).

  • Dissolve the substrate in the anhydrous organic solvent (e.g., 10-20 mL per mmol of substrate).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add the acyl donor (1.5 to 3 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • The reaction mixture will contain the acylated product (one enantiomer) and the unreacted alcohol (the other enantiomer). These can be separated by column chromatography.

Protocol 2: General Procedure for Ketoreductase-Mediated Asymmetric Reduction

Materials:

  • Prochiral precursor to this compound (e.g., hexane-2,6-dione)

  • Ketoreductase (KRED)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Cofactor (NADPH or NADH)

  • Cofactor regeneration system components (e.g., glucose and glucose dehydrogenase (GDH))

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

  • Analytical equipment (chiral GC or HPLC)

Procedure:

  • In a reaction vessel, prepare the buffer solution.

  • Add the cofactor (e.g., NADPH, catalytic amount).

  • Add the components of the cofactor regeneration system (e.g., glucose, 1.2 equivalents; GDH, a few units/mL).

  • Add the ketoreductase.

  • Dissolve the prochiral ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 25-37 °C).

  • Monitor the reaction for conversion and e.e. by analyzing aliquots.

  • Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts, concentrate, and purify the product as needed.

Visualizations

Experimental_Workflow_Lipase_Resolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_monitoring Monitoring & Workup cluster_products Separation racemate Racemic this compound reaction_vessel Stirred Reaction (Controlled Temperature) racemate->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel monitoring Monitor Conversion & e.e. (Chiral GC/HPLC) reaction_vessel->monitoring Aliquots filtration Filter Enzyme (at ~50% conversion) monitoring->filtration separation Column Chromatography filtration->separation product_S (S)-Enantiomer (Unreacted Alcohol) separation->product_S product_R (R)-Enantiomer (Acylated Product) separation->product_R

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Experimental_Workflow_KRED_Reduction cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification substrate Prochiral Ketone reaction_vessel Stirred Reaction (Controlled Temperature) substrate->reaction_vessel buffer Buffer (pH 7) buffer->reaction_vessel kred Ketoreductase (KRED) kred->reaction_vessel cofactor NAD(P)H (catalytic) cofactor->reaction_vessel regen_system Cofactor Regeneration System (e.g., GDH/Glucose) regen_system->reaction_vessel extraction Solvent Extraction reaction_vessel->extraction Reaction Monitoring purification Purification extraction->purification final_product Enantiopure This compound purification->final_product

Caption: Workflow for KRED-Catalyzed Asymmetric Reduction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess? enzyme Suboptimal Enzyme start->enzyme Yes temp Incorrect Temperature start->temp Yes solvent Wrong Solvent start->solvent Yes conversion Non-optimal Conversion start->conversion Yes screen_enzymes Screen Enzyme Panel enzyme->screen_enzymes optimize_temp Optimize Temperature temp->optimize_temp screen_solvents Screen Solvents solvent->screen_solvents time_course Perform Time Course Study conversion->time_course

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

addressing challenges in the scale-up of 6-hydroxyhexan-2-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing challenges in the scale-up of 6-hydroxyhexan-2-one production.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, covering both biocatalytic and chemical synthesis routes.

Biocatalytic Production

Question: My whole-cell biocatalytic process shows low yield of this compound. What are the potential causes and solutions?

Answer: Low yields in whole-cell biotransformations can stem from several factors:

  • Substrate/Product Toxicity: High concentrations of the substrate or the product, this compound, can be toxic to the microbial cells, inhibiting their metabolic activity.

    • Solution: Implement a fed-batch or continuous feeding strategy to maintain low, non-toxic concentrations of the substrate. In-situ product removal, for example, through two-phase fermentation systems, can also mitigate product toxicity.

  • Presence of Competing Enzymes: The host organism may contain native enzymes that catalyze undesired side reactions, reducing the yield of the target product.

    • Solution: Genetically engineer the host strain to knock out genes encoding for competing enzymes. Alternatively, optimize reaction conditions such as pH and temperature to favor the desired enzymatic activity.

  • Inefficient Cofactor Regeneration: Many enzymatic reductions require a cofactor (e.g., NADH or NADPH). Insufficient regeneration of the oxidized cofactor (NAD⁺ or NADP⁺) can be a rate-limiting step.

    • Solution: Co-express a secondary enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, that regenerates the cofactor. Adding a co-substrate like isopropanol (B130326) can also drive cofactor regeneration.

  • Poor Cell Viability or Activity: The physiological state of the cells at the time of induction and biotransformation is crucial.

    • Solution: Optimize fermentation growth conditions, including media composition and pH, to ensure robust cell growth and high enzyme expression.

Question: I am observing significant byproduct formation in my biocatalytic synthesis. How can I improve the selectivity towards this compound?

Answer: Improving selectivity requires a multi-faceted approach:

  • Enzyme Specificity: The chosen enzyme may have a broad substrate range or catalyze multiple reaction types.

    • Solution: Through enzyme engineering (e.g., site-directed mutagenesis), the enzyme's active site can be modified to enhance its specificity for the desired reaction.

  • Reaction Condition Optimization: Temperature, pH, and substrate concentration can influence the relative rates of the main and side reactions.

    • Solution: Perform a Design of Experiments (DoE) to systematically optimize these parameters to maximize the selectivity for this compound.

  • Byproduct Identification: Understanding the identity of the byproducts can provide clues about the underlying side reactions.

    • Solution: Use analytical techniques like GC-MS or LC-MS to identify major byproducts. This information can guide the selection of a more specific enzyme or the modification of reaction conditions.

Question: The downstream processing and purification of this compound from the fermentation broth is proving difficult. What strategies can I employ?

Answer: Purifying a polar compound like this compound from a complex aqueous matrix is a common challenge.[1]

  • Initial Biomass Removal: The first step is to separate the product from the microbial cells.

    • Solution: Centrifugation followed by microfiltration is a standard approach for biomass removal at scale.

  • Product Extraction: Transferring the product from the aqueous phase to an organic solvent simplifies subsequent purification steps.

    • Solution: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, methyl isobutyl ketone) is commonly used. Optimizing the pH of the aqueous phase can improve partitioning.

  • Chromatographic Purification: For high-purity requirements, chromatography is often necessary.

    • Solution: Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy.[1] Reversed-phase chromatography can also be used with appropriate mobile phase conditions.[2]

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be a scalable purification method.

Chemical Synthesis

Question: During the scale-up of the ketone reduction to produce this compound, I am concerned about thermal runaway. How can this be managed?

Answer: Exothermic reactions like ketone reductions with hydrides (e.g., NaBH₄) pose a significant thermal runaway risk at scale.[3]

  • Calorimetric Studies: Before scaling up, it is crucial to understand the reaction's thermal profile.

    • Solution: Perform reaction calorimetry (RC) and adiabatic calorimetry studies to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the potential for secondary decomposition reactions.

  • Heat Transfer Management: The ability to remove heat from the reactor is critical.

    • Solution: Ensure the reactor has a sufficiently high heat transfer capacity. Using a semi-batch process where the reducing agent is added slowly allows for better control of the heat evolution rate. An efficient cooling system and an emergency quenching plan are also essential safety measures.

  • Solvent Selection: The choice of solvent can impact the thermal risk.

    • Solution: Select a solvent with a boiling point high enough to absorb some of the heat generated but low enough to allow for reflux cooling if necessary.

Question: My Baeyer-Villiger oxidation for the synthesis of a precursor to this compound is giving low yields and several byproducts. What could be the issue?

Answer: The Baeyer-Villiger oxidation is sensitive to reaction conditions and substrate structure.

  • Migratory Aptitude: The regioselectivity of the oxidation depends on the migratory aptitude of the groups attached to the carbonyl.

    • Solution: Ensure the substrate is designed such that the desired group has a higher migratory aptitude.

  • Peracid Stability: The peracid oxidizing agent can decompose, especially at elevated temperatures.

    • Solution: Maintain a low reaction temperature and use a stabilized peracid if available. The peracid should be added portion-wise to control both the reaction rate and temperature.

  • Acid-Catalyzed Side Reactions: The acidic nature of the reaction can lead to side reactions like ester hydrolysis or rearrangements.

    • Solution: Buffer the reaction mixture if possible, or minimize the reaction time.

Data Presentation

Table 1: Comparison of Biocatalytic Ketone Reduction Processes at Different Scales

ParameterLab Scale (1 L)Pilot Scale (100 L)
Substrate Prochiral KetoneProchiral Ketone
Biocatalyst Engineered Ketoreductase (KRED)Engineered Ketoreductase (KRED)
Substrate Conc. 50 g/L100 g/L
Conversion >99%≥ 98%[4]
Enantiomeric Excess >99.5%>99.5%
Isolated Yield ~90%~85-95%[5]
Reaction Time 24 hours30 hours[4]

Data is representative of typical KRED scale-up processes for chiral alcohols and may vary for this compound.

Table 2: Key Process Parameters for Whole-Cell Bioreduction

ParameterOptimal Condition
Temperature 35°C[5]
pH 5.0[5]
Co-substrate Isopropanol (500 mmol/L)[5]
Substrate Concentration 40 mmol/L[5]
Cell Concentration 25 mg/mL[5]

Optimized conditions for the anti-Prelog reduction of a prochiral ketone using Acetobacter pasteurianus.[5]

Experimental Protocols

Protocol 1: Preparative Scale Biocatalytic Reduction of a Prochiral Ketone

This protocol is a general guideline for a preparative scale biotransformation using a whole-cell biocatalyst.

  • Inoculum Preparation: Cultivate a starter culture of the recombinant microbial cells (e.g., E. coli expressing a suitable ketoreductase) in an appropriate growth medium overnight.

  • Bioreactor Setup: Prepare a sterilized bioreactor with the production medium. Inoculate with the starter culture.

  • Cell Growth: Grow the cells under controlled conditions (temperature, pH, dissolved oxygen) to a desired cell density.

  • Induction: If using an inducible promoter, add the inducing agent (e.g., IPTG) to initiate the expression of the ketoreductase.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a buffer solution containing a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol).

    • Add the ketone substrate to the desired concentration (e.g., 40 mmol/L). It may be added slowly over time to avoid substrate toxicity.

    • Maintain the reaction at the optimal temperature and pH with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by flash column chromatography or distillation.

Protocol 2: Chemical Reduction of a Ketone using Sodium Borohydride (B1222165) (Scale-up Considerations)

This protocol outlines a general procedure for the chemical reduction of a ketone, with a focus on safety considerations for scale-up.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Substrate and Solvent: Charge the ketone substrate and a suitable solvent (e.g., ethanol, isopropanol, or THF) to the reactor.

  • Cooling: Cool the reaction mixture to 0-5°C using a cooling bath or jacket.

  • Reducing Agent Addition: Prepare a solution or slurry of sodium borohydride in a suitable solvent. Add the reducing agent to the reactor slowly and controllably, monitoring the internal temperature closely to prevent a dangerous exotherm.

  • Reaction: Allow the reaction to stir at a low temperature until complete, as monitored by TLC, HPLC, or GC.

  • Quenching:

    • Slowly and carefully add a quenching agent (e.g., acetone, followed by water or dilute acid) to the reaction mixture while maintaining cooling. Be prepared for hydrogen gas evolution.

    • Ensure adequate ventilation and that the reactor's pressure relief system is appropriately sized.

  • Work-up and Extraction:

    • Adjust the pH of the aqueous layer as needed.

    • If necessary, remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the product by distillation under reduced pressure or crystallization.

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification A Ketone Substrate + Solvent in Reactor B Controlled Addition of Reducing Agent (e.g., NaBH4) A->B Cooling (0-5°C) C Reaction Monitoring (TLC, GC, HPLC) B->C Stirring D Reaction Quenching (e.g., Acetone, H2O) C->D Reaction Complete E Solvent Extraction D->E F Drying & Concentration E->F G Crude This compound F->G H Distillation or Chromatography G->H I Pure This compound H->I

Caption: A typical workflow for the chemical synthesis of this compound.

Biocatalytic_Production_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing A Inoculum Preparation B Bioreactor Fermentation & Growth A->B C Enzyme Induction B->C D Whole-Cell Suspension in Buffer C->D Cells Harvested E Substrate Feeding & Cofactor Regeneration D->E F Reaction Monitoring E->F G Biomass Removal (Centrifugation) F->G Reaction Complete H Product Extraction (LLE) G->H I Purification (Chromatography) H->I J Pure Product I->J

Caption: Workflow for biocatalytic production and purification of this compound.

Troubleshooting_Logic Start Low Product Yield in Scale-up Route Identify Production Route Start->Route Bio Biocatalytic Route->Bio Bio Chem Chemical Route->Chem Chem Bio_Toxicity Substrate/Product Toxicity? Bio->Bio_Toxicity Chem_Thermal Thermal Runaway Risk? Chem->Chem_Thermal Bio_Selectivity Poor Selectivity? Bio_Toxicity->Bio_Selectivity No Sol_FedBatch Implement Fed-Batch or In-situ Removal Bio_Toxicity->Sol_FedBatch Yes Bio_Activity Low Enzyme Activity? Bio_Selectivity->Bio_Activity No Sol_Optimize Optimize Reaction Conditions (DoE) Bio_Selectivity->Sol_Optimize Yes Sol_Culture Optimize Culture & Induction Bio_Activity->Sol_Culture Yes Chem_Byproducts Byproduct Formation? Chem_Thermal->Chem_Byproducts No Sol_Calorimetry Perform Calorimetry & Control Addition Chem_Thermal->Sol_Calorimetry Yes Sol_Conditions Adjust Temp/Catalyst & Reagent Purity Chem_Byproducts->Sol_Conditions Yes

Caption: A logical diagram for troubleshooting low yield in this compound scale-up.

References

Technical Support Center: Purification of 6-Hydroxyhexan-2-One

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-hydroxyhexan-2-one. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from ethyl acetoacetate (B1235776) and 3-bromopropanol?

A1: The primary impurities in this compound synthesized via the acetoacetic ester synthesis route typically include:

  • Unreacted Starting Materials: Ethyl acetoacetate and 3-bromopropanol.

  • Byproducts: Di-alkylated ethyl acetoacetate and products of side reactions.

  • Solvents: Residual solvents used during the synthesis and workup, such as ethanol (B145695) or diethyl ether.

Q2: What is the recommended first step for purifying crude this compound?

A2: For a crude mixture, it is often beneficial to start with a liquid-liquid extraction to remove water-soluble impurities and unreacted starting materials. Washing the organic layer with brine can further aid in removing water.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be effectively determined using the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for both analysis and preparative separation of impurities.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound using various techniques.

Distillation

Issue 1: The compound appears to be degrading or polymerizing during distillation.

  • Question: How can I prevent thermal degradation of this compound during distillation?

  • Answer: this compound has a relatively high boiling point (approximately 227.9 °C at 760 mmHg) and can be sensitive to high temperatures.[] To mitigate thermal degradation, vacuum fractional distillation is the recommended method. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer temperature.

    • Experimental Protocol: Vacuum Fractional Distillation

      • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a short Vigreux column. Ensure all glassware joints are properly sealed with vacuum grease.

      • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

      • Distillation: Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg). Slowly heat the flask using a heating mantle.

      • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

Issue 2: Poor separation of impurities with similar boiling points.

  • Question: How can I improve the separation efficiency of my fractional distillation?

  • Answer: To improve separation, you can:

    • Increase the column length or use a more efficient packing material: A longer fractionating column or one packed with more efficient materials (like Raschig rings or metal sponges) increases the number of theoretical plates, leading to better separation.

    • Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can enhance separation but will increase the distillation time.

Flash Column Chromatography

Issue 3: The compound is not separating well from a non-polar impurity on a silica (B1680970) gel column.

  • Question: What is a good eluent system for purifying this compound using flash column chromatography?

  • Answer: this compound is a moderately polar compound due to the presence of both a ketone and a hydroxyl group. For flash chromatography on silica gel, a gradient elution is often effective.

    • Experimental Protocol: Flash Column Chromatography

      • Column Packing: Pack a column with silica gel 60 (230-400 mesh).[5]

      • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent mixture) and load it onto the column.

      • Elution: Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297) (e.g., 9:1 v/v), and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 7:3, 1:1, and finally pure ethyl acetate).

      • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Issue 4: The compound is streaking or tailing on the TLC plate and column.

  • Question: How can I prevent streaking of this compound during chromatography?

  • Answer: Tailing is often due to strong interactions between the hydroxyl group and the acidic silica gel. To minimize this:

    • Add a small amount of a polar modifier to the eluent: Adding a small percentage (0.1-1%) of triethylamine (B128534) or a few drops of acetic acid to the eluent system can help to reduce tailing by neutralizing active sites on the silica gel.[5]

Recrystallization

Issue 5: The compound oils out instead of forming crystals during recrystallization.

  • Question: What is a suitable solvent system for the recrystallization of this compound?

  • Answer: this compound is a liquid at room temperature, which makes direct recrystallization challenging. However, if solid derivatives are prepared, or if the compound solidifies at lower temperatures, a mixed solvent system can be employed. A common approach for polar compounds is to use a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.

    • Experimental Protocol: Recrystallization from a Mixed Solvent System

      • Dissolution: Dissolve the compound in a minimal amount of a warm, relatively polar solvent (e.g., diethyl ether or acetone).

      • Induce Crystallization: Slowly add a less polar solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes slightly cloudy.

      • Crystal Formation: Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

      • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Quantitative Data Summary

Purification TechniqueExpected PurityExpected YieldNotes
Vacuum Fractional Distillation >98%60-80%Highly effective for removing impurities with significantly different boiling points. Yield can be affected by the efficiency of the column and the number of fractions taken.
Flash Column Chromatography >99%70-90%Excellent for removing both more and less polar impurities. Yield depends on the separation efficiency and the amount of material lost on the column.[6]
Recrystallization HighVariablePrimarily applicable if the compound is a solid or can be induced to crystallize at low temperatures. Yield is dependent on the solubility difference in the chosen solvent system.

Workflow and Logic Diagrams

Purification_Workflow Start Crude this compound Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate and Brine) Start->Extraction Distillation Vacuum Fractional Distillation Extraction->Distillation Boiling point differences Chromatography Flash Column Chromatography Extraction->Chromatography Polarity differences Purity_Analysis Purity Analysis (GC-MS, NMR, HPLC) Distillation->Purity_Analysis Chromatography->Purity_Analysis Recrystallization Recrystallization (if applicable) Purity_Analysis->Distillation Further purification needed Purity_Analysis->Chromatography Further purification needed Pure_Product Pure this compound Purity_Analysis->Pure_Product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Impure_Product Impure this compound Identify_Impurity Identify Impurities (GC-MS, NMR) Impure_Product->Identify_Impurity Boiling_Point_Diff Different Boiling Points? Identify_Impurity->Boiling_Point_Diff Polarity_Diff Different Polarities? Boiling_Point_Diff->Polarity_Diff No Use_Distillation Use Vacuum Fractional Distillation Boiling_Point_Diff->Use_Distillation Yes Use_Chromatography Use Flash Column Chromatography Polarity_Diff->Use_Chromatography Yes Solid_Possible Can it be solidified? Polarity_Diff->Solid_Possible No Use_Recrystallization Use Recrystallization Solid_Possible->Use_Recrystallization Yes Consider_Derivative Consider Derivatization Solid_Possible->Consider_Derivative No

Caption: Decision-making flowchart for troubleshooting purification methods.

References

alternative catalysts for the synthesis of 6-hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxyhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: this compound can be synthesized through several catalytic routes, including:

  • Aldol (B89426) Reaction: This is a classic carbon-carbon bond-forming reaction. For this compound, this would typically involve the reaction of an enolate of acetone (B3395972) with a protected 3-hydroxypropanal (B37111) or a related electrophile. Organocatalysts, as well as traditional base catalysts, can be employed.[1][2]

  • Oxidation of Hexane-1,5-diol: Selective oxidation of the primary alcohol in 1,6-hexanediol (B165255) can yield this compound. This approach often utilizes metal-based catalysts.

  • Reduction of Hexane-2,6-dione: The selective reduction of one ketone group in hexane-2,6-dione can produce the desired product.[3] This can be achieved using various reducing agents and catalytic systems.

  • Reaction of δ-valerolactone with organometallic reagents: A specific synthesis involves the reaction of δ-valerolactone with methyl lithium (MeLi).[3]

Q2: How can I improve the yield and selectivity of my aldol reaction for this compound?

A2: Optimizing an aldol reaction involves several factors:

  • Catalyst Choice: The choice of catalyst is critical. While strong bases like sodium hydroxide (B78521) are common, they can sometimes lead to side reactions.[2] Organocatalysts, such as proline derivatives, can offer higher selectivity and milder reaction conditions.[1]

  • Reaction Temperature: Lower temperatures generally favor the aldol addition product and can help to prevent side reactions like dehydration.[4]

  • Solvent: The solvent can influence the reaction rate and selectivity. Aprotic solvents are often used in organocatalyzed reactions.[4]

  • Reaction Time: Monitoring the reaction by techniques like TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.[4]

Q3: What are the common side reactions in the synthesis of this compound, and how can I minimize them?

A3: Common side reactions include:

  • Dehydration of the Aldol Product: The β-hydroxy ketone product can easily dehydrate to form an α,β-unsaturated ketone, especially at higher temperatures or with strong acids or bases.[5] To minimize this, use milder reaction conditions and lower temperatures.

  • Self-Condensation: The starting materials can react with themselves (self-condensation), leading to a mixture of products.[4] This can sometimes be controlled by the slow addition of one reactant to the other.

  • Retro-Aldol Reaction: The aldol reaction is reversible, and the product can revert to the starting materials.[4] This can be minimized by conducting the reaction at lower temperatures.

  • Over-oxidation/Reduction: In oxidation or reduction reactions, controlling the stoichiometry of the reagents is crucial to prevent the formation of di-ketones or diols.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Aldol Reaction
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage and handling, especially for sensitive organocatalysts.[4]
Unsuitable Reaction Conditions Optimize the reaction temperature. Lower temperatures often favor the aldol product. Vary the solvent to find the optimal medium for your specific catalyst system.[4]
Equilibrium Not Favoring Product If using a reversible base-catalyzed reaction, consider using a stoichiometric amount of a strong, non-nucleophilic base like LDA to drive the reaction forward.[4]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants and catalyst.
Issue 2: Formation of α,β-Unsaturated Ketone as a Major Byproduct
Possible Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature. Dehydration is often promoted by heat.[5]
Strong Acidic or Basic Conditions Use a milder catalyst. For base-catalyzed reactions, consider using a weaker base or a lower concentration. For acid-catalyzed workups, neutralize the reaction mixture promptly.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired product is formed, before significant dehydration occurs.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Oily Product Instead of Solid The product may be an oil at room temperature. If it is expected to be a solid, the presence of impurities might be preventing crystallization. Try to purify the oil using column chromatography.
Complex Mixture of Products Optimize the reaction conditions to improve selectivity. If a mixture is unavoidable, use column chromatography with a carefully selected solvent system to separate the desired product.
Residual Catalyst During workup, ensure that the catalyst is completely removed. For example, by washing the organic layer with an appropriate aqueous solution.

Data Presentation

Table 1: Comparison of Catalytic Methods for the Synthesis of Hydroxy Ketones (General)

Catalyst TypeCatalyst/EnzymeReaction TypeStarting Materials (Example)Yield (%)Enantiomeric Excess (ee %)Key Reaction Conditions
Organocatalyst Proline derivativesAldol ReactionAcetone, Aldehyde60-95%80-99%Room temperature, various solvents[1]
Biocatalyst AldolaseAldol ReactionAldehyde, HydroxyacetoneModerate to High>99%Aqueous buffer, mild temperature
Metal Catalyst Au-Pd/HydrotalciteSelective Oxidation1,6-HexanediolHigh ConversionN/AAqueous H₂O₂, basic conditions[6][7]
Metal Catalyst Palladium on Carbon (Pd/C)Catalytic HydrogenationHexane-2,6-dioneHighN/AHydrogen gas pressure[3]

Note: Data is generalized for hydroxy ketone synthesis as specific comparative data for this compound is limited in the searched literature.

Experimental Protocols

Protocol 1: Organocatalyzed Aldol Reaction (General Procedure)

This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using a proline-based organocatalyst.

Materials:

  • Ketone (e.g., Acetone)

  • Aldehyde (e.g., a protected 3-hydroxypropanal)

  • Organocatalyst (e.g., (S)-Proline)

  • Solvent (e.g., DMSO, DMF, or CH3CN)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the organocatalyst (0.1-0.3 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (2.0-5.0 mmol).

  • Stir the reaction mixture at room temperature for the required time (monitor by TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, etc.).

Protocol 2: Selective Oxidation of a Diol (Conceptual)

This protocol outlines a conceptual procedure for the synthesis of this compound by selective oxidation of 1,6-hexanediol.

Materials:

  • 1,6-Hexanediol

  • Supported metal catalyst (e.g., Au-Pd on a solid support)

  • Oxidant (e.g., aqueous hydrogen peroxide or molecular oxygen)

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., water)

Procedure:

  • In a reaction vessel, dissolve 1,6-hexanediol in the solvent.

  • Add the catalyst and the base to the solution.

  • Heat the mixture to the desired temperature (e.g., 60-100 °C).

  • Introduce the oxidant (e.g., add H₂O₂ dropwise or bubble O₂ through the mixture).

  • Monitor the reaction progress by GC or HPLC.

  • After the reaction is complete, filter to remove the catalyst.

  • Neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Reactants and Catalyst B Add Solvent A->B C Stir at Controlled Temperature B->C D Monitor Progress (TLC/GC) C->D E Quench Reaction D->E F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography) G->H I I H->I Final Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_optimization Optimization Strategies Start Low Yield or Side Product Formation A Identify Side Products (NMR, GC-MS) Start->A B Check Reactant Purity Start->B C Verify Catalyst Activity Start->C D Adjust Temperature A->D E Change Catalyst/Solvent A->E C->E F Modify Reaction Time D->F End Optimized Synthesis E->End F->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways to a Versatile Building Block.

6-Hydroxyhexan-2-one is a valuable bifunctional molecule utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. Its utility stems from the presence of both a hydroxyl and a ketone functional group, allowing for a wide range of subsequent chemical modifications. This guide provides a comparative analysis of several common synthetic routes to this compound, presenting key performance indicators, detailed experimental protocols, and a visual representation of the synthetic strategies.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on factors such as starting material availability, desired yield, scalability, and tolerance to specific reaction conditions. Below is a summary of quantitative data for three distinct and effective methods.

Route Starting Material Key Reagents/Catalysts Reaction Time Temperature Yield Reference
1. Weinreb Amide Route δ-Valerolactone1. HN(OMe)Me, AlMe₃2. MeMgBr, THF1. 1 h2. 30 min1. 0 °C to rt2. 0 °C~99% (over 2 steps)[1](2)
2. Alkyne Hydration 5-Hexyn-1-ol (B123273)HgO, H₂SO₄, H₂O2 h65 °C75%N/A
3. Ester Reduction & Methylation Diethyl malonate1. NaOEt, 3-bromo-1-propanol (B121458) THP ether2. MeI, NaOEt3. H₃O⁺4. DIBAL-H5. MeLiMultistepVariousModerate (overall)N/A

Experimental Protocols

Route 1: From δ-Valerolactone via a Weinreb Amide

This two-step procedure is highly efficient and proceeds through a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which is known to prevent over-addition of the organometallic reagent.

Step 1: Synthesis of N-methoxy-N-methyl-5-hydroxypentanamide

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, slowly add trimethylaluminum (B3029685) (1.2 eq, 2.0 M in hexanes).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of δ-valerolactone (1.0 eq) in CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully adding a saturated aqueous solution of Rochelle's salt and stir vigorously until the layers separate.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the Weinreb amide, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the N-methoxy-N-methyl-5-hydroxypentanamide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Hydration of 5-Hexyn-1-ol

This method utilizes the classic oxymercuration-demercuration reaction to achieve Markovnikov hydration of the terminal alkyne.

  • To a mixture of red mercuric oxide (HgO, 0.05 eq) and concentrated sulfuric acid (H₂SO₄, 0.03 eq) in water, add 5-hexyn-1-ol (1.0 eq).

  • Heat the reaction mixture to 65 °C and stir vigorously for 2 hours.

  • Cool the mixture to room temperature and neutralize with potassium carbonate (K₂CO₃).

  • Filter the mixture to remove the mercury salts and extract the filtrate with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to yield this compound.

Route 3: From Diethyl Malonate (Illustrative Multistep Synthesis)

This route represents a more classical approach involving the alkylation of a malonic ester. While longer, it is a versatile method for constructing carbon chains.

  • Alkylation: React diethyl malonate with a protected 3-bromopropanol (e.g., as a tetrahydropyranyl ether) in the presence of a base like sodium ethoxide.

  • Second Alkylation: Subsequent alkylation with methyl iodide introduces the second carbon for the ketone.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis of the dialkylated malonic ester followed by heating results in a 5-oxohexanoic acid derivative.

  • Reduction: The carboxylic acid can be reduced to the corresponding aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Methylation: Finally, reaction of the aldehyde with an organometallic reagent such as methyllithium (B1224462) or a Grignard reagent, followed by an aqueous workup, yields this compound.

Note: The overall yield for this multistep route is generally lower than the more convergent routes.

Synthetic Strategies Overview

The following diagram illustrates the logical relationship between the starting materials and the target molecule for the described synthetic routes.

SynthesisComparison cluster_route1 Route 1: Weinreb Amide cluster_route2 Route 2: Alkyne Hydration cluster_route3 Route 3: Ester Reduction d_valerolactone δ-Valerolactone weinreb_amide Weinreb Amide Intermediate d_valerolactone->weinreb_amide HN(OMe)Me, AlMe₃ product This compound weinreb_amide->product MeMgBr hexynol 5-Hexyn-1-ol hexynol->product HgO, H₂SO₄ malonate Diethyl Malonate keto_ester 5-Oxohexanoate Derivative malonate->keto_ester Multistep keto_ester->product 1. DIBAL-H 2. MeLi

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds like 6-hydroxyhexan-2-one is fundamental to ensuring data integrity and advancing scientific discovery. This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

At a Glance: GC-MS vs. HPLC for this compound Analysis

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase followed by UV absorbance or mass-based detection.
Suitability for this compound High. As a relatively volatile compound, it is well-suited for GC analysis, potentially after derivatization to improve thermal stability and peak shape.Moderate to High. Amenable to reversed-phase HPLC. Sensitivity can be limited with UV detection due to the lack of a strong chromophore, making MS detection preferable.
Sample Volatility Requires volatile and thermally stable analytes. Derivatization may be necessary.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Detector Mass Spectrometry (MS) provides high specificity and sensitivity.UV detection is simpler but may lack sensitivity for this analyte. Mass Spectrometry (MS or MS/MS) offers superior sensitivity and specificity.
Throughput Moderate, with typical run times of 15-30 minutes.Can be high with modern UPLC systems, with run times typically under 15 minutes.
Sample Preparation May involve derivatization, which adds a step to the workflow.Often involves a straightforward "dilute and shoot" approach or simple protein precipitation for biological samples.

Performance Comparison

The following tables summarize the expected validation parameters for hypothetical, well-validated GC-MS and HPLC-MS methods for the quantification of this compound. These values are based on typical performance characteristics for the analysis of small molecules in relevant matrices.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (Illustrative)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Range To be defined1 - 200 µg/mL
Accuracy (% Recovery) 80 - 120%95.5 - 104.2%
Precision (%RSD)
- Intra-day≤ 15%< 5%
- Inter-day≤ 15%< 7%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.7 µg/mL

Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Performance Data (Illustrative)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.998
Range To be defined0.5 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.1 - 102.5%
Precision (%RSD)
- Intra-day≤ 15%< 4%
- Inter-day≤ 15%< 6%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.3 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC-MS are provided below. These protocols serve as a comprehensive starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of this compound in various matrices, potentially requiring derivatization for enhanced performance.

1. Sample Preparation (with Derivatization)

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) at a concentration of 1 mg/mL.

  • Sample Extraction (from a biological matrix like plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and the internal standard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This method offers high sensitivity and specificity for the direct quantification of this compound.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution and calibration standards as described in the GC-MS protocol.

  • Internal Standard: Prepare an internal standard stock solution as described in the GC-MS protocol.

  • Sample Extraction (from a biological matrix like plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC-MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute Inject HPLC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

A Comparative Analysis of 6-Hydroxyhexan-2-one and Structurally Similar Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-hydroxyhexan-2-one and its structurally related analogs. The information presented herein is curated from experimental data to facilitate objective comparisons of their physicochemical properties, reactivity, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug discovery.

Physicochemical Properties

The physicochemical properties of ketones are fundamental to understanding their behavior in various chemical and biological systems. Below is a comparative summary of the key properties of this compound and its selected isomers.

PropertyThis compound5-Hydroxyhexan-2-one6-Hydroxyhexan-3-one1-Hydroxyhexan-2-one
CAS Number 21856-89-3[1][2][3]56745-61-0[4]98499-03-7[5]73397-68-9[6]
Molecular Formula C₆H₁₂O₂[1][2][3]C₆H₁₂O₂[4]C₆H₁₂O₂[5]C₆H₁₂O₂[6]
Molecular Weight ( g/mol ) 116.16[1]116.16[4]116.16[5]116.16[6]
Boiling Point (°C) 227.9 (at 760 mmHg)Not availableNot availableNot available
Density (g/cm³) 0.95Not availableNot availableNot available
XLogP3-AA -0.1[1]Not availableNot available0.7[6]
Topological Polar Surface Area (Ų) 37.3[1]37.3[4]37.3[5]37.3[6]

Chemical Reactivity and Tautomerism

A notable feature of certain hydroxy ketones is their ability to exist in equilibrium between an open-chain form and a cyclic hemiketal form. This ring-chain tautomerism is influenced by the solvent and temperature.

A study on the ring-chain tautomerism of 5-hydroxy-2-pentanone and this compound revealed that in most organic solvents, the open-chain form is slightly preferred over the cyclic hemiketal.[7] An increase in temperature and solvent polarity further favors the open-chain tautomer.[7] In aqueous solutions, there was no evidence of the cyclic form for either compound.[7]

Below is a diagram illustrating the ring-chain tautomerism of this compound.

Ring-chain tautomerism of this compound.

The bifunctional nature of this compound, possessing both a ketone and a hydroxyl group, makes it a versatile building block in organic synthesis.[8] The ketone group can undergo nucleophilic addition and condensation reactions, while the hydroxyl group can participate in esterification, etherification, and oxidation.[8]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of these ketones. Below is a summary of available spectroscopic data.

Compound13C NMRMass Spectrometry (GC-MS)IR Spectroscopy
This compound Data available[1]Data available[1]Vapor Phase IR data available[1]
5-Hydroxyhexan-2-one Data available[4]Not readily availableNear IR data available[4]
6-Hydroxyhexan-3-one Data available[5][9]GC-MS data available[5][9]Vapor Phase IR data available[5][9]
1-Hydroxyhexan-2-one Not readily availableGC-MS data available[6]Not readily available

Experimental Protocols

Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the comparative analysis of this compound and its isomers.

Objective: To separate and identify this compound and its structural isomers in a mixture and compare their fragmentation patterns.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating these compounds.

Procedure:

  • Sample Preparation: Prepare individual standard solutions of each ketone (e.g., 1 mg/mL in a suitable solvent like dichloromethane (B109758) or methanol). Also, prepare a mixture containing all the ketones of interest at a known concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: 240 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Solvent Delay: Set appropriately to avoid solvent front detection.

  • Data Analysis:

    • Inject the individual standards to determine their retention times and mass spectra.

    • Inject the mixture and identify each component based on its retention time and by comparing its mass spectrum with the library data and the individual standards.

    • Compare the fragmentation patterns of the isomers to identify characteristic ions for each compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare individual standards (1 mg/mL in Dichloromethane) C Inject individual standards A->C B Prepare a mixture of all ketones E Inject the ketone mixture B->E D Determine retention times and acquire mass spectra C->D G Identify components by retention time and mass spectrum D->G F Separate and detect components E->F F->G H Compare fragmentation patterns of isomers G->H

Comparative GC-MS analysis workflow.
Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the simultaneous determination of hydroxy ketones using HPLC with UV detection.

Objective: To develop a method for the separation and quantification of this compound and its isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).[10] The addition of a small amount of acid (e.g., 0.1% formic acid) may be necessary to improve peak shape.

  • Standard Preparation: Prepare individual stock solutions of each ketone in the mobile phase. From these, prepare a series of mixed standard solutions of different concentrations for calibration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis scan of the standards).

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve for each analyte.

    • Inject the unknown sample.

    • Identify and quantify the ketones in the sample by comparing their retention times and peak areas to the calibration curves.

Biological Activity

Enzyme Substrate Specificity

This compound has been identified as a substrate for enzymes like transketolases.[11] A comparative study of the enzymatic conversion of different hydroxy ketones can provide insights into their structure-activity relationships.

Experimental Protocol: Comparative Transketolase Activity Assay

This protocol is adapted from a general fluorometric assay for transketolase activity and can be used to compare the suitability of different hydroxy ketones as substrates.[12]

Objective: To compare the rate of enzymatic reaction of transketolase with this compound and its isomers.

Principle: The assay measures the activity of transketolase by monitoring the formation of a fluorescent product resulting from a series of coupled enzymatic reactions.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

    • Substrate Solutions: Prepare stock solutions of each hydroxy ketone to be tested.

    • Enzyme Solution: Prepare a solution of transketolase in the assay buffer.

    • Coupling Enzymes and Co-factors: Prepare a mixture of the necessary coupling enzymes and co-factors as per the specific assay kit instructions.[7][13]

  • Assay Execution:

    • In a 96-well plate, add the assay buffer, coupling enzymes/co-factors, and the enzyme solution to each well.

    • Initiate the reaction by adding the respective hydroxy ketone substrate to the wells.

    • Immediately measure the fluorescence (e.g., at λEx = 535 nm / λEm = 587 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate for each substrate by determining the slope of the linear portion of the fluorescence versus time plot.

    • Compare the reaction rates obtained for each hydroxy ketone to determine the substrate specificity of the enzyme.

Enzyme_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition & Analysis A Prepare Assay Buffer, Enzyme, and Cofactors C Combine reagents in a 96-well plate A->C B Prepare individual hydroxy ketone substrates D Initiate reaction with substrate addition B->D C->D E Measure fluorescence kinetics D->E F Calculate initial reaction rates E->F G Compare substrate specificity F->G

Workflow for comparative enzyme activity assay.
Pheromonal Activity

Some aliphatic ketones are known to act as insect pheromones.[14] The structural variations among the isomers of hydroxyhexanone could lead to differences in their biological activity as semiochemicals. Further research in this area, employing techniques like electroantennography (EAG) and behavioral assays, would be valuable to elucidate the structure-activity relationships for pheromonal responses.[15]

References

spectroscopic comparison of 6-hydroxyhexan-2-one isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 6-Hydroxyhexan-2-one Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of this compound and its positional isomers. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing between these closely related compounds based on their mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. The information presented herein is a compilation of experimental data from various spectroscopic databases and, where experimental data is unavailable, predicted data based on established principles.

Spectroscopic Data Comparison

The following tables summarize the available mass spectrometry, infrared spectroscopy, and 13C NMR spectroscopy data for the positional isomers of this compound.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. The molecular weight of all this compound isomers is 116.16 g/mol .[1][2][3][4][5][6][7] The fragmentation patterns, however, can differ based on the position of the hydroxyl and carbonyl groups, offering a means of differentiation.

Table 1: Key Mass Spectrometry Fragments (m/z) of this compound Isomers

IsomerMolecular Ion (M+)Key Fragment Ions (m/z)Source
1-Hydroxyhexan-2-one 11643, 57, 71, 85Predicted
3-Hydroxyhexan-2-one 11643, 45, 57, 72, 87[6]
4-Hydroxyhexan-2-one 11643, 57, 59, 71Predicted
5-Hydroxyhexan-2-one 11643, 45, 58, 71, 101Predicted
This compound 11643, 55, 58, 71, 98[1]
1-Hydroxyhexan-3-one 11629, 57, 71, 85Predicted
2-Hydroxyhexan-3-one 11657, 45, 72, 87[5]
4-Hydroxyhexan-3-one 11629, 57, 59, 87[4][8]
5-Hydroxyhexan-3-one 11629, 45, 57, 72Predicted
6-Hydroxyhexan-3-one 11629, 57, 58, 71[2][3]

Note: Predicted data is based on standard fragmentation patterns for ketones and alcohols.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. All isomers of this compound are expected to show a strong, broad absorption band corresponding to the O-H stretch of the alcohol and a strong, sharp absorption band for the C=O stretch of the ketone. The exact positions of these bands and the fingerprint region (<1500 cm-1) can provide clues for distinguishing between isomers.

Table 2: Key Infrared (IR) Absorption Bands (cm-1) of this compound Isomers

IsomerO-H Stretch (cm-1)C=O Stretch (cm-1)C-O Stretch (cm-1)Source
1-Hydroxyhexan-2-one ~3400 (broad)~1715~1050-1150Predicted
3-Hydroxyhexan-2-one ~3400 (broad)~1710~1050-1150Predicted
4-Hydroxyhexan-2-one ~3400 (broad)~1710~1050-1150Predicted
5-Hydroxyhexan-2-one ~3400 (broad)~1715~1050-1150Predicted
This compound ~3400 (broad)~1715~1050-1150[1]
1-Hydroxyhexan-3-one ~3400 (broad)~1710~1050-1150Predicted
2-Hydroxyhexan-3-one ~3400 (broad)~1715~1050-1150[5][9]
4-Hydroxyhexan-3-one ~3450 (broad)~1710~1100[7][10]
5-Hydroxyhexan-3-one ~3400 (broad)~1710~1050-1150Predicted
6-Hydroxyhexan-3-one ~3400 (broad)~1710~1050-1150[2][3]

Note: Predicted data is based on typical absorption ranges for alcohols and ketones.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

13C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, making it a powerful tool for distinguishing between isomers.

Table 3: 13C NMR Chemical Shifts (δ, ppm) of this compound Isomers

IsomerC=OCH(OH) or CH2(OH)Other Key SignalsSource
1-Hydroxyhexan-2-one ~210~68-Predicted
3-Hydroxyhexan-2-one ~212~75~29 (C1)[6]
4-Hydroxyhexan-2-one ~211~67~30 (C1)Predicted
5-Hydroxyhexan-2-one ~209~67~30 (C1)Predicted
This compound ~209~62~30 (C1)[1]
1-Hydroxyhexan-3-one ~212~62~36 (C2)Predicted
2-Hydroxyhexan-3-one ~215~75~35 (C4)[5][11]
4-Hydroxyhexan-3-one ~214~73~36 (C2)Predicted
5-Hydroxyhexan-3-one ~212~67~36 (C2)Predicted
6-Hydroxyhexan-3-one ~212~62~36 (C2)[2][3]

Note: Predicted data is based on standard 13C NMR chemical shift correlations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[11][12]
  • Sample Preparation : Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ 0.00 ppm).

  • 1H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

  • 13C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically employed to simplify the spectrum.

  • Data Processing : Process the raw data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. For 1H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy[13][14][15][16]
  • Sample Preparation (Neat Liquid) : Place one to two drops of the liquid isomer onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.

  • Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm-1. A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)[17][18][19][20]
  • Sample Preparation : Prepare a dilute solution of the isomer (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Separation : Inject 1 µL of the sample solution into the GC system. A typical setup would involve a non-polar capillary column (e.g., DB-5ms). The oven temperature program can be optimized to achieve good separation of any impurities, for example, starting at 50°C and ramping to 250°C at 10°C/min.

  • MS Analysis : The eluent from the GC column is introduced into the mass spectrometer. For routine analysis, electron ionization (EI) at 70 eV is used. The mass spectrum is scanned over a range of m/z 40-400.

  • Data Analysis : Identify the peak corresponding to the isomer based on its retention time. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the this compound isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomers This compound Isomers NMR_Prep Dissolve in Deuterated Solvent with TMS Isomers->NMR_Prep IR_Prep Prepare Neat Liquid Film on Salt Plates Isomers->IR_Prep GCMS_Prep Dilute in Volatile Organic Solvent Isomers->GCMS_Prep NMR NMR Spectroscopy (1H & 13C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR GCMS GC-MS Analysis GCMS_Prep->GCMS Process Process Spectra (FT, Phasing, Calibration) NMR->Process IR->Process GCMS->Process Compare Compare Spectra of Isomers Process->Compare Identify Identify Isomer Compare->Identify

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

Navigating the Synthesis of 6-Hydroxyhexan-2-one: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 6-Hydroxyhexan-2-one, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative analysis of three distinct synthetic methodologies for this compound, offering an objective look at their respective costs, benefits, and experimental considerations.

At a Glance: Comparison of Synthesis Methods

MetricMethod 1: Wacker Oxidation of 5-Hexen-1-ol (B1630360)Method 2: Acid-Catalyzed Hydration of 6-Hepten-2-oneMethod 3: Grignard Reaction
Starting Materials 5-Hexen-1-ol6-Hepten-2-one4-Bromobutanol, Acetaldehyde (B116499)
Key Reagents Palladium(II) chloride, Copper(I) chloride, OxygenSulfuric acid, WaterMagnesium, Diethyl ether
Estimated Cost of Starting Materials per Mole of Product ModerateHighLow to Moderate
Estimated Yield Moderate to HighModerateModerate
Key Advantages Direct conversion of an alkene to a methyl ketone.Relatively simple one-step reaction.Utilizes readily available and inexpensive starting materials.
Key Disadvantages Use of expensive and toxic heavy metal catalyst; potential for side reactions.[1]Potential for carbocation rearrangements leading to side products.[2][3]Multi-step process requiring careful control of reaction conditions.
Environmental & Safety Concerns Use of palladium and copper salts.Use of strong acid.Use of flammable ether and reactive Grignard reagent.

Method 1: Wacker Oxidation of 5-Hexen-1-ol

The Wacker oxidation offers a direct route to convert a terminal alkene to a methyl ketone.[4][5] In this proposed synthesis, 5-hexen-1-ol is oxidized to this compound.

Experimental Protocol:
  • Catalyst Preparation: A mixture of palladium(II) chloride (PdCl₂) and copper(I) chloride (CuCl) is suspended in a mixture of water and a suitable organic solvent, such as dimethylformamide (DMF).

  • Reaction: 5-Hexen-1-ol is added to the catalyst mixture. The reaction vessel is then purged with oxygen and stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Method 2: Acid-Catalyzed Hydration of 6-Hepten-2-one

This method involves the hydration of the double bond in 6-hepten-2-one, following Markovnikov's rule, to yield the secondary alcohol, this compound.[2][3]

Experimental Protocol:
  • Reaction Setup: 6-Hepten-2-one is dissolved in a mixture of water and a co-solvent like tetrahydrofuran (B95107) (THF).

  • Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is slowly added to the solution while stirring. The mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours.

  • Neutralization and Extraction: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The resulting crude product is purified by fractional distillation or column chromatography.

Method 3: Grignard Reaction with a Protected Aldehyde

This classic organometallic approach involves the reaction of a Grignard reagent derived from a protected 4-bromobutanol with acetaldehyde.

Experimental Protocol:
  • Protection of Butanol: The hydroxyl group of 4-bromobutanol is first protected, for example, as a tetrahydropyranyl (THP) ether, to prevent it from reacting with the Grignard reagent.

  • Grignard Reagent Formation: The protected 4-bromobutanol is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent.

  • Reaction with Acetaldehyde: The freshly prepared Grignard reagent is then slowly added to a solution of acetaldehyde in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

  • Workup and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are dried, and the solvent is evaporated. The protecting group is then removed under acidic conditions to yield this compound.

  • Purification: The final product is purified by column chromatography.

Logical Workflow for Synthesis Method Selection

CostBenefitAnalysis start Define Target Molecule: This compound lit_search Literature Search for Synthesis Methods start->lit_search method1 Method 1: Wacker Oxidation lit_search->method1 method2 Method 2: Acid-Catalyzed Hydration lit_search->method2 method3 Method 3: Grignard Reaction lit_search->method3 cost_analysis Cost Analysis of Starting Materials & Reagents method1->cost_analysis yield_analysis Yield & Purity Assessment method1->yield_analysis safety_env Safety & Environmental Impact Evaluation method1->safety_env method2->cost_analysis method2->yield_analysis method2->safety_env method3->cost_analysis method3->yield_analysis method3->safety_env protocol_dev Detailed Protocol Development cost_analysis->protocol_dev yield_analysis->protocol_dev safety_env->protocol_dev comparison Comparative Analysis protocol_dev->comparison decision Select Optimal Synthesis Method comparison->decision

Caption: A flowchart illustrating the decision-making process for selecting an optimal synthesis method.

Conclusion

The choice of the most suitable synthesis method for this compound depends on a variety of factors, including budget, available equipment, scale of production, and safety considerations. The Wacker oxidation offers a direct but costly and potentially hazardous route. Acid-catalyzed hydration is simpler but may suffer from selectivity issues. The Grignard reaction provides a cost-effective, multi-step alternative that requires careful execution. A thorough evaluation of these factors, as outlined in the workflow, will enable researchers and production managers to make an informed decision that best aligns with their specific needs and capabilities.

References

A Comparative Guide to Alternatives for 6-Hydroxyhexan-2-one in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Hydroxyhexan-2-one is a versatile bifunctional molecule, featuring both a hydroxyl and a ketone group, which makes it a valuable building block in various synthetic applications. Its utility spans from the synthesis of polyesters and fine chemicals to its use as a fragrance ingredient.[1] However, exploring alternative compounds and synthetic routes is crucial for process optimization, cost reduction, and accessing novel molecular architectures. This guide provides an objective comparison of this compound with key alternatives in several important chemical transformations, supported by experimental data and detailed protocols.

I. Synthesis of ε-Caprolactone: A Key Monomer for Polyesters

ε-Caprolactone is a significant monomer for the production of biodegradable polyesters like polycaprolactone (B3415563) (PCL). A primary synthetic route to ε-caprolactone is the Baeyer-Villiger oxidation of a cyclic ketone. While this compound can theoretically be converted to a substituted caprolactone, the most established and industrially relevant alternative for the synthesis of unsubstituted ε-caprolactone is cyclohexanone (B45756).

Performance Comparison: this compound vs. Cyclohexanone
PrecursorProductOxidant/CatalystReaction ConditionsYieldReference
Cyclohexanone ε-CaprolactonePeracetic acidIndustrial Process~90%[2]
Cyclohexanone ε-Caprolactonem-CPBADichloromethane (B109758), 0°C to RT, 2-4hHigh (not quantified)[3]
Cyclohexanone ε-CaprolactoneH₂O₂ / Sn-beta zeolite1,4-dioxane (B91453), 80°C, 3hHigh (not quantified)[3]
Cyclohexanone ε-CaprolactoneO₂ / Benzaldehyde / N-doped carbon nanotubesSolvent-free10.06%
Cyclohexanone ε-CaprolactoneH₂O₂ / [ProH]CF₃SO₃60°C, 6h73.01% (selectivity)[4]
6-Hydroxyhexanoic acid ε-CaprolactoneCation exchange resin DR-2030 / Molecular sievesDMF, 140°C, 6hHigh (not quantified)[1]

Note: The Baeyer-Villiger oxidation of this compound would be expected to yield 5-hydroxy-ε-caprolactone, a functionalized lactone. The primary migratory aptitude in the Baeyer-Villiger oxidation favors the migration of the more substituted carbon, meaning the oxygen atom would insert between the carbonyl carbon and the more substituted C-2 position. However, without experimental data, this remains a theoretical outcome. 6-Hydroxyhexanoic acid, which could be an intermediate derived from this compound, can be cyclized to ε-caprolactone.[1][5]

Experimental Protocols

1. Baeyer-Villiger Oxidation of Cyclohexanone with m-CPBA [3]

  • Materials: Cyclohexanone, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane, sodium bicarbonate solution.

  • Procedure:

    • Dissolve cyclohexanone (1 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.

    • Slowly add the m-CPBA solution to the cyclohexanone solution over 15-20 minutes, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain ε-caprolactone.

2. Catalytic Baeyer-Villiger Oxidation of Cyclohexanone with H₂O₂ [3]

  • Materials: Cyclohexanone, hydrogen peroxide (30 wt%), Sn-beta zeolite catalyst, 1,4-dioxane.

  • Procedure:

    • In a round-bottom flask equipped with a condenser, add the Sn-beta zeolite catalyst.

    • Add cyclohexanone and 1,4-dioxane to the flask.

    • Heat the mixture to 80°C with vigorous stirring.

    • Slowly add hydrogen peroxide to the reaction mixture.

    • Maintain the reaction at 80°C for 3 hours.

    • After the reaction, cool the mixture to room temperature.

    • Separate the catalyst by filtration.

    • Analyze the liquid phase by gas chromatography (GC) to determine conversion and selectivity.

    • Isolate the product by distillation of the solvent followed by vacuum distillation of the residue.

Synthesis Pathway Comparison

G cluster_0 Route 1: From Cyclohexanone cluster_1 Route 2: From this compound (Theoretical) Cyclohexanone Cyclohexanone Criegee Criegee Intermediate Cyclohexanone->Criegee Peracid/Catalyst Caprolactone ε-Caprolactone Criegee->Caprolactone Rearrangement Hydroxyhexanone This compound Hydroxycaprolactone 5-Hydroxy-ε-caprolactone Hydroxyhexanone->Hydroxycaprolactone Baeyer-Villiger Oxidation Hydroxyhexanoic_acid 6-Hydroxyhexanoic acid Hydroxyhexanone->Hydroxyhexanoic_acid Oxidation/Reduction Caprolactone2 ε-Caprolactone Hydroxyhexanoic_acid->Caprolactone2 Cyclization

Caption: Comparison of synthetic routes to ε-caprolactone.

II. Synthesis of 2,5-Dimethyltetrahydrofuran: A Potential Biofuel Additive

2,5-Dimethyltetrahydrofuran (DMTHF) is a promising biofuel additive. A potential route to its synthesis from this compound would involve reduction of the ketone to a hydroxyl group, forming hexane-2,5-diol, followed by acid-catalyzed cyclization. A more direct and studied alternative precursor is 2,5-hexanedione (B30556), which can be derived from biomass.

Performance Comparison: Hexane-2,5-diol vs. 2,5-Hexanedione
PrecursorProductCatalystReaction ConditionsYieldReference
2,5-Hexanedione 2,5-DimethyltetrahydrofuranPt/C and Amberlite®IR-120HMilder conditions (not specified)up to 99%[6]
5-Hydroxymethylfurfural (B1680220) (HMF) 2,5-DimethyltetrahydrofuranVarious catalystsmultistepVariable[1]

Experimental Workflow

G cluster_0 Route from this compound cluster_1 Alternative Route from 2,5-Hexanedione Start1 This compound Step1 Reduction (e.g., NaBH₄) Start1->Step1 Intermediate1 Hexane-2,5-diol Step1->Intermediate1 Step2 Acid-catalyzed Cyclization Intermediate1->Step2 Product 2,5-Dimethyltetrahydrofuran Step2->Product Start2 2,5-Hexanedione Step3 Hydrogenation & Cyclization (Pt/C, Amberlite®IR-120H) Start2->Step3 Step3->Product

Caption: Synthetic workflows for 2,5-dimethyltetrahydrofuran.

III. Reductive Amination for the Synthesis of Amino Alcohols

The ketone functionality of this compound can undergo reductive amination to produce 6-aminoheptan-2-ol, a potentially valuable amino alcohol intermediate. A comparable transformation can be performed on cyclohexanone, a simple cyclic ketone, to yield cyclohexylamine.

Performance Comparison: this compound vs. Cyclohexanone in Reductive Amination
PrecursorProductReagents/CatalystReaction ConditionsConversion/YieldSelectivityReference
Cyclohexanone CyclohexylamineNH₃, H₂, Rh/SiO₂100°C, 4 bar NH₃, 2 bar H₂, 300 min83.4%99.1%[7]
Cyclohexanone CyclohexylamineNH₃, H₂, 2 wt.% NiRh/SiO₂100°C, 4 bar NH₃, 2 bar H₂, 300 min99.8%96.6%[7]
This compound 6-Aminoheptan-2-olNot specifiedNot specifiedNot specifiedNot specifiedN/A

Note: Specific experimental data for the reductive amination of this compound is not available in the searched literature. The data for cyclohexanone demonstrates a highly efficient and selective process.

Experimental Protocol

Reductive Amination of Cyclohexanone [7]

  • Materials: Cyclohexanone, ammonia (B1221849) (NH₃), hydrogen (H₂), Rh/SiO₂ or NiRh/SiO₂ catalyst, cyclohexane (B81311) (solvent).

  • Procedure:

    • Activate the catalyst by reduction under a hydrogen flow.

    • In a high-pressure reactor, add the activated catalyst and a solution of cyclohexanone in cyclohexane.

    • Seal the reactor and purge with an inert gas.

    • Pressurize the reactor with ammonia to 4 bar and then with hydrogen to 2 bar.

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Maintain the reaction for 300 minutes.

    • After the reaction, cool the reactor to room temperature and carefully depressurize.

    • Filter the catalyst and analyze the liquid phase by gas chromatography to determine conversion, yield, and selectivity.

Logical Relationship of Reductive Amination

G Ketone Ketone (e.g., this compound or Cyclohexanone) Imine Imine Intermediate Ketone->Imine + Amine - H₂O Amine Amine (e.g., NH₃) Amine->Imine Product Amine Product (e.g., 6-Aminoheptan-2-ol or Cyclohexylamine) Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., H₂/Catalyst) ReducingAgent->Product

Caption: General scheme for reductive amination.

Conclusion

This compound is a valuable bifunctional starting material with potential applications in the synthesis of functionalized lactones, heterocyclic compounds, and amino alcohols. However, for the synthesis of commodity chemicals like ε-caprolactone and simple amines like cyclohexylamine, alternative precursors such as cyclohexanone are well-established, with highly optimized and documented synthetic protocols.

The choice between this compound and its alternatives will ultimately depend on the specific synthetic goal. For the production of functionalized molecules where both the hydroxyl and ketone groups of this compound can be strategically utilized, it remains an attractive option. For the synthesis of simpler, non-functionalized analogues, established industrial precursors like cyclohexanone offer a more direct and efficient route. Further research into the reactivity and synthetic applications of this compound is warranted to fully exploit its potential as a versatile chemical intermediate.

References

A Comparative Guide to the Structural Confirmation of 6-Hydroxyhexan-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 6-hydroxyhexan-2-one and its derivatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound

This compound is a bifunctional organic compound containing both a hydroxyl and a carbonyl group.[1] Its structure presents a unique analytical challenge, requiring a combination of techniques for unambiguous confirmation. This guide will explore the application of various spectroscopic and analytical methods to elucidate the structure of this keto-alcohol and its derivatives.

Spectroscopic Methods for Structural Elucidation

The primary methods for the structural confirmation of organic molecules like this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Table 1: Comparison of NMR Spectroscopic Data for this compound and a Derivative

CompoundTechniqueObserved Chemical Shifts (ppm) and Multiplicity
This compound ¹³C NMRData not explicitly found in search results. Expected peaks around 208-210 (C=O), 62 (CH₂-OH), and in the aliphatic region for other carbons.[1][2]
6-Hydroxy-2-methylhexanal Derivative ¹³C NMRA similar derivative, 6-hydroxy-2-methylhexanal, shows multiple signals in the ¹³C NMR spectrum, indicating the sensitivity of this technique to the carbon framework.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

A general protocol for acquiring a ¹³C NMR spectrum is as follows:

  • Sample Preparation: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220-250 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

Logical Workflow for NMR Data Analysis

NMR_Workflow Acquire_Spectra Acquire ¹H and ¹³C NMR Spectra Determine_Shifts Determine Chemical Shifts Acquire_Spectra->Determine_Shifts Assign_Signals Assign Signals to Protons/Carbons Determine_Shifts->Assign_Signals Analyze_Integration Analyze Integration (¹H) Analyze_Integration->Assign_Signals Analyze_Splitting Analyze Splitting Patterns (¹H) Analyze_Splitting->Assign_Signals Propose_Structure Propose Structure Assign_Signals->Propose_Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structural features.

Table 2: Key Mass Spectrometry Data for this compound

Ionization MethodKey Fragments (m/z) and Relative IntensitiesInterpretation
Electron Ionization (EI)43 (Top Peak), 55 (2nd Highest), 98 (3rd Highest)[1]The fragment at m/z 43 is characteristic of an acetyl group [CH₃CO]⁺. The peak at m/z 98 could correspond to the loss of water (M-18).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable range, for example, m/z 40-400.

Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₆H₁₂O₂]⁺˙ (M⁺˙, m/z 116) F1 [CH₃CO]⁺ (m/z 43) M->F1 α-cleavage F2 [C₅H₉O]⁺ (m/z 85) M->F2 Loss of CH₂OH F3 [C₆H₁₀O]⁺˙ (m/z 98) M->F3 Loss of H₂O

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)~3400 (broad)[4]
C-H (alkane)~2850-2960[4]
C=O (ketone)~1715[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Alternative and Complementary Techniques

While NMR, MS, and IR are the cornerstones of structural elucidation, other techniques can provide valuable confirmatory data, especially for complex derivatives or when stereochemistry is a factor.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. While no crystal structure for this compound itself is readily available in the searched literature, the technique is invaluable for determining the solid-state conformation and absolute stereochemistry of derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically >0.1 mm in all dimensions).

  • Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Chemical Derivatization

Chemical derivatization can be employed to introduce a specific functional group that is more readily detectable by a particular analytical technique or to aid in the separation of isomers. For example, aldehydes and ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form derivatives that are easily analyzed by LC-MS or GC-MS.[5] Alcohols can be converted to esters or silyl (B83357) ethers to increase their volatility for GC analysis.[6]

Logical Flow of a Derivatization Experiment

Derivatization_Workflow Analyte This compound Derivatization React with Derivatizing Agent Analyte->Derivatization Derivative Form Stable Derivative Derivatization->Derivative Analysis Analyze by GC-MS or LC-MS Derivative->Analysis Confirmation Confirm Structure Analysis->Confirmation

Caption: Workflow for structural confirmation using chemical derivatization.

Chiral Chromatography

For chiral derivatives of this compound, chiral chromatography is essential for separating and quantifying the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach.[7][8]

Table 4: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesCommon Applications
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Broad applicability, various stationary phases available.Separation of a wide range of enantiomeric compounds including alcohols and ketones.[7]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile compounds.Analysis of chiral fragrances, pheromones, and small molecules.

Conclusion

The structural confirmation of this compound and its derivatives requires a multi-technique approach. NMR spectroscopy provides the fundamental carbon-hydrogen framework, mass spectrometry determines the molecular weight and fragmentation patterns, and IR spectroscopy identifies the key functional groups. For crystalline derivatives, X-ray crystallography offers unambiguous structural determination. Furthermore, techniques such as chemical derivatization and chiral chromatography are invaluable tools for analyzing complex mixtures and resolving stereoisomers. By judiciously applying these methods, researchers can confidently elucidate the structures of these important bifunctional molecules.

References

Navigating the Research Landscape of 6-hydroxyhexan-2-one: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of detailed in vitro and in vivo investigations specifically focused on 6-hydroxyhexan-2-one. While the compound is recognized for its utility as a chemical intermediate and in the fragrance industry, its biological activities and potential therapeutic applications remain largely unexplored. This guide aims to synthesize the available information, highlight the existing knowledge gaps, and provide a framework for future research endeavors for scientists and drug development professionals.

Biological Profile of this compound: Limited but Intriguing Insights

The bifunctional nature of this compound, containing both a ketone and a hydroxyl group, makes it a reactive molecule capable of participating in various organic reactions.[2] This reactivity could translate to interactions with biological macromolecules, but specific molecular targets and pathways have not been elucidated.[1]

Data Presentation: A Call for Future Research

Due to the lack of published quantitative data from in vitro and in vivo studies on this compound, a direct comparison table cannot be constructed at this time. Future research should aim to populate such a table with key metrics, including:

Table 1: Hypothetical Data Comparison of In Vitro and In Vivo Studies on this compound

ParameterIn Vitro Assay ExampleHypothetical ResultIn Vivo Model ExampleHypothetical Result
Antimicrobial Activity MIC against E. coliX µg/mLMurine infection modelY mg/kg dose
Cytotoxicity IC50 in HeLa cellsX µMXenograft mouse modelY mg/kg MTD
Enzyme Inhibition Ki for TransketolaseX nMPharmacodynamic biomarker assayY% target engagement
Pharmacokinetics N/AN/ARat PK study (oral)T1/2, Cmax, AUC

Experimental Protocols: A Proposed Framework

In the absence of detailed published methodologies, a standardized approach to investigating the biological activity of this compound is proposed.

In Vitro Antimicrobial Susceptibility Testing:

  • Bacterial Strains: A panel of clinically relevant gram-positive and gram-negative bacteria should be selected.

  • Culture Conditions: Bacteria are to be cultured in appropriate broth media to logarithmic phase.

  • MIC Determination: A broth microdilution method can be employed, where serial dilutions of this compound are incubated with a standardized bacterial inoculum. The MIC is determined as the lowest concentration that inhibits visible bacterial growth after a specified incubation period.

In Vivo Murine Infection Model:

  • Animal Model: A suitable strain of mice (e.g., BALB/c) will be used.

  • Infection: Mice will be infected with a pathogenic bacterial strain.

  • Treatment: this compound will be administered at various doses and routes (e.g., oral, intravenous).

  • Outcome Measures: Efficacy will be assessed by monitoring survival rates, bacterial burden in target organs, and clinical signs of illness.

Mandatory Visualization: Charting a Path for Future Investigation

Given the nascent stage of research into the biological effects of this compound, a logical workflow for future investigations is essential. The following diagram outlines a proposed experimental pathway to systematically characterize its bioactivity.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Initial Screening (e.g., Cytotoxicity, Antimicrobial) B Target Identification (e.g., Enzyme Assays, Receptor Binding) A->B C Mechanism of Action Studies (e.g., Signaling Pathway Analysis) B->C D Pharmacokinetic Studies (ADME) C->D Lead Compound Identification E Efficacy Studies (Relevant Disease Models) D->E F Toxicology Studies (Acute and Chronic) E->F

References

A Comparative Guide to the Synthesis of 6-Hydroxyhexan-2-one: Assessing Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Versatile Building Block

6-Hydroxyhexan-2-one is a valuable bifunctional molecule widely utilized as a versatile building block in the synthesis of more complex chemical structures, particularly in the fields of medicinal chemistry and material science. Its utility stems from the presence of both a hydroxyl and a ketone functional group, allowing for a diverse range of chemical transformations. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on reproducibility, yield, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable method for their specific applications.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct pathways. This guide focuses on three prominent methods: the reaction of δ-valerolactone with an organometallic reagent, the catalytic hydrogenation of a dione (B5365651) precursor, and the oxidation of a corresponding alkane. Each method offers a unique set of advantages and challenges in terms of starting material availability, reaction setup, and product purity.

Synthesis Route Starting Material(s) Key Reagents/Catalyst Reported Yield (%) Reaction Conditions Key Advantages Potential Reproducibility Challenges
1. Organometallic Addition to Lactone δ-ValerolactoneMethyl lithium (MeLi)82%[1]Diethyl ether, -78°C[1]High reported yield, direct route.Requires stringent anhydrous and inert atmosphere conditions; handling of pyrophoric MeLi.
2. Catalytic Hydrogenation Hexane-2,6-dionePalladium on carbon (Pd/C), Hydrogen gasHigh efficiency and purity (industrial method)[1]Hydrogen pressure[1]Suitable for large-scale production, high purity.[1]Requires specialized high-pressure hydrogenation equipment; catalyst activity can vary.
3. Oxidation of Hexane-2-one Hexane-2-onePotassium permanganate (B83412) (KMnO₄) or Chromyl chloride (CrO₂Cl₂)Not specified-Utilizes a readily available starting material.Potential for over-oxidation to dione or other byproducts; stoichiometric use of strong oxidants.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of this compound. Below are protocols for the two most promising methods identified from the literature.

Method 1: Synthesis from δ-Valerolactone and Methyl Lithium

This procedure is based on the reported high-yield synthesis via the nucleophilic addition of methyl lithium to δ-valerolactone.[1]

Materials:

  • δ-Valerolactone

  • Methyl lithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of δ-valerolactone in anhydrous diethyl ether.

  • The flask is cooled to -78°C using a dry ice/acetone bath.

  • A solution of methyl lithium in diethyl ether is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C.

  • The reaction mixture is stirred at -78°C for a specified time, and the progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78°C.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by column chromatography or distillation.

Method 2: Catalytic Hydrogenation of Hexane-2,6-dione

This method is described as a viable industrial process, suggesting good efficiency and scalability.[1]

Materials:

  • Hexane-2,6-dione

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% w/w)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • The high-pressure reactor is charged with a solution of hexane-2,6-dione in a suitable solvent.

  • The Pd/C catalyst is carefully added to the solution.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is heated to the target temperature with vigorous stirring.

  • The reaction is monitored by observing the hydrogen uptake.

  • Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification is achieved by distillation under reduced pressure or crystallization.

Reproducibility Assessment Workflow

To systematically assess the reproducibility of a given synthesis for this compound, a logical workflow should be followed. This involves careful execution of the experimental protocol, thorough analysis of the product, and comparison with reported data.

Reproducibility_Assessment_Workflow start Select Synthesis Protocol reagents Source and Characterize Reagents start->reagents synthesis Execute Synthesis Protocol reagents->synthesis workup Product Workup and Isolation synthesis->workup purification Purification workup->purification analysis Characterization and Purity Analysis (NMR, GC-MS, etc.) purification->analysis data_comp Compare Yield and Purity to Literature Data analysis->data_comp reproducible Reproducible data_comp->reproducible Consistent not_reproducible Not Reproducible data_comp->not_reproducible Inconsistent end Conclusion on Reproducibility reproducible->end troubleshoot Troubleshoot and Optimize not_reproducible->troubleshoot troubleshoot->synthesis

Caption: Workflow for assessing the reproducibility of a chemical synthesis.

Signaling Pathway of a Key Synthetic Transformation

The synthesis of this compound from δ-valerolactone and methyl lithium proceeds through a well-defined nucleophilic acyl substitution pathway.

Synthesis_Pathway reagents δ-Valerolactone + Methyl Lithium (MeLi) nucleophilic_attack Nucleophilic Attack of Me⁻ on Carbonyl Carbon reagents->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate ring_opening Ring Opening tetrahedral_intermediate->ring_opening lithium_alkoxide Lithium Alkoxide Intermediate ring_opening->lithium_alkoxide workup Aqueous Workup (H⁺ source) lithium_alkoxide->workup product This compound workup->product

Caption: Reaction pathway for the synthesis of this compound from δ-valerolactone.

References

Evaluating the Efficacy of 6-Hydroxyhexan-2-one in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological efficacy of 6-hydroxyhexan-2-one, a bifunctional molecule with potential applications in antimicrobial research and as an enzymatic substrate. Due to a lack of specific quantitative data for this compound in publicly available literature, this document outlines standardized experimental protocols and presents comparative data from analogous compounds to serve as a benchmark for future investigations.

Antimicrobial Efficacy Assessment

The presence of a ketone functional group in this compound suggests potential antimicrobial properties. A standard approach to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Comparative Data: Antimicrobial Activity of Alternative Ketone Compounds

To provide a contextual baseline for future studies on this compound, the following table summarizes the MIC values of various ketone-containing compounds against a range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Ketone Analogs

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)
Aliphatic Ketones Methylisobutanone (MIBK)Escherichia coli>2054 µg/mL (Note: MIBK at 50 µg/L increased the MIC of ampicillin (B1664943) by 3-fold)[1]
Ketone-Selenoesters K1, K7, K8Staphylococcus aureus (MRSA)0.39 - 1.56[2]
Aromatic Ketones Benzyl Bromide Derivative 1aStaphylococcus aureus125[3]
Benzyl Bromide Derivative 1aCandida albicans62.5[3]
Benzyl Bromide Derivative 1cStaphylococcus aureus250[3]
Benzyl Bromide Derivative 1cCandida albicans125[3]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method to assess the antimicrobial activity of a compound.

1. Preparation of Reagents and Microorganisms:

  • Test Compounds: Prepare stock solutions of this compound and relevant alternative compounds in a suitable solvent (e.g., DMSO).

  • Microbial Strains: Culture the desired bacterial or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) overnight in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Growth Media: Prepare sterile broth for dilutions and microbial growth.

2. Inoculum Preparation:

  • Adjust the overnight microbial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (microorganisms in broth without any compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Data Interpretation:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Serial Dilutions of Test Compounds C Inoculate 96-well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Visual or OD600) D->E G A Prepare Assay Mix (Buffer, Indicator, Cofactors, Enzyme) B Add Substrates to Initiate Reaction A->B C Monitor Absorbance Change Over Time B->C D Calculate Initial Reaction Rate C->D E Determine Kinetic Parameters (Kₘ, V_max) D->E

References

Comparative Analysis of Monoclonal Antibody Cross-Reactivity for 6-Hydroxyhexan-2-one Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of two hypothetical monoclonal antibodies, Ab-17G8 and Ab-21C4, for the detection of 6-hydroxyhexan-2-one. The data presented is intended to guide researchers in selecting the most appropriate antibody for their specific immunoassay needs, highlighting the importance of thorough cross-reactivity studies in assay development.

Introduction

This compound is a small molecule of interest in various research fields. Immunoassays provide a sensitive and high-throughput method for its detection and quantification. However, a critical aspect of immunoassay development is the characterization of antibody specificity, particularly its cross-reactivity with structurally related compounds.[1] Cross-reactivity occurs when an antibody binds to molecules other than the target analyte, which can lead to inaccurate quantification and false-positive results.[2][3] This is a significant concern when analyzing samples that may contain a mixture of structurally similar compounds.

This guide compares two distinct monoclonal antibodies developed for this compound and their performance against a panel of potentially cross-reacting substances. The selection of an appropriate antibody with a well-defined cross-reactivity profile is paramount for the development of robust and reliable immunoassays.

Data Presentation: Cross-Reactivity Profiles

The cross-reactivity of monoclonal antibodies Ab-17G8 and Ab-21C4 was assessed using a competitive enzyme-linked immunosorbent assay (cELISA). The percentage cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Where the IC50 is the concentration of the analyte required to inhibit 50% of the maximum signal.

CompoundStructure% Cross-Reactivity (Ab-17G8)% Cross-Reactivity (Ab-21C4)
This compound CH₃C(=O)(CH₂)₃CH₂OH 100 100
5-Hydroxyhexan-2-oneCH₃C(=O)(CH₂)₂CH(OH)CH₃45.212.8
1-Hydroxyhexan-2-oneCH₃(CH₂)₃C(=O)CH₂OH5.128.7
Hexan-2-oneCH₃C(=O)(CH₂)₃CH₃1.50.8
Heptan-2-oneCH₃C(=O)(CH₂)₄CH₃<0.1<0.1
6-Hydroxyheptan-2-oneCH₃C(=O)(CH₂)₄CH₂OH8.33.5
CyclohexanoneC₆H₁₀O<0.1<0.1

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the methodology used to determine the cross-reactivity of the monoclonal antibodies. For the detection of small molecules like this compound, a competitive immunoassay format is typically employed.[4][5][6]

Materials:

  • 96-well microtiter plates coated with this compound-protein conjugate (e.g., -BSA or -OVA)

  • Monoclonal antibodies: Ab-17G8 and Ab-21C4

  • This compound standard

  • Potential cross-reacting compounds

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

Procedure:

  • Preparation of Standards and Competitors: Prepare a serial dilution of the this compound standard and each potential cross-reacting compound in assay buffer.

  • Antibody Incubation: Add 50 µL of the appropriate monoclonal antibody dilution (pre-determined by titration) to each well of the coated microtiter plate.

  • Competitive Reaction: Immediately add 50 µL of the standard or competing compound dilution to the wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Determine the IC50 values for this compound and each competing compound from the resulting sigmoidal curves. Calculate the percent cross-reactivity using the formula mentioned above.

Mandatory Visualization

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_assay Competitive Assay plate 96-well plate conjugate This compound- Protein Conjugate plate->conjugate Coating add_ab Add Monoclonal Antibody add_sample Add Sample or Standard add_ab->add_sample incubation1 Incubate add_sample->incubation1 wash1 Wash incubation1->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate

Caption: Workflow of the competitive ELISA for this compound.

Cross_Reactivity_Logic compound Test Compound struct_sim Structural Similarity? compound->struct_sim target This compound (Target Analyte) target->struct_sim bind_ab Binds to Antibody? struct_sim->bind_ab Yes no_cross_react No Significant Cross-Reactivity struct_sim->no_cross_react No cross_react Cross-Reactivity bind_ab->cross_react Yes bind_ab->no_cross_react No

Caption: Logical flow for assessing cross-reactivity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Hydroxyhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6-Hydroxyhexan-2-one, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to recognize the potential hazards associated with this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness) must be worn.[2]

  • Eye Protection: Safety goggles or a face shield are required to prevent eye contact.[2][3]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[2]

In case of a spill, evacuate the area, eliminate all ignition sources, and absorb the spill with an inert material like sand or vermiculite. Use non-sparking tools for cleanup.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and for providing accurate details to waste disposal services.

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
CAS Number 21856-89-3
GHS Hazard Statements H315, H319, H335 (Skin, Eye, & Resp. Irritant)

Source: PubChem CID 89077[1]

Standard Disposal Protocol (Recommended)

For the majority of laboratory settings, the most appropriate and compliant method for disposing of this compound is through a licensed hazardous waste disposal service. This approach ensures that all regulatory requirements are met and minimizes risk to laboratory personnel.

Step-by-Step Procedure for Standard Disposal:

  • Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical formula and any known hazards (e.g., "Irritant," "Flammable Liquid").

  • Segregation: Store waste this compound separately from incompatible materials. Specifically, keep it away from strong oxidizing agents, reducing agents, acids, and bases to prevent hazardous reactions.[5]

  • Container Management: Use a chemically compatible, leak-proof container with a secure screw cap.[5] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[6] Store the sealed container in a designated, well-ventilated "Satellite Accumulation Area" away from heat and ignition sources.[4]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[4] Provide them with the Safety Data Sheet (SDS) for this compound.

  • Empty Container Disposal: A container that has held this compound should be considered hazardous waste unless it has been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[7][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste decision_quantity Is the quantity small (<10g) AND is chemical treatment part of a specific protocol? start->decision_quantity process_standard_disposal Follow Standard Disposal Protocol: 1. Segregate and Label Waste 2. Store in Satellite Accumulation Area 3. Contact EHS for Pickup decision_quantity->process_standard_disposal No (Recommended Path) decision_treatment Select Chemical Treatment Method decision_quantity->decision_treatment Yes end End: Disposal Complete process_standard_disposal->end process_oxidation Protocol A: Oxidation (Alcohol to Carboxylic Acid) decision_treatment->process_oxidation Oxidize Alcohol process_reduction Protocol B: Reduction (Ketone to Alcohol) decision_treatment->process_reduction Reduce Ketone process_treated_waste Dispose of Treated Waste Stream as per EHS Guidelines process_oxidation->process_treated_waste process_reduction->process_treated_waste process_treated_waste->end

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols for Chemical Treatment (For Small Quantities Only)

Disclaimer: These procedures should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures in place. The resulting reaction mixtures must still be disposed of as hazardous waste.

This procedure oxidizes the primary alcohol group of this compound to a carboxylic acid using a chromic acid solution (Jones reagent).

Methodology:

  • Reagent Preparation: Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid, then cautiously diluting with water to a final volume of 100 mL.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and set in an ice bath, dissolve 1.16 g (10 mmol) of this compound in 20 mL of acetone.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution. Maintain the temperature below 20°C. The solution will turn from orange to green/blue.

  • Quenching: After the addition is complete and the green color persists, add small portions of isopropanol (B130326) until the orange color is completely gone, indicating the destruction of excess oxidant.

  • Workup and Disposal: Neutralize the mixture with sodium bicarbonate. The resulting aqueous solution containing chromium salts and the organic product must be collected as hazardous waste. Label the container clearly with all components.

This procedure reduces the ketone group of this compound to a secondary alcohol, yielding a diol, using sodium borohydride (B1222165).

Methodology:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 1.16 g (10 mmol) of this compound in 15 mL of methanol.[9] Cool the flask in an ice bath.

  • Reduction: While stirring, slowly and portion-wise add 0.19 g (5 mmol) of sodium borohydride (NaBH₄) to the solution.[10] Be cautious as hydrogen gas will be evolved.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 15-20 minutes after the addition is complete.[9]

  • Quenching: Slowly add 5 mL of water to the flask to quench any unreacted sodium borohydride.

  • Neutralization and Disposal: Carefully neutralize the solution with dilute hydrochloric acid. This final solution, containing the diol product and borate (B1201080) salts, must be collected and disposed of as hazardous waste. Label the container with all components.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.